2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Description
BenchChem offers high-quality 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIICUFLIHDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Foreword: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold
The fused heterocyclic system of pyridopyrimidines represents a cornerstone in modern medicinal chemistry. These scaffolds are isosteres of purines, allowing them to interact with a wide array of biological targets with high affinity and specificity. The specific subject of this guide, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is a versatile intermediate, serving as a crucial building block for the synthesis of a new generation of targeted therapeutics. Its dichlorinated pyrimidine ring offers two reactive sites for nucleophilic substitution, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide provides an in-depth examination of the synthetic strategies to access this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development. The methodologies detailed herein are designed to be robust and scalable, facilitating the journey from laboratory-scale synthesis to preclinical candidate development.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis. The core strategy hinges on the construction of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione scaffold, followed by a robust chlorination protocol. An optional but highly strategic N-protection of the piperidine ring can be incorporated to enhance solubility and modulate reactivity during subsequent derivatization.
Physicochemical properties of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
An In-Depth Technical Guide Physicochemical Properties and Synthetic Utility of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Introduction: A Versatile Scaffold in Drug Discovery
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a fused heterocyclic compound that has emerged as a valuable building block in the synthesis of complex, biologically active molecules.[1] Its structure uniquely combines a reactive dichloropyrimidine core with a saturated tetrahydropyridine ring, offering multiple points for chemical modification. This versatility has positioned it as a key intermediate in the development of novel therapeutics, with research suggesting that its derivatives may have applications in oncology and the treatment of neurological disorders.[1] Furthermore, related pyrido-pyrimidine scaffolds are being actively investigated as potential antiviral agents, highlighting the broad therapeutic relevance of this structural class.[2]
This document serves as a detailed guide to the fundamental properties of this compound. We will move beyond simple data reporting to explain the causal relationships between its structure and its chemical behavior, providing field-proven protocols and a framework for its strategic application in synthetic chemistry.
Core Molecular and Physicochemical Profile
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These parameters govern its behavior in both storage and reaction conditions, influencing everything from solubility to analytical characterization.
Key Identifiers and Properties
The essential physicochemical data for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are summarized below. It is critical to note that much of the publicly available data is predicted or computed, a common scenario for specialized reagents. These values provide a strong baseline for experimental design.
| Property | Value | Source |
| CAS Number | 726697-13-8 | [3][4] |
| Molecular Formula | C₇H₇Cl₂N₃ | [4][5] |
| Molecular Weight | 204.05 g/mol (Computed) | [5] |
| Appearance | Off-white solid (reported for HCl salt) | [6] |
| Boiling Point | 354.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 5.63 ± 0.20 (Predicted) | [3] |
| XLogP3-AA | 1.6 (Computed) | [5] |
| H-Bond Donor Count | 1 | [5] |
| H-Bond Acceptor Count | 3 | [5] |
| Polar Surface Area | 37.8 Ų | [5] |
Structural Analysis
The structure of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the primary determinant of its chemical personality.
-
Dichloropyrimidine Ring: The two chlorine atoms are the most reactive sites on the molecule. They activate the pyrimidine ring towards nucleophilic aromatic substitution (SₙAr), making them excellent leaving groups for the introduction of various functional groups (e.g., amines, alcohols, thiols).
-
Tetrahydropyridine Ring: The fused non-aromatic ring contains a secondary amine (NH). This amine is nucleophilic and can be readily functionalized through reactions such as N-alkylation, N-acylation, or reductive amination. The existence of Boc-protected and benzyl-protected analogues confirms the accessibility of this site for synthetic modification.[7][8][9]
-
Solubility & Polarity: With a computed XLogP of 1.6 and a polar surface area of 37.8 Ų, the molecule is predicted to have moderate lipophilicity.[5] This suggests good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, but limited solubility in aqueous media. For applications requiring aqueous solubility, the more hydrophilic hydrochloride salt (CAS 1187830-76-7) is often utilized.[6]
Analytical Characterization: A Validating Workflow
Confirming the identity, structure, and purity of a key intermediate is non-negotiable in drug development. A multi-pronged analytical approach ensures the integrity of the material before it is committed to a synthetic campaign.
Caption: Standard workflow for the analytical characterization of a synthetic intermediate.
Experimental Protocol 1: NMR Spectroscopy for Structural Verification
-
Causality: NMR is the gold standard for unambiguous structural elucidation. It provides information on the chemical environment of each proton and carbon atom, allowing for definitive confirmation that the correct isomer has been synthesized.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred if the HCl salt is used or if solubility in CDCl₃ is limited.
-
¹H NMR Acquisition: Acquire a proton spectrum. Expect to see a broad singlet for the N-H proton of the tetrahydropyridine ring, along with several multiplets in the aliphatic region (typically 2.5-4.0 ppm) corresponding to the CH₂ groups.
-
¹³C NMR Acquisition: Acquire a carbon spectrum. Key signals to identify are the two carbons attached to chlorine in the pyrimidine ring (typically >150 ppm) and the aliphatic carbons of the second ring.
-
Data Analysis: Integrate the proton signals to confirm proton counts and analyze coupling patterns to verify connectivity.
-
Experimental Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
-
Causality: Mass spectrometry provides a rapid and highly accurate measurement of the compound's molecular weight. For chlorinated compounds, it offers a critical self-validating feature: the isotopic pattern.
-
Methodology:
-
Technique Selection: Electrospray Ionization (ESI) is a suitable method, often coupled with HPLC (LC-MS).
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.
-
Isotopic Pattern Validation: Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), a compound with two chlorine atoms will exhibit a characteristic triplet signal:
-
[M+H]⁺: Corresponding to two ³⁵Cl atoms.
-
[M+2+H]⁺: Corresponding to one ³⁵Cl and one ³⁷Cl atom.
-
[M+4+H]⁺: Corresponding to two ³⁷Cl atoms. The expected intensity ratio for this triplet is approximately 9:6:1. Observing this pattern provides extremely high confidence in the elemental composition.
-
-
Stability, Storage, and Handling
Proper handling is crucial to maintain the integrity of this reactive intermediate.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7][10]
-
Stability: The dichloro-pyrimidine moiety can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. The secondary amine is also prone to air oxidation over time. The recommended storage conditions are designed to mitigate these decomposition pathways.
-
Handling: Use standard personal protective equipment (gloves, safety glasses). As with many chlorinated heterocyclic compounds, it should be handled in a well-ventilated area or chemical fume hood.
Reactivity and Strategic Synthetic Utility
The true value of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine lies in its predictable and versatile reactivity, which allows for the systematic construction of diverse chemical libraries.
Caption: Key reactive sites for synthetic diversification.
-
SₙAr at C2 and C4: The chlorine atoms can be displaced sequentially or simultaneously by a wide range of nucleophiles. This allows for the introduction of pharmacophoric elements such as substituted anilines, phenols, or other heterocyclic fragments. The regioselectivity of the substitution can often be controlled by reaction conditions (e.g., temperature).
-
N-Functionalization: The secondary amine in the tetrahydropyridine ring provides an orthogonal site for modification. It can be protected (e.g., with a Boc group) to direct reactivity towards the pyrimidine ring first, and then deprotected for subsequent functionalization.[7] Alternatively, it can be directly modified via alkylation or acylation to build out vectors into different regions of chemical space.
This dual reactivity makes the compound an ideal scaffold for combinatorial chemistry and structure-activity relationship (SAR) studies, enabling rapid exploration of the chemical space around a core structure.
Conclusion
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and relevance to biologically active scaffolds make it a high-value component in the drug discovery pipeline. By applying the robust analytical and handling protocols outlined in this guide, researchers can confidently and efficiently leverage this versatile building block to accelerate the development of next-generation therapeutics.
References
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2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine - PubChem. National Center for Biotechnology Information. Available at: [Link]
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tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors - MDPI. MDPI. Available at: [Link]
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A Technical Guide to the Structural Elucidation of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a key intermediate, its unambiguous structural verification is paramount for the synthesis of novel therapeutic agents. This document details the integrated application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It is designed to be a practical resource, offering not only procedural outlines but also the underlying scientific rationale for each experimental choice, thereby ensuring methodological robustness and data integrity.
Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for cancer therapy.[1] The dichloro-substituted derivative, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, serves as a versatile building block, allowing for selective functionalization at the C2 and C4 positions of the pyrimidine ring through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2] This chemical tractability enables the generation of diverse molecular libraries for screening against various biological targets. Given its role as a foundational precursor, rigorous structural confirmation is a critical prerequisite for any subsequent synthetic modifications and biological evaluations.
Foundational Physicochemical Properties
A preliminary assessment of the compound's physical and chemical properties is a crucial first step in its characterization. These properties not only offer initial indicators of purity but also inform the selection of appropriate solvents and conditions for subsequent analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N₃ | [4] |
| Molecular Weight | 204.06 g/mol | [4] |
| Appearance | White to Pale Beige Solid | [5] |
| Melting Point | >200°C (decomposes) (for HCl salt) | [5] |
| Boiling Point (Predicted) | 354.0 ± 42.0 °C | [6] |
| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 5.63 ± 0.20 | [6] |
| Solubility | Slightly soluble in Methanol and Water (for HCl salt) | [5] |
The Integrated Approach to Structure Elucidation
Caption: Integrated workflow for the structure elucidation of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Mass Spectrometry: Confirming the Molecular Blueprint
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, with high-resolution instruments, the elemental composition of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Perform the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.
Expected Data and Interpretation
The molecular formula C₇H₇Cl₂N₃ dictates a monoisotopic mass of 202.9990. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Table of Predicted m/z Values for Molecular Ion Adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 203.9990 |
| [M+Na]⁺ | 225.9809 |
| [M+K]⁺ | 241.9549 |
Note: These values are predicted and may vary slightly based on instrumentation and calibration.
Fragmentation Analysis: Deconstructing the Molecule
Electron Impact (EI) or Collision-Induced Dissociation (CID) can be used to fragment the molecule, providing valuable structural information. The pyrimidine ring is generally more stable than the tetrahydropyridine ring.[7]
A plausible fragmentation pathway would involve initial cleavages in the tetrahydropyridine ring, such as the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction, or cleavage adjacent to the nitrogen atom.
NMR Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5-9.5 | br s | 1H | N-H | Exchangeable proton on the tetrahydropyridine ring. |
| ~ 4.0-4.2 | s | 2H | H-5 | Methylene protons adjacent to the pyrimidine ring. |
| ~ 3.0-3.2 | t | 2H | H-8 | Methylene protons adjacent to the secondary amine. |
| ~ 2.8-3.0 | t | 2H | H-7 | Methylene protons coupled to H-8. |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160-165 | C-2, C-4 | Carbons bearing chlorine atoms in the pyrimidine ring. |
| ~ 155-160 | C-8a | Quaternary carbon at the ring junction. |
| ~ 110-115 | C-4a | Quaternary carbon at the ring junction. |
| ~ 40-45 | C-5 | Methylene carbon adjacent to the pyrimidine ring. |
| ~ 40-45 | C-8 | Methylene carbon adjacent to the nitrogen. |
| ~ 25-30 | C-7 | Methylene carbon in the tetrahydropyridine ring. |
2D NMR Correlation Analysis
The following diagram illustrates the key expected HMBC correlations that would be crucial for confirming the connectivity of the fused ring system.
Caption: Key expected HMBC correlations for structural confirmation.
-
HSQC: Would show direct correlations between H-5 and C-5, H-7 and C-7, and H-8 and C-8.
-
HMBC: Crucially, protons on the tetrahydropyridine ring will show long-range correlations to the quaternary carbons (C-4a and C-8a) and the chloro-substituted carbons (C-2 and C-4) of the pyrimidine ring, unequivocally establishing the fused heterocyclic system. For instance, H-5 should correlate to C-4, C-4a, and C-8a.
X-ray Crystallography: The Definitive Proof
While NMR and MS provide a robust picture of the molecule's structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of its three-dimensional arrangement, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. A comprehensive suite of 1D and 2D NMR experiments then maps out the intricate connectivity of the atoms. Finally, X-ray crystallography can provide the definitive and unambiguous three-dimensional structure. By following this integrated and self-validating workflow, researchers and drug development professionals can proceed with confidence in the structural integrity of this pivotal chemical intermediate, ensuring the reliability and reproducibility of their subsequent scientific endeavors.
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Retrieved from [Link]
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Pendidikan Kimia. (2016, January 12). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Retrieved from [Link]
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A Predictive Spectroscopic and Massetric Guide to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold
The tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This heterocyclic system is of significant interest to researchers in drug discovery due to its presence in compounds targeting a range of therapeutic areas. The specific analogue, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, represents a key intermediate, with the two chlorine atoms providing reactive handles for the synthesis of diverse derivatives through nucleophilic substitution reactions. A thorough understanding of its spectroscopic and mass spectrometric properties is paramount for unambiguous structure elucidation, purity assessment, and the characterization of its downstream products.
This in-depth technical guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. In the absence of publicly available experimental spectra, this document serves as a robust theoretical framework for scientists working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.
Molecular Structure and Atom Numbering
For clarity in the subsequent discussion of predicted spectral data, the atoms of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are numbered as follows:
Caption: Molecular structure of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is expected to exhibit distinct signals corresponding to the protons of the tetrahydropyridine ring and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-N8 | 5.0 - 6.5 | br s | - | The N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential solvent exchange. Its chemical shift can be highly dependent on solvent and concentration. |
| H-C7 | 3.8 - 4.2 | t | 5-7 | This proton is adjacent to a nitrogen atom, leading to a downfield shift. It is expected to be a triplet due to coupling with the two adjacent protons on C6. |
| H-C5 | 3.0 - 3.4 | t | 5-7 | This proton is also adjacent to the fused pyrimidine ring, resulting in a downfield shift. It is predicted to be a triplet from coupling with the C6 protons. |
| H-C6 | 2.0 - 2.4 | p | 5-7 | The protons on C6 are expected to appear as a pentet (or a complex multiplet) due to coupling with the protons on both C5 and C7. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the pyrimidine ring will be significantly downfield due to the presence of electronegative nitrogen and chlorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 165 | This carbon is attached to two nitrogen atoms and a chlorine atom, resulting in a significant downfield shift. |
| C4 | 155 - 160 | Similar to C2, this carbon is bonded to two nitrogen atoms and a chlorine atom, leading to a large chemical shift. |
| C8a | 145 - 150 | This is a quaternary carbon at the ring junction, and its chemical shift is influenced by the adjacent nitrogen and the aromatic-like pyrimidine ring. |
| C4a | 115 - 120 | This quaternary carbon is at the other side of the ring fusion and is expected to be more upfield compared to C8a. |
| C7 | 45 - 50 | This carbon is adjacent to a nitrogen atom, causing a downfield shift compared to a standard alkane carbon. |
| C5 | 40 - 45 | Similar to C7, this carbon's chemical shift is influenced by its proximity to the pyrimidine ring. |
| C6 | 20 - 25 | This is the most shielded carbon, being furthest from the electron-withdrawing groups. |
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) in positive ion mode is a suitable method for analyzing this compound, as the nitrogen atoms are readily protonated.[1] The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic.
Table 3: Predicted m/z Values and Isotopic Pattern for the Molecular Ion
| Ion | Calculated m/z | Isotopic Abundance Ratio (approx.) |
| [M+H]⁺ (with ²³⁵Cl) | 204.01 | 100% |
| [M+H]⁺ (with ¹³⁵Cl and ¹³⁷Cl) | 206.01 | 65% |
| [M+H]⁺ (with ²³⁷Cl) | 208.00 | 10% |
Predicted Fragmentation Pathway:
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve fragmentation of the tetrahydropyridine ring.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
A retro-Diels-Alder (RDA) fragmentation of the tetrahydropyridine ring is a plausible pathway, which would lead to the cleavage of the C5-C6 and C7-C8a bonds. The loss of a chlorine radical or a molecule of HCl are also common fragmentation patterns for chlorinated compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Rationale for Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a good first choice as it is a relatively non-polar solvent that can likely dissolve the compound.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative if solubility is an issue.[3]
-
Instrument Frequency: A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine analysis. Higher field strengths (e.g., 600 MHz) can be used to resolve complex multiplets if necessary.
-
2D NMR: COSY (Correlation Spectroscopy) helps to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in unambiguous assignment of the signals.
Mass Spectrometry (MS)
Caption: Workflow for mass spectrometry data acquisition and analysis.
Rationale for Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, nitrogen-containing molecules, typically yielding a strong protonated molecular ion with minimal in-source fragmentation.[4]
-
Solvent System: Methanol or acetonitrile are common solvents for ESI-MS as they are volatile and compatible with the ionization process. The addition of formic acid aids in the protonation of the analyte.
-
Tandem MS: Collision-Induced Dissociation (CID) is the most common method for fragmentation in tandem mass spectrometry and would provide valuable structural information for this compound.[5]
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. By understanding the expected spectral features and employing the detailed experimental protocols provided, researchers can confidently approach the characterization of this important synthetic intermediate. The principles and predictions outlined herein serve as a valuable resource for guiding experimental work and interpreting the resulting data, ultimately facilitating the advancement of research and development in fields that utilize this versatile chemical scaffold.
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
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BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
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The Pharmacological Potential of Pyridopyrimidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Pyridopyrimidine Scaffold
Pyridopyrimidines, bicyclic heterocyclic compounds containing a fused pyridine and pyrimidine ring, represent a privileged scaffold in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This guide provides an in-depth exploration of the significant biological activities of pyridopyrimidine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide insights into structure-activity relationships (SAR) to guide future drug development endeavors.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Pyridopyrimidine derivatives have emerged as potent anticancer agents, exhibiting efficacy against various cancer types through diverse mechanisms of action.[2][3] Their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis makes them attractive candidates for targeted cancer therapy.[3][4]
A. Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyridopyrimidines exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling.[5] Dysregulation of kinase activity is a common feature of many cancers, making them prime therapeutic targets.
-
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4) Inhibition: Certain pyridopyrimidine derivatives have been identified as dual inhibitors of EGFR and CDK4/cyclin D1.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[6][7] CDKs are essential for cell cycle progression.[3] By simultaneously inhibiting both targets, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells.[1]
-
PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several pyridopyrimidine scaffolds have been developed as potent dual inhibitors of PI3K and mTOR, demonstrating nanomolar enzymatic and cellular activities. These inhibitors can induce G1-phase cell cycle arrest and trigger apoptosis in cancer cells.
-
PIM-1 Kinase Inhibition: PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation.[8] Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized that exhibit potent cytotoxicity through the inhibition of PIM-1 kinase, leading to apoptosis.[8]
-
Akt1/2 Inhibition: The Akt signaling pathway is another crucial regulator of cell survival and proliferation. Pyridopyrimidines have been developed as potent and selective inhibitors of Akt1 and Akt2, demonstrating significant caspase-3 activity, a key marker of apoptosis.[9]
B. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, pyridopyrimidine derivatives can induce cancer cell death through the modulation of apoptotic pathways and by causing cell cycle arrest.[3]
-
Apoptosis Induction: Some derivatives have been shown to trigger apoptosis by upregulating pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) while downregulating the anti-apoptotic protein Bcl-2.[8] This shifts the cellular balance towards programmed cell death.
-
Cell Cycle Arrest: By inhibiting CDKs or other cell cycle-related proteins, pyridopyrimidines can arrest the cell cycle at specific phases, such as G1/S or G2/M, preventing cancer cell proliferation.[3][10]
Experimental Workflow: Evaluation of Anticancer Activity
The following workflow outlines the key steps in assessing the anticancer potential of novel pyridopyrimidine derivatives.
Caption: Workflow for evaluating the anti-inflammatory activity.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds. [11] Materials:
-
Wistar rats.
-
Carrageenan solution (1% w/v in saline).
-
Test pyridopyrimidine derivatives.
-
Standard anti-inflammatory drug (e.g., Celecoxib). [11]* Pletysmometer.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at different time points (e.g., 1, 3, and 5 hours) after the carrageenan injection. [11]5. Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
IV. Antiviral Activity: A Broad Spectrum of Possibilities
Pyridopyrimidine derivatives have also been investigated for their antiviral properties against a range of viruses, including influenza virus, herpes simplex virus (HSV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV). [2][12]
A. Mechanism of Action
The antiviral mechanisms of pyridopyrimidines are diverse and depend on the specific virus. They can inhibit viral enzymes essential for replication, block viral entry into host cells, or interfere with other stages of the viral life cycle. For instance, some pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E). [7]
Experimental Protocol: Antiviral Assay (HCV Replicon System)
The HCV replicon system is a cell-based assay used to screen for compounds that inhibit HCV replication. [13] Materials:
-
Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase).
-
Cell culture medium.
-
Test pyridopyrimidine derivatives.
-
Standard anti-HCV drug.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing cells in 96-well plates.
-
Compound Treatment: Treat the cells with different concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of HCV replication. Calculate the EC50 value (the concentration of the compound that inhibits viral replication by 50%).
V. Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyridopyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. [8][14][15]For example, in some anticancer derivatives, the cyclization of the pyridopyrimidine ring with a pyrazole ring and hybridization with benzylidine resulted in potent anticancer effects. [1]In the context of anti-inflammatory activity, the presence of an ethyl acetoxy group has been shown to enhance in vivo activity. [11] Future research should focus on:
-
Rational Design: Utilizing computational tools like molecular docking to design more potent and selective inhibitors for specific biological targets.
-
SAR Optimization: Systematically modifying the pyridopyrimidine scaffold to improve efficacy, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Exploring the synergistic effects of pyridopyrimidine derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.
Conclusion
The pyridopyrimidine scaffold is a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The continued exploration of this chemical space, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds great promise for addressing unmet medical needs.
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). National Institutes of Health. [Link]
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Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). MDPI. [Link]
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Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). PubMed Central. [Link]
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Development of pyridopyrimidines as potent Akt1/2 inhibitors. (2008). PubMed. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Institutes of Health. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
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THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". (2025). ResearchGate. [Link]
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Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]
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Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022). Dove Medical Press. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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The Diverse Mechanisms of Action of Tetrahydropyrido[3,4-d]pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold
The tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and therapeutic potential. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by this class of compounds, with a focus on their applications in oncology and immunology. We will delve into the specific molecular interactions, the resulting modulation of signaling pathways, and the experimental methodologies employed to elucidate these mechanisms.
Kinase Inhibition: A Dominant Mechanism of Action
A primary mechanism through which tetrahydropyrido[3,4-d]pyrimidine derivatives exert their biological effects is through the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridopyrimidine scaffold serves as an excellent ATP-competitive inhibitor, occupying the adenine-binding pocket of various kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently mutated or overexpressed in non-small-cell lung carcinoma (NSCLC) and other cancers.[1][2][3][4]
-
Mechanism: These compounds are designed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[1] Some derivatives incorporate an acrylamide moiety, enabling them to act as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[1][4] This covalent modification leads to sustained inhibition of EGFR signaling.
-
Downstream Effects: Inhibition of EGFR phosphorylation by these compounds has been shown to suppress downstream signaling pathways, ultimately leading to the induction of apoptosis in cancer cells.[1]
-
Signaling Pathway:
Caption: Inhibition of EGFR signaling by tetrahydropyrido[3,4-d]pyrimidine compounds.
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their hyperactivity is a common feature of cancer cells. Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent and selective inhibitors of CDK4.[5][6]
-
Mechanism: These compounds act as ATP-competitive inhibitors of the CDK4/cyclin D1 complex.[6][7] By blocking the kinase activity of CDK4, they prevent the phosphorylation of the retinoblastoma protein (Rb), a key step in the G1-S phase transition of the cell cycle.
-
Downstream Effects: Inhibition of CDK4 leads to G1 cell cycle arrest, thereby halting the proliferation of cancer cells.[8][9] This mechanism is the basis for the clinical use of CDK4/6 inhibitors in the treatment of hormone receptor-positive breast cancer.[8][9]
-
Signaling Pathway:
Caption: Mechanism of CDK4 inhibition leading to cell cycle arrest.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Novel tetrahydropyrido[3,4-d]pyrimidines have been developed as potent HPK1 inhibitors.[10]
-
Mechanism: These compounds inhibit the kinase activity of HPK1, which normally phosphorylates and leads to the degradation of the SLP76 protein, a key component of the T-cell receptor (TCR) signaling pathway.[10]
-
Downstream Effects: By inhibiting HPK1, these compounds enhance TCR signaling, leading to increased T-cell activation, proliferation, and secretion of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ.[10] This heightened immune response can lead to enhanced anti-tumor efficacy.[10]
Targeting Oncogenic Drivers and Chaperone Proteins
Beyond kinase inhibition, the tetrahydropyrido[3,4-d]pyrimidine scaffold has been adapted to target other critical components of cancer cell biology.
Covalent Inhibition of KRAS-G12C
The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation has been a particularly challenging target. Tetrahydropyridopyrimidine derivatives have been discovered as irreversible covalent inhibitors of KRAS-G12C.[11]
-
Mechanism: These compounds form a covalent bond with the mutant cysteine-12 residue of KRAS-G12C.[11] This locks the protein in its inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[11]
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Tetrahydropyrido[4,3-d]pyrimidine-based compounds have been identified as potent inhibitors of Hsp90.[12][13]
-
Mechanism: These compounds bind to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity.
-
Downstream Effects: Inhibition of Hsp90 leads to the degradation of its client proteins, many of which are critical for cancer cell survival and proliferation. This results in potent anti-tumor effects.[12][13]
Quantitative Data Summary
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrido[3,4-d]pyrimidine | EGFR L858R/T790M | H1975 | 0.49 | [1] |
| Pyrido[3,4-d]pyrimidine | EGFR L858R | HCC827 | 0.025 | [1] |
| Pyrazolo[3,4-d]pyrimidine | EGFR Tyrosine Kinase | - | 0.034 - 0.135 | [14] |
| Tetrahydropyrido[4,3-d]pyrimidine | EGFR | HT29 | 7.48 - 42.38 | [3] |
| Pyrido[3,2-d]pyrimidine | Various | PC3, A549, MCF-7, Colo-205 | 0.013 - 8.22 | [15] |
| Pyrazolo[3,4-d]pyrimidine | Various | A549 | 2.24 | [16] |
Experimental Protocols for Mechanistic Elucidation
A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of tetrahydropyrido[3,4-d]pyrimidine compounds.
Experimental Workflow
Caption: A typical experimental workflow for characterizing the mechanism of action.
Step-by-Step Methodologies
1. In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the direct inhibitory effect of the compound on the target kinase.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add varying concentrations of the tetrahydropyrido[3,4-d]pyrimidine compound to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., HCC827 for EGFR inhibitors) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
3. Western Blot Analysis for Target Phosphorylation
-
Objective: To confirm that the compound inhibits the phosphorylation of the target kinase in a cellular context.
-
Protocol:
-
Treat cancer cells with the test compound at various concentrations for a specific time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Normalize the phosphorylated protein levels to the total protein levels of the target and a loading control (e.g., β-actin).
-
Conclusion and Future Directions
The tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics with diverse mechanisms of action. The ability to target a wide range of proteins, including kinases, oncogenic drivers, and chaperone proteins, underscores the adaptability of this chemical framework. Future research in this area will likely focus on further optimizing the selectivity and potency of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes. The continued application of robust experimental workflows will be crucial in uncovering new mechanisms and advancing the most promising candidates into clinical development.
References
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Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS Medicinal Chemistry Letters.
-
Synthesis and Biological Evaluation of Irreversible EGFR Tyrosine Kinase Inhibitors Containing pyrido[3,4-d]pyrimidine Scaffold. PubMed.
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
-
Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Ovid.
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications.
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed.
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed.
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis.
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The Strategic Utility of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrido[3,4-d]pyrimidine Scaffold
The pyrido[3,4-d]pyrimidine core is a significant pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds. This fused heterocyclic system, an analog of purine, effectively mimics the adenine core of ATP, enabling it to interact with the hinge region of numerous protein kinases. This characteristic has made it a privileged scaffold in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and is showing promise in other therapeutic areas. The strategic derivatization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile starting point for drug discovery programs.
The Lynchpin Intermediate: 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
At the heart of many synthetic routes targeting this privileged scaffold lies a crucial intermediate: 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring serve as versatile handles for introducing a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of these two positions provides a strategic advantage, allowing for sequential and regioselective functionalization. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this pivotal intermediate, offering field-proven insights for its effective utilization in drug development.
Synthesis of the Core Intermediate
The synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a critical first step for its use in medicinal chemistry. A common and efficient laboratory-scale synthesis begins with readily available starting materials and proceeds through the formation of the dihydroxy precursor, followed by a chlorination step.
Part 1: Synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione
The synthesis of the dihydroxy precursor typically involves the condensation of a suitable piperidine-based starting material with a urea or a related derivative. A representative procedure starting from ethyl 4-piperidone-3-carboxylate hydrochloride is outlined below.
Experimental Protocol: Synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione
Materials:
-
Ethyl 4-piperidone-3-carboxylate hydrochloride
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, ethyl 4-piperidone-3-carboxylate hydrochloride and urea are added.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then dissolved in water.
-
The aqueous solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
The resulting solid, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione, is collected by filtration, washed with water, and dried under vacuum.
Part 2: Chlorination to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
The conversion of the dihydroxy precursor to the target dichloro intermediate is a crucial step that activates the scaffold for subsequent nucleophilic substitutions. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the solvent.[1]
Experimental Protocol: Chlorination of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione
Materials:
-
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
A tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) (optional, but can facilitate the reaction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of a tertiary amine base can be added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.
-
The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the core intermediate.
Regioselective Reactivity: A Chemist's Playground
The synthetic utility of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine stems from the differential reactivity of the C2 and C4 positions towards nucleophiles. Generally, the C4 position is more susceptible to nucleophilic attack. This regioselectivity can be rationalized by considering the resonance structures of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for the delocalization of the negative charge onto both pyrimidine nitrogens, leading to a more stabilized intermediate compared to attack at C2.
This inherent reactivity profile allows for a sequential substitution strategy. A less reactive nucleophile or carefully controlled reaction conditions can be employed to selectively functionalize the C4 position, leaving the C2 chloride intact for a subsequent, often more forcing, reaction with a second, different nucleophile. However, it is important to note that this selectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of any substituents on the pyridopyrimidine ring system.
Diagram of Regioselective Substitution
Caption: General scheme for sequential nucleophilic substitution.
Applications in Kinase Inhibitor Synthesis
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediate has been instrumental in the synthesis of a number of potent and selective kinase inhibitors.
Case Study 1: KRAS G12D Inhibitors
Mutations in the KRAS oncogene are prevalent in many cancers, and the development of inhibitors has been a significant challenge. Recent studies have shown that the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold can be utilized to develop potent KRAS G12D inhibitors.[2] In a typical synthetic approach, the 2,4-dichloro intermediate is sequentially functionalized.[2] For instance, the C4 position can be substituted with a desired amine, followed by a subsequent substitution or coupling reaction at the C2 position to introduce another key pharmacophoric element.[3]
| Reaction Step | Reagents and Conditions | Position of Substitution | Typical Yield | Reference |
| First Substitution | Amine, DIEA, DMF, 60 °C | C4 | Good to excellent | [2] |
| Second Substitution | Amine, higher temperature or coupling catalyst | C2 | Moderate to good | [2] |
Case Study 2: Axl Inhibitors
Axl, a receptor tyrosine kinase, is implicated in cancer progression and drug resistance, making it an attractive therapeutic target. Novel selective Axl inhibitors have been developed using the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold.[4][5] The synthesis of these inhibitors often involves the sequential amination of the 2,4-dichloro intermediate to introduce the necessary side chains that confer potency and selectivity.[4][5]
| Reaction Step | Reagents and Conditions | Position of Substitution | Typical Yield | Reference |
| First Substitution | Primary or secondary amine, base, solvent (e.g., NMP) | C4 | High | [4] |
| Second Substitution | Different primary or secondary amine, higher temperature | C2 | Moderate to high | [4] |
Case Study 3: Precursor to Palbociclib Analogs
Palbociclib is a highly successful CDK4/6 inhibitor used in the treatment of breast cancer.[6][7] While Palbociclib itself is a pyrido[2,3-d]pyrimidine, the isomeric 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is of significant interest for the development of novel kinase inhibitors, including analogs with potential CDK inhibitory activity. The 2,4-dichloro intermediate serves as a key starting material for the synthesis of such analogs. The general strategy of sequential amination allows for the introduction of various side chains at the C2 and C4 positions to explore the structure-activity relationship (SAR) around this scaffold.
Conclusion and Future Perspectives
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has established itself as a cornerstone intermediate in the synthesis of medicinally important molecules, particularly kinase inhibitors. Its straightforward synthesis and, more importantly, its predictable and exploitable regioselective reactivity, provide a robust platform for the generation of diverse chemical libraries. The ability to sequentially introduce different functionalities at the C2 and C4 positions is a powerful tool for medicinal chemists in the lead optimization phase of drug discovery. As our understanding of the kinome and other target families expands, the demand for versatile and strategically functionalized heterocyclic scaffolds will continue to grow. The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediate is well-positioned to remain a key player in the ongoing quest for novel therapeutics.
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Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(14), 5374. [Link]
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A Guide to the Discovery of Novel Kinase Inhibitors Utilizing the Pyridopyrimidine Scaffold
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. They govern a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1][2] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][3]
The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] At the heart of this revolution lies the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The pyridopyrimidine nucleus is one such scaffold.[1][4] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, providing a robust starting point for inhibitor design.[5] This guide provides a technical overview of the strategic and methodological considerations involved in leveraging the pyridopyrimidine scaffold to discover and develop novel kinase inhibitors.
Part 1: The Pyridopyrimidine Core - A Strategic Foundation for Kinase Inhibition
The strategic advantage of the pyridopyrimidine scaffold stems from its inherent ability to mimic the purine base of ATP, forming key hydrogen bond interactions with the "hinge region" of the kinase active site.[5] This bioisosteric relationship provides a high baseline affinity, allowing medicinal chemists to focus on achieving potency and selectivity through targeted modifications at various substitution points on the fused ring system.
Different isomers of the pyridopyrimidine scaffold, such as pyrido[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and others, have been successfully employed to target a wide range of kinases, including EGFR, CDKs, PI3K, mTOR, and PIM-1.[2][5][6][7] The choice of the core isomer and the subsequent decoration with various functional groups are critical decisions that dictate the inhibitor's ultimate target profile and pharmacological properties.
Part 2: Design, Synthesis, and Structure-Activity Relationship (SAR)
The journey from a scaffold to a lead compound is a carefully orchestrated process of design, synthesis, and iterative testing. Structure-activity relationship (SAR) studies are fundamental to this process, providing the causal link between a molecule's structure and its biological activity.[8]
Causality in Design: The 'Why' Behind the 'What'
The core principle of SAR is to systematically modify a chemical structure to understand how those changes impact biological activity.[8] For a pyridopyrimidine scaffold, chemists will typically explore substitutions at several key positions to optimize interactions with different regions of the ATP-binding pocket.
-
Hinge-Binding Region: The core scaffold itself typically ensures the primary interactions.
-
Solvent-Exposed Region: Modifications here can dramatically improve solubility and other physicochemical properties, which are crucial for drug-likeness.[9]
-
Hydrophobic Pockets: Appending lipophilic groups can enhance binding affinity by occupying nearby hydrophobic pockets within the kinase domain.[7]
-
Selectivity Pockets: Exploiting unique residues in the target kinase compared to off-target kinases allows for the design of highly selective inhibitors.
The logical relationship between these modifications and the resulting activity is paramount. For instance, introducing bulky ortho-substituents on a phenyl ring attached to the scaffold can force a specific dihedral angle, which may either enhance or disrupt binding depending on the target kinase's topology.[9]
Caption: Logical flow of Structure-Activity Relationship (SAR) studies.
Protocol 1: Generalized Synthesis of a Pyrido[2,3-d]pyrimidine Core
The synthesis of pyridopyrimidine derivatives often involves multi-step reactions starting from readily available precursors.[4][6][7] The following is a generalized, self-validating protocol representative of common synthetic strategies.
Objective: To synthesize a functionalized pyrido[2,3-d]pyrimidine scaffold for further derivatization.
Principle: This procedure typically involves the cyclization of a substituted pyridine with a reagent that provides the pyrimidine ring atoms, followed by functionalization to enable diversification.
Step-by-Step Methodology:
-
Step 1: Synthesis of the Pyridine Precursor.
-
React an active methylene compound (e.g., cyanoacetamide) with an appropriate Michael acceptor (e.g., a substituted acrylamide) in the presence of a basic catalyst like piperidine.[7]
-
The reaction is typically performed in a protic solvent such as ethanol and refluxed for several hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Step 2: Cyclization to form the Pyridopyrimidine Core.
-
The resulting o-aminonicotinamide derivative is then cyclized.[7] This can be achieved by reacting it with various reagents. For example, reacting with formamide or dimethylformamide-dimethylacetal (DMF-DMA) will yield the pyridopyrimidinone core.
-
The reaction mixture is heated, often under reflux, until completion.
-
Self-Validation: The crude product is purified by recrystallization or column chromatography. The structure and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct scaffold has been formed before proceeding.[6]
-
-
Step 3: Functionalization for Library Synthesis.
-
The core scaffold is often functionalized to introduce a reactive handle (e.g., a halogen or a leaving group) for subsequent diversification. For example, chlorination of a hydroxyl group allows for nucleophilic substitution reactions.
-
This step enables the synthesis of a library of analogs by reacting the functionalized core with various amines, alcohols, or other nucleophiles.
-
Self-Validation: Each new derivative must be rigorously purified and its structure confirmed by NMR and MS to ensure the integrity of the compound library.
-
Part 3: The Screening Cascade - A Funnel from Hit to Lead
Once a library of compounds is synthesized, it must be screened to identify "hits"—compounds that show promising activity against the target kinase. This process is structured as a cascade or funnel, where compounds are progressively subjected to more complex and physiologically relevant assays.
Caption: The kinase inhibitor discovery screening workflow.
Protocol 2: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The choice of detection method (e.g., radiometric, luminescence) depends on throughput needs and available instrumentation.[10][11] A key parameter is the ATP concentration; using a concentration near the Michaelis constant (Km) of ATP for the enzyme provides a sensitive measure of competitive inhibition.[12]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Prepare a reaction buffer containing HEPES, MgCl₂, Brij-35, and DTT.
-
Prepare solutions of the purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
-
Assay Execution (96- or 384-well plate format):
-
Add the test compound dilutions to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase enzyme to all wells except the negative control and incubate for 10-15 minutes to allow the compound to bind.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection & Data Analysis:
-
Stop the reaction and measure the signal. For a luminescence-based assay (e.g., ADP-Glo™), this involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Self-Validation: The Z'-factor for the assay plate should be ≥ 0.5, indicating a robust and reliable assay window between positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
The Critical Transition to Cell-Based Assays
A common pitfall in drug discovery is that high potency in a biochemical assay does not always translate to efficacy in a cellular context.[13] Factors like cell membrane permeability, intracellular target engagement, and competition with high intracellular ATP concentrations can render a biochemically potent compound inactive in cells. Therefore, cell-based assays are a non-negotiable validation step.[14]
These assays measure the inhibition of a specific signaling pathway downstream of the target kinase. For example, for a PI3K/mTOR inhibitor, one would measure the phosphorylation status of downstream effectors like Akt and p70S6K using Western Blot or ELISA.[2] A successful compound will show a dose-dependent reduction in the phosphorylation of these markers.
Part 4: Lead Optimization and ADME/Tox Profiling
Once a lead compound with both biochemical and cellular activity is identified, the focus shifts to optimizing its drug-like properties. This involves fine-tuning the structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile while minimizing toxicity (Tox).[12][15]
Profiling a compound in a suitable in vitro ADME-toxicity assay panel is essential for selecting candidates for in vivo studies.[16]
Key In Vitro ADME/Tox Assays:
| Assay Type | Parameter Measured | Rationale for Selection |
| Metabolic Stability | Compound clearance rate in human liver microsomes (HLMs).[17] | Predicts how quickly the compound will be metabolized in the body, a key determinant of oral bioavailability and dosing frequency. |
| CYP450 Inhibition | Inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6).[17] | Assesses the risk of drug-drug interactions, a major cause of clinical trial failure. |
| Plasma Protein Binding | The fraction of compound bound to plasma proteins.[18] | Only the unbound fraction of a drug is pharmacologically active; high binding can limit efficacy. |
| Permeability (e.g., PAMPA) | Passive diffusion across an artificial membrane.[12] | Predicts the potential for oral absorption. |
| Cytotoxicity | General cell killing in non-cancerous cell lines (e.g., HEK-293).[17] | Provides an early indication of potential off-target toxicity. |
A compound with a balanced profile—good potency, selectivity, metabolic stability, and low toxicity—is nominated as a preclinical candidate. The ultimate validation comes from in vivo efficacy studies, where the compound is tested in animal models of the target disease (e.g., tumor xenograft models in mice) to demonstrate tumor regression or growth inhibition.[2][19][20]
Conclusion and Future Outlook
The pyridopyrimidine scaffold remains a highly valuable and versatile starting point for the discovery of novel kinase inhibitors. Its privileged structure provides a reliable anchor in the ATP-binding site, enabling a rational, structure-guided approach to drug design. The success of this approach is not merely in the synthesis of potent molecules, but in the rigorous, multi-faceted evaluation process that validates their activity and drug-like properties at each stage of the discovery pipeline. From biochemical assays that confirm enzymatic inhibition to cellular assays that demonstrate on-target pathway modulation and finally to a suite of ADME/Tox assays that predict in vivo behavior, each step provides a layer of validation. As our understanding of kinase biology deepens, the continued exploration and innovative decoration of scaffolds like pyridopyrimidine will undoubtedly lead to the next generation of targeted therapies.
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (n.d.). Taylor & Francis. [Link]
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(PDF) THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". (2025). ResearchGate. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry - ACS Publications. [Link]
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Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. (2019). Semantic Scholar. [Link]
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). PubMed. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]
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Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). NIH. [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC - NIH. [Link]
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Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC - PubMed Central. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
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Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). ACS Publications. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
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In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. (2020). ACS Publications. [Link]
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Harnessing the Therapeutic Potential of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives in Oncology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This guide provides an in-depth exploration of derivatives of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a key intermediate that serves as a versatile platform for generating diverse libraries of bioactive molecules. We will delve into synthetic strategies, key molecular targets, structure-activity relationships, and essential experimental protocols, offering a comprehensive resource for researchers in the field.
The Strategic Importance of the Tetrahydropyrido[3,4-d]pyrimidine Core
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a valuable starting point for the synthesis of potent kinase inhibitors and other anticancer agents. The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring provide reactive sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties. The fused tetrahydropyridine ring offers a three-dimensional structure that can be crucial for optimal binding to the target protein. Derivatives of this and related scaffolds have shown promise in targeting a range of cancer-related proteins, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Axl receptor tyrosine kinase, and mutated KRAS proteins.[1][2][3][4]
Synthetic Strategies for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process. A common approach involves the construction of the fused ring system followed by chlorination and subsequent functionalization.
Synthesis of the Core Scaffold
A plausible synthetic route to the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediate can be achieved through a multi-step process, often starting from commercially available materials. One documented method involves the removal of a protecting group (e.g., trifluoroacetic acid) from a precursor to yield the trifluoroacetate salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.[1] The general principle of synthesizing dichlorinated pyrimidine systems often involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) on a dihydroxy-pyrimidine precursor.[5]
Derivatization at the C2 and C4 Positions
The chlorine atoms at the C2 and C4 positions are excellent leaving groups, enabling sequential or simultaneous nucleophilic aromatic substitution reactions. This allows for the introduction of various amines, alcohols, and other nucleophiles to build a library of diverse compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed to introduce aryl or heteroaryl moieties, further expanding the chemical space.[6]
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Dissolution: Dissolve the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediate (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, 1-2 equivalents) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Key Molecular Targets and Mechanisms of Action
Derivatives of the tetrahydropyrido[3,4-d]pyrimidine scaffold have demonstrated inhibitory activity against several key oncogenic proteins and pathways.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Pyrido[2,3-d]pyrimidine derivatives have been reported as potent inhibitors of CDK4/6.[2] By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, leading to the inhibition of cancer cell proliferation.[2][7]
Caption: Inhibition of the CDK4/6-Rb pathway by pyrido[3,4-d]pyrimidine derivatives, leading to cell cycle arrest.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[4] Overexpression or mutation of EGFR is common in various cancers.[4] Pyrido[2,3-d]pyrimidine derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain.[4] This inhibition blocks the downstream signaling cascade, including the Raf-1/MAPK/ERK pathway.[8]
Caption: Pyrido[3,4-d]pyrimidine derivatives inhibit EGFR, blocking downstream pro-survival signaling.
KRAS-G12D
Mutations in the KRAS gene are among the most common drivers of cancer, with the G12D mutation being particularly prevalent in pancreatic, biliary, and colorectal cancers.[1] The KRAS-G12D protein is a challenging target due to its high affinity for GTP.[1] However, novel 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as KRAS-G12D inhibitors, with some showing selective anti-proliferative activity in cancer cells harboring this mutation.[1]
Axl Receptor Tyrosine Kinase
Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases and is implicated in tumor growth, metastasis, and drug resistance. A novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives were designed and evaluated as Axl inhibitors, with one compound identified as a potent and selective inhibitor with a promising pharmacokinetic profile.[3]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,4-disubstituted pyrido[3,4-d]pyrimidine scaffold has yielded valuable insights into the structural requirements for potent anticancer activity.
-
Substitutions at C4: The nature of the substituent at the C4 position significantly influences activity. For example, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, tetracyclic compounds with an electron-donating methoxy group at the 4-position of a phenyl ring showed enhanced cytotoxicity against lung and prostate cancer cell lines.[4]
-
Substitutions at C2: Modifications at the C2 position are also critical. In a study of 2,4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands, a hydrogen-bonding interaction in the head section (related to the C2 substituent) was important for enhancing ERα-binding affinity.[8]
-
Fused Ring System: The core heterocyclic system itself is a key determinant of activity. The pyrido[3,4-d]pyrimidine scaffold is one of several fused pyrimidine systems, including quinazolines and pyrazolo[3,4-d]pyrimidines, that are known to be effective kinase inhibitors.[6][9]
| Compound Series | Target(s) | Key SAR Findings | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | EGFR | Tetracyclic derivatives with electron-donating groups at the 4-position of a phenyl ring at C4 showed increased potency. | [4] |
| 2,4-Disubstituted Pyrimidines | ERα/VEGFR-2 | A hydrogen-bonding interaction at the C2-substituent was important for ERα binding. | [8] |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines | KRAS-G12D | A protonated 3,8-diazabicyclo[3.2.1]octane moiety formed critical hydrogen bonds with the target protein. | [1] |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines | Axl | Specific substitutions led to a potent and selective Axl inhibitor with good pharmacokinetic properties. | [3] |
Essential Experimental Workflows
Validating the anticancer potential of novel 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives requires a series of robust in vitro assays.
Caption: A typical experimental workflow for evaluating novel anticancer compounds.
Cell Viability Assay (CCK-8 Protocol)
This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., Panc-1 for KRAS-G12D studies, A549 for EGFR studies) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., CDK4/Cyclin D1, EGFR), a suitable substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Future Perspectives and Conclusion
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown potent activity against a range of clinically relevant targets. Future research should focus on optimizing the potency and selectivity of these compounds, as well as improving their pharmacokinetic and safety profiles. The use of advanced techniques such as structure-based drug design and the development of PROTACs (PROteolysis TArgeting Chimeras) based on this scaffold could lead to the discovery of next-generation cancer therapies.[1] The continued exploration of this versatile chemical entity holds great promise for addressing the ongoing challenges in oncology drug discovery.
References
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Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(11), 2568. Retrieved from [Link]
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Drug Design, Development and Therapy. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-422. Retrieved from [Link]
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PubMed. (2018). Structure-activity Relationships of 2, 4-disubstituted Pyrimidines as Dual ERα/VEGFR-2 Ligands With Anti-Breast Cancer Activity. Retrieved from [Link]
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PubMed Central. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]
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PubMed. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Retrieved from [Link]
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PubMed Central. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Retrieved from [Link]
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PubMed. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]
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PubMed. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Retrieved from [Link]
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MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n). Retrieved from [Link]
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RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]
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MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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Taylor & Francis Online. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Retrieved from [Link]
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A Researcher's Comprehensive Guide to Sourcing and Utilizing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl Salt
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, heterocyclic scaffolds play a pivotal role, with the pyridopyrimidine core being a recurring motif in a multitude of biologically active molecules. This guide provides an in-depth technical overview of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its hydrochloride salt, a key intermediate for the synthesis of advanced kinase inhibitors and other targeted therapies. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on suppliers, chemical properties, quality control, and synthetic considerations to empower researchers in their procurement and application of this versatile compound.
Compound Identity and Significance
At its core, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heteroaromatic compound featuring a pyrimidine ring fused with a tetrahydropyridine ring. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are highly reactive leaving groups, making them ideal handles for sequential nucleophilic substitution reactions. This predictable reactivity allows for the controlled and regioselective introduction of various functionalities, a crucial aspect in the construction of complex molecular architectures.
The hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling characteristics compared to the free base. It is essential for researchers to distinguish between the two forms when sourcing, as they are registered under different CAS numbers:
-
Free Base: 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
-
CAS Number: 1000578-08-4[1]
-
-
Hydrochloride Salt: 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl
-
CAS Number: 1187830-76-7
-
This compound has gained significant traction as a critical intermediate in the development of targeted cancer therapies. For instance, it serves as a foundational scaffold for the synthesis of novel and selective KRAS-G12D inhibitors, a mutation prevalent in various challenging cancers like pancreatic and biliary tumors.
Supplier Landscape and Availability
The accessibility of this key intermediate is crucial for uninterrupted research and development. A survey of the chemical supplier market reveals several reputable sources for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its HCl salt. Availability generally ranges from milligram to multi-gram quantities, with some suppliers offering custom synthesis for bulk orders.
| Supplier | Product Form | Purity | Available Quantities | Notes |
| AChemBlock | HCl Salt | 97% | 5g, 25g | In stock in the USA. |
| A Chemtek | HCl Salt | >98% | Custom | Research and development use only. |
| ChemicalBook | Free Base & HCl Salt | >95% | 100mg, 1g, 5g | Lists multiple manufacturers and suppliers, primarily from China. |
| Pharmaffiliates | Free Base | Not Specified | Custom | Provides basic chemical information. |
| BLDpharm | Free Base & HCl Salt | >95-98% | Custom | Offers a range of related heterocyclic building blocks. |
| Finetech Industry Limited | HCl Salt | Not Specified | Various | Custom synthesis and bulk quantities available.[2] |
Expert Insight: When selecting a supplier, it is imperative to look beyond just price and availability. Inquire about the availability of a Certificate of Analysis (CoA) for the specific lot you intend to purchase. A comprehensive CoA is a hallmark of a trustworthy supplier and provides invaluable data for experimental planning and troubleshooting.
Quality Control and Analytical Characterization: A Self-Validating System
For a synthetic chemist, the purity and identity of starting materials are non-negotiable. A robust quality control (QC) protocol for incoming reagents like 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt is a self-validating system that prevents costly and time-consuming downstream failures.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum should show characteristic signals for the protons on the tetrahydropyridine ring. For example, in the related compound 5,6,7,8-tetrahydroquinazoline, the proton signals appear at specific chemical shifts that confirm the ring structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A well-developed HPLC method will provide a quantitative measure of the main peak's area percentage, which corresponds to the compound's purity. It is crucial to use a method that can resolve the target compound from potential starting materials, intermediates, and byproducts.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion peak.
-
Melting Point: For the crystalline HCl salt, a sharp melting point range can be a good indicator of purity. The free base may have a different melting behavior.
Interpreting the Data - An Expert's View:
A researcher should critically evaluate the CoA. A purity value of >97% by HPLC is generally acceptable for many research applications. However, it is the unidentified impurities that can often cause issues. If minor peaks are present in the HPLC chromatogram, their potential identity should be considered based on the synthetic route. For instance, residual starting materials or over-chlorinated byproducts could be present. The ¹H NMR spectrum should be clean, with integrations corresponding to the expected number of protons for each signal. Any unexpected signals should be scrutinized.
Synthesis, Potential Impurities, and Handling
Understanding the synthetic pathway to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is not merely an academic exercise; it provides critical insights into potential impurities that may be present in the final product. A common synthetic route involves the cyclization and subsequent chlorination of a piperidine-based precursor.
A plausible synthetic approach starts with a protected form of piperidin-4-one, such as its N-Boc derivative. This is then reacted with a suitable three-carbon unit to form the pyrimidine ring, followed by chlorination and deprotection.
A Representative Synthetic Protocol:
The synthesis of the core structure has been described in the literature as part of the development of KRAS-G12D inhibitors. A key step involves the preparation of the trifluoroacetate salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine from its tert-butyl carbamate (Boc)-protected precursor.
-
Step 1: Deprotection of the Boc-protected Intermediate: The commercially available tert-butyl-2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine is suspended in dichloromethane. Trifluoroacetic acid is added, and the mixture is stirred at room temperature for approximately 2 hours. The solvent and excess trifluoroacetic acid are then removed under reduced pressure to yield the trifluoroacetate salt.
Causality Behind Experimental Choices:
-
Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the starting material.
-
Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc protecting group. It is also volatile, which facilitates its removal after the reaction is complete.
-
Room temperature is sufficient for the deprotection reaction, avoiding potential side reactions that could occur at higher temperatures.
Potential Impurities:
Given the common use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the chlorination of pyrimidine rings, several impurities could arise:
-
Monochloro- and trichloro- analogues: Incomplete or excessive chlorination can lead to these byproducts.
-
Residual starting materials: Unreacted piperidine precursors or cyclization intermediates may be present.
-
Solvent adducts: Residual solvents from the synthesis and purification steps can be trapped in the final product.
-
Hydrolysis products: The dichloro- functionality is susceptible to hydrolysis, which can lead to the formation of hydroxy-pyrimidine derivatives, especially if the compound is exposed to moisture.
Handling and Storage:
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt is typically a white to off-white solid. It is advisable to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation. Due to its hygroscopic nature, it should be handled in a dry environment.
Application in Drug Discovery: A Versatile Scaffold
The true value of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The two chlorine atoms can be sequentially displaced by various nucleophiles, allowing for the construction of diverse chemical libraries.
Example Application: Synthesis of KRAS-G12D Inhibitors
A recent study on the development of KRAS-G12D inhibitors highlights the practical application of this compound. The trifluoroacetate salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is used as a key intermediate. In a subsequent step, it is reacted with 4-fluoro-1-naphthoic acid in the presence of a coupling agent (HATU) and a base (DIEA) to form an amide bond. This is followed by sequential nucleophilic aromatic substitution reactions at the 2- and 4-positions of the pyrimidine ring to introduce other desired functionalities.
Conclusion
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt is a high-value chemical intermediate with significant applications in modern drug discovery, particularly in the synthesis of kinase inhibitors. Its successful utilization hinges on a thorough understanding of its chemical properties, a diligent approach to supplier selection and quality control, and a strategic application of its reactive handles in multi-step syntheses. By adhering to the principles of a self-validating system for reagent qualification and by leveraging the insights into its synthesis and reactivity, researchers can confidently and efficiently incorporate this versatile building block into their discovery programs, accelerating the development of next-generation therapeutics.
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Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(14), 5488. [Link]
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Safety and handling information for dichlorinated pyridopyrimidines
An In-depth Technical Guide to the Safe Handling of Dichlorinated Pyridopyrimidines
Foreword: A Scientist's Perspective on Proactive Safety
Dichlorinated pyridopyrimidines are a cornerstone of modern medicinal chemistry and drug development. Their unique fused heterocyclic structure, bearing two highly reactive chlorine atoms, renders them exceptionally versatile building blocks for creating novel therapeutics, from kinase inhibitors for oncology to antiviral agents.[1][2][3] The very reactivity that makes these compounds so valuable, however, also necessitates a profound respect for their potential hazards. This guide is written from the perspective of a field-experienced scientist for fellow researchers. It moves beyond a simple recitation of safety data sheet (SDS) information, aiming instead to instill a deep, causal understanding of why certain procedures are critical. Our goal is not merely to follow protocols but to cultivate a safety-first mindset where every experimental step is inherently self-validating and risk-mitigated.
The Chemical Nature of Dichlorinated Pyridopyrimidines: Reactivity as a Double-Edged Sword
The pyridopyrimidine scaffold is a fusion of pyridine and pyrimidine rings. The dichlorinated variants, such as 2,4-dichloropyrido[2,3-d]pyrimidine or 2,4-dichloropyrido[4,3-d]pyrimidine, are rendered highly electrophilic by the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms. This electron deficiency makes the chlorinated positions prime targets for nucleophilic aromatic substitution (SNAr) reactions.[4]
This reactivity is the synthetic chemist's greatest asset, allowing for the sequential and regioselective introduction of various functional groups to build molecular complexity.[4] However, it also means these compounds can readily react with biological nucleophiles (e.g., amines, thiols in proteins and DNA) and even water under certain conditions, which underpins their hazardous properties.
Caption: Causality of Utility and Hazard in Dichlorinated Pyridopyrimidines.
Comprehensive Hazard Identification and Risk Assessment
While specific toxicological data can vary between isomers, the class of chlorinated nitrogen heterocycles shares a common hazard profile. A thorough risk assessment is mandatory before any laboratory work commences. The toxicological properties of many specific dichlorinated pyridopyrimidine derivatives have not been fully investigated, which necessitates treating them with the highest degree of caution.[5][6]
GHS Hazard Profile
The following table summarizes the common GHS classifications associated with dichlorinated pyridopyrimidines, derived from representative safety data sheets.
| Hazard Class | Category | Hazard Statement | Representative Signal Word |
| Acute Toxicity, Oral | 1, 2, or 3 | H301/H302: Toxic or Harmful if swallowed[7] | Danger / Warning |
| Skin Corrosion/Irritation | 1B or 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation[7][8] | Danger / Warning |
| Serious Eye Damage/Irritation | 1 or 2 | H318/H319: Causes serious eye damage or causes serious eye irritation[7][8] | Danger / Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[7] | Warning |
Note: This is a composite profile. Always consult the specific SDS for the exact compound you are handling.
Routes of Exposure and Toxicological Effects
-
Inhalation: Inhaling dust or aerosols can cause severe irritation to the respiratory tract.[5][9] Systemic effects, including potential damage to the central nervous system, liver, and kidneys, are a known risk with chlorinated solvents and should be considered a potential hazard for these compounds.[10][11]
-
Dermal (Skin) Contact: These compounds can cause severe skin irritation and chemical burns.[8] Due to their organic nature, there is a significant risk of absorption through the skin, leading to systemic toxicity. Contaminated clothing must be removed immediately.[8][12]
-
Ocular (Eye) Contact: Direct contact with the eyes can cause serious, potentially irreversible damage and blindness. Immediate and prolonged rinsing is critical.
-
Ingestion: Ingestion is highly toxic and can cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[6][12] Do NOT induce vomiting.[6]
Reactivity and Physical Hazards
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids, as violent reactions can occur.
-
Dust Explosion: While the bulk material may not be explosive, the generation of fine dust can create an explosion hazard when mixed with air and exposed to an ignition source.
-
Thermal Decomposition: Fire or excessive heat can cause decomposition, releasing highly toxic and corrosive fumes such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[8][13]
Mandatory Engineering Controls & Personal Protective Equipment (PPE)
The principle of "As Low As Reasonably Practicable" (ALARP) must govern all exposure control strategies. Engineering controls are the first and most effective line of defense.
Engineering Controls
-
Chemical Fume Hood: All handling of dichlorinated pyridopyrimidines, including weighing, transfers, and reaction setup/workup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[14]
-
Ventilated Enclosures: For weighing solid powders, a ventilated balance enclosure or powder containment hood is highly recommended to prevent dust dispersal.
-
Emergency Equipment: A functional and recently tested safety shower and eyewash station must be immediately accessible within a 10-second travel distance from the work area.[5]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It is not a substitute for robust engineering controls and safe work practices.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1 rated). A full-face shield should be worn over goggles when there is a significant splash risk. | Protects against splashes, dust, and vapors. Standard safety glasses are insufficient.[15] |
| Body | Flame-resistant (FR) laboratory coat, fully buttoned with sleeves rolled down. | Provides a removable barrier against spills and splashes. FR properties are crucial as organic solvents may be present.[15] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Crucially, check the manufacturer's glove compatibility chart for breakthrough time and permeation rate for chlorinated compounds. Double-gloving is recommended. | Prevents dermal contact and absorption. Gloves must be inspected for tears before each use and removed promptly if contaminated.[14][16] |
| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[15] |
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, pre-approved SOP is essential for mitigating risk.
Workflow for Handling Solid Dichlorinated Pyridopyrimidines
Caption: Step-by-step workflow for handling solid dichlorinated pyridopyrimidines.
Storage Protocol
-
Container: Store in the original, tightly sealed container.[5][16]
-
Location: Store in a cool, dry, well-ventilated, and designated area away from incompatible materials.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.
-
Light Sensitivity: Some derivatives are light-sensitive and should be stored in amber vials or protected from light.[5]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
Spill Response Flowchart
Caption: Emergency response flowchart for a dichlorinated pyridopyrimidine spill.
First Aid Measures
Immediate action is required for any exposure.
| Exposure Route | Immediate First Aid Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[16] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[17] Seek immediate medical attention.[8][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[8][12] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8][12] |
Waste Management and Decontamination
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
Protocol for Quenching and Disposal of Reaction Residues
Unreacted dichlorinated pyridopyrimidines in solution must be quenched before disposal. This procedure must be performed in a fume hood.
-
Cooling: Cool the reaction vessel in an ice bath to control the rate of reaction.
-
Initial Quench: Slowly and dropwise, add a less reactive protic solvent like isopropanol.[18] Be prepared for an exothermic reaction and potential gas evolution.
-
Secondary Quench: Once the initial vigorous reaction has subsided, slowly add a 1:1 mixture of isopropanol and water.[18]
-
Final Quench: After the reaction is no longer exothermic, water can be added slowly until no further reaction is observed.[19][20]
-
Neutralization & Disposal: Allow the mixture to stir and warm to room temperature. Neutralize the solution if necessary (e.g., with citric acid for basic solutions).[18] Transfer the final mixture to a properly labeled hazardous waste container.
Decontamination
-
Glassware: Rinse glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[19][20] Wash the rinsed glassware with soap and water.
-
Surfaces: Wipe down all contaminated surfaces in the fume hood with a cloth soaked in an appropriate solvent, followed by soap and water. Dispose of the wipes as hazardous waste.
Conclusion: A Culture of Vigilance
Dichlorinated pyridopyrimidines are powerful tools in the arsenal of drug discovery and development. Their inherent reactivity demands a commensurate level of respect and caution from the scientists who handle them. By understanding the fundamental chemical principles that drive both their utility and their hazards, and by rigorously adhering to the protocols outlined in this guide, researchers can safely unlock the vast potential of this important class of molecules. Safety is not an impediment to research; it is the foundation upon which successful and reproducible science is built.
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2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871. PubChem. [Link]
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A-Z Guide to IUPAC Nomenclature: A Case Study of the C7H7Cl2N3 Heterocycle
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
The precise and unambiguous naming of complex heterocyclic compounds is a cornerstone of chemical communication, particularly within the highly regulated and data-driven fields of pharmaceutical research and drug development. A single molecular formula, such as C7H7Cl2N3, can represent a multitude of structural isomers, each with unique physicochemical properties and biological activities. This in-depth guide addresses this challenge by selecting a representative molecule, 4,6-dichloro-N-(prop-2-en-1-yl)pyrimidin-2-amine , which conforms to the C7H7Cl2N3 formula. We will systematically deconstruct its structure and apply the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to arrive at its formal name. Furthermore, this whitepaper explores the strategic importance of its constituent chemical motifs—the dichloropyrimidine core and the allyl group—in modern medicinal chemistry, supported by hypothetical, yet plausible, experimental protocols and data analysis.
Introduction: The Challenge of Isomerism and the Need for Precision
In the realm of drug discovery, the molecular formula is merely the starting point. The specific spatial arrangement of atoms, or its structural isomerism, dictates the molecule's interaction with biological targets. The formula C7H7Cl2N3, with a degree of unsaturation of five, suggests a complex structure likely containing at least one aromatic or heteroaromatic ring and additional unsaturation.
To provide a focused and practical guide, we have selected a plausible and medicinally relevant candidate for our analysis: 4,6-dichloro-N-(prop-2-en-1-yl)pyrimidin-2-amine . This molecule was chosen for several reasons:
-
Structural Relevance : It contains a pyrimidine scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.[1][2][3]
-
Nomenclature Complexity : It features multiple, distinct substituents requiring a systematic application of IUPAC priority rules.
-
Functional Importance : The dichloro-substitution pattern and the allylamine moiety are common features in bioactive compounds, offering rich ground for discussing structure-activity relationships (SAR).
This guide will serve as a masterclass in applying systematic nomenclature and understanding the chemical logic that underpins the design of such molecules.
Structural Deconstruction and IUPAC Nomenclature
The accurate naming of a molecule is a logical process based on a universally accepted set of rules. Let's dissect our target compound to understand how its IUPAC name is constructed.
2.1. Identifying the Core Components
Our molecule, C7H7Cl2N3, can be broken down into three key fragments:
-
The Parent Heterocycle : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This is a pyrimidine ring.
-
Ring Substituents : Two chlorine atoms attached directly to the pyrimidine core.
-
Principal Characteristic Group : An amine group, which is itself substituted with a three-carbon unsaturated chain. This chain, -CH2-CH=CH2, is known as the prop-2-en-1-yl group, commonly referred to as the allyl group.[4]
Caption: Deconstruction of the target molecule into its primary functional components.
2.2. Step-by-Step IUPAC Naming Protocol
The IUPAC system follows a strict hierarchy of rules to ensure that every compound has one unique, official name.[5][6][7]
-
Identify the Principal Functional Group : The amine group (-NH-) has higher priority than the chloro substituents or the alkene within the allyl group. Therefore, the compound will be named as a derivative of an amine.
-
Identify the Parent Structure : The amine nitrogen is attached to a pyrimidine ring. Thus, the parent name is based on pyrimidin-2-amine , indicating an amine group at position 2 of the pyrimidine ring.
-
Number the Parent Heterocycle : The pyrimidine ring is numbered to give the heteroatoms the lowest possible locants (positions 1 and 3). Numbering then proceeds to give the substituents the lowest possible numbers. For a 2-aminopyrimidine, the remaining substituents are at positions 4 and 6.
-
Name and Number the Substituents :
-
There are two chlorine atoms at positions 4 and 6. These are designated as 4,6-dichloro .
-
The amine's nitrogen atom is substituted with a prop-2-en-1-yl (allyl) group. This is indicated by the prefix N-(prop-2-en-1-yl) . The 'N-' signifies that the substituent is attached to the nitrogen of the amine.
-
-
Assemble the Final Name : The components are assembled alphabetically (dichloro before prop-2-en-1-yl), with locants preceding each part.
The final, unambiguous IUPAC name is: 4,6-dichloro-N-(prop-2-en-1-yl)pyrimidin-2-amine .
Physicochemical Properties and Data Analysis
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted/Inferred) | Causality and Rationale |
| Molecular Weight | 220.08 g/mol | Sum of atomic weights of C7H7Cl2N3. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | The dichloropyrimidine core is lipophilic (LogP of 4,6-dichloropyrimidine is ~1.45)[8]. The addition of the allyl group further increases lipophilicity. |
| Aqueous Solubility | Low | High lipophilicity and the lack of highly polar, hydrogen-bond donating groups (other than the secondary amine) suggest poor solubility in water. |
| pKa (Acid Dissociation) | ~1.0 - 2.0 (for the protonated amine) | The pyrimidine ring is electron-withdrawing, significantly reducing the basicity of the exocyclic amine compared to a simple alkylamine. |
| Reactivity Centers | C2, C4, C6 of pyrimidine ring; Allylic C-H bonds | The chlorine atoms at C4 and C6 are highly reactive towards nucleophilic substitution.[9] The allylic C-H bonds are weaker and more susceptible to radical reactions.[4] |
Strategic Importance in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4,6-dichloro-N-(prop-2-en-1-yl)pyrimidin-2-amine are of significant interest to drug developers.
4.1. The Dichloropyrimidine Scaffold: A Versatile Core
The pyrimidine ring is a cornerstone of medicinal chemistry, present in drugs ranging from anticancer agents (e.g., 5-Fluorouracil) to antivirals (e.g., Zidovudine).[1][3][10] The dichloro-substitution pattern is particularly useful:
-
Synthetic Handle : The chlorine atoms are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the rapid synthesis of diverse compound libraries by introducing various nucleophiles at the C4 and C6 positions.[11]
-
Bioisosteric Replacement : The pyrimidine ring is often used as a bioisostere for a phenyl ring.[12][13] The nitrogen atoms can act as hydrogen bond acceptors, improving solubility and providing specific interactions with protein targets that a simple phenyl ring cannot.[14][15]
-
Modulation of Properties : The electron-withdrawing nature of the nitrogens and chlorines modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.
4.2. The Allyl Group: A Dynamic Contributor
The allyl group is more than just a simple linker. Its unique electronic and steric properties are leveraged in drug design:
-
Reactivity and Covalent Binding : The double bond makes the allyl group a potential Michael acceptor or a target for metabolic activation. In some contexts, this reactivity is harnessed to form covalent bonds with the target protein, leading to irreversible inhibition and prolonged duration of action.
-
Conformational Constraint : The sp2-hybridized carbons of the double bond introduce a degree of rigidity, which can help lock the molecule into a bioactive conformation, improving binding affinity.
-
Metabolic Stability : While sometimes a site of metabolism, the allyl group can also be used to block metabolism at adjacent positions. The methylene group, being both allylic and adjacent to an amine, has distinct reactivity.[4][16] Natural products and synthetic drugs containing allyl fragments have shown potent anticancer properties.[16][17][18]
Caption: The strategic combination of the dichloropyrimidine core and the allyl substituent in drug design.
Hypothetical Synthesis and Experimental Workflow
A plausible and efficient synthesis of 4,6-dichloro-N-(prop-2-en-1-yl)pyrimidin-2-amine would likely involve a nucleophilic substitution reaction. The self-validating nature of this protocol lies in the predictable reactivity of the starting materials and the use of standard analytical techniques for verification.
Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup : To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic polar solvent (e.g., N,N-Dimethylformamide, DMF), add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.5 eq).
-
Addition of Alkylating Agent : To the stirred solution, add allyl bromide (prop-2-en-1-yl bromide) (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting amine is complete (typically 2-4 hours). The causality here is that the base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic allyl bromide.
-
Workup : Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., Ethyl Acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification : The crude product is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the pure target compound.
-
Characterization : The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the structure and ensure it matches 4,6-dichloro-N-(prop-2-en-1-yl)pyrimidin-2-amine .
Caption: A typical experimental workflow for the synthesis of the target heterocycle.
Conclusion
The journey from a simple molecular formula, C7H7Cl2N3, to a fully named and understood structure, 4,6-dichloro-N-(prop-2-en-1-yl)pyrimidin-2-amine , highlights the critical importance of systematic nomenclature in the sciences. This guide has demonstrated not only the "how" of deriving the IUPAC name but also the "why" behind the molecule's design from a medicinal chemistry perspective. The dichloropyrimidine core serves as a robust and versatile platform for chemical exploration, while the N-allyl group provides unique opportunities for modulating biological activity and physicochemical properties. For researchers in drug development, a deep understanding of these principles is not merely academic—it is fundamental to the rational design of the next generation of therapeutics.
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ACS Publications. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link][16]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link][13]
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ResearchGate. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link][17][18]
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ResearchGate. (2024). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link][10]
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Chemistry LibreTexts. (2020). 3.2: Overview of the IUPAC Naming Strategy. Retrieved from [Link][7]
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Review of literature on tetrahydropyrido[3,4-d]pyrimidine core structures
An In-depth Technical Guide to the Tetrahydropyrido[3,4-d]pyrimidine Core: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: A Privileged Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can serve as foundational frameworks for the development of new therapeutic agents. Among the myriad of heterocyclic systems, fused pyrimidines have emerged as particularly fruitful structures, owing to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets.[1][2] The tetrahydropyrido[3,4-d]pyrimidine core, a bicyclic nitrogen-containing heterocycle, represents a "privileged scaffold" of significant interest. Its unique three-dimensional conformation and versatile substitution points have enabled the generation of compound libraries with diverse pharmacological profiles.
This guide provides a comprehensive review of the tetrahydropyrido[3,4-d]pyrimidine core for researchers, scientists, and drug development professionals. We will delve into its synthetic pathways, explore its extensive biological activities with a focus on recent anticancer applications, and discuss the structure-activity relationships that govern its therapeutic potential.
Synthetic Strategies: Building the Core
The construction of the tetrahydropyrido[3,4-d]pyrimidine scaffold can be achieved through various synthetic routes, often tailored to introduce specific functionalities. A common and effective strategy involves the use of a pre-formed, multi-functionalized intermediate that allows for the sequential and controlled introduction of desired substituents.
A prevalent approach begins with the commercially available 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This key intermediate serves as a versatile platform for diversification.[3] The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity, enabling selective substitution. This allows for the introduction of various amines, aryl groups, and other moieties through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4] This strategic, stepwise functionalization is crucial for exploring the structure-activity relationship (SAR) and optimizing compounds for specific biological targets.
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Patent landscape for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs
An In-depth Technical Guide to the Patent Landscape of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs
Introduction: The Rise of a Privileged Scaffold in Drug Discovery
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of substituents, while the pyrimidine ring offers multiple points for functionalization. The 2,4-dichloro variant of this scaffold is an exceptionally valuable intermediate. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential, regioselective substitution reactions. This feature enables the systematic and efficient construction of large chemical libraries, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed analysis of the patent landscape surrounding these analogs, focusing on their synthesis, therapeutic applications, and the key intellectual property holders shaping their development.
Part 1: The Core Scaffold - Synthesis and Strategic Functionalization
The synthetic accessibility of the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is fundamental to its widespread use. The general strategy involves the construction of a dihydroxy-pyrimidine fused ring system, followed by a chlorination step.
The key transformation is the conversion of the dihydroxy (or tautomeric diketo) precursor to the dichloro derivative. This is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2] The rationale for this choice is the high efficiency of these reagents in replacing hydroxyl groups on electron-deficient rings like pyrimidines. The nitrogen on the piperidine ring is often protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and allow for controlled, late-stage diversification.[3][4]
The true synthetic utility lies in the sequential displacement of the chlorine atoms. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. This reactivity differential allows for the selective introduction of a desired amine or other nucleophile at C4, followed by the substitution of a different group at the C2 position under more forcing conditions (e.g., higher temperatures or palladium-catalyzed cross-coupling reactions). This stepwise approach is the cornerstone of building molecular diversity around the scaffold.
Part 2: The Patent Landscape - A Therapeutic Overview
The intellectual property surrounding tetrahydropyrido[3,4-d]pyrimidine analogs is heavily concentrated in oncology, with emerging applications in inflammatory diseases. The scaffold's ability to target ATP-binding sites makes it a prime candidate for developing kinase inhibitors.
Oncology
Kinase inhibition remains a cornerstone of modern cancer therapy, and this scaffold has been extensively explored to target various kinases implicated in cell proliferation, survival, and metastasis.[5]
-
JAK/FLT3 Inhibition: A significant area of development involves dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Patents assigned to entities like Chengdu Zenitar Biomedical Tech Co Ltd describe 2,4-disubstituted pyrimidine derivatives for treating myeloproliferative neoplasms and acute myeloid leukemia (AML), where JAK2 and FLT3 mutations are common drivers.[6]
-
HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making its inhibition a promising strategy for cancer immunotherapy. Recent patent applications describe novel tetrahydropyrido[3,4-d]pyrimidines as potent HPK1 inhibitors intended to enhance anti-tumor immune responses.[7]
-
KRAS Inhibition: Mutant KRAS proteins are notorious and historically "undruggable" cancer targets. New patent filings disclose pyrido[4,3-d]pyrimidine compounds designed to inhibit KRAS variants like G12C, G12D, and G12V, which are prevalent in cancers such as non-small cell lung cancer, pancreatic cancer, and colorectal cancer.[8]
-
MPS1 Inhibition: Monopolar Spindle Kinase 1 (MPS1) is critical for the spindle assembly checkpoint, and its inhibition can lead to chromosomal instability and cell death in cancer cells. The 2-amino pyrido[3,4-d]pyrimidine chemotype has been identified as a promising scaffold for developing MPS1 inhibitors.[9]
Inflammatory and Autoimmune Diseases
The signaling pathways that drive certain cancers are also implicated in inflammatory conditions. This overlap allows for the repositioning of kinase inhibitors originally developed for oncology.
-
HPK1 Inhibition in Inflammation: The same patents that describe HPK1 inhibitors for cancer also claim their use in treating inflammatory and autoimmune diseases.[7] By modulating T-cell responses, these compounds could be beneficial for conditions like rheumatoid arthritis, kidney fibrosis, and liver fibrosis.[7]
| Patent / Application | Assignee / Applicant | Key Target(s) | Therapeutic Area(s) | Core Claim |
| US-12428394-B2 | Chengdu Zenitar Biomedical Tech Co Ltd | JAK2, FLT3 | Oncology (Leukemia) | 2,4-disubstituted pyrimidine derivatives as dual or single kinase inhibitors.[6] |
| US20240025922A1 | (Not specified in snippet) | HPK1 | Oncology, Inflammatory Diseases | Tetrahydropyrido[3,4-d]pyrimidine compounds as potent HPK1 inhibitors.[7] |
| WO2024009191A1 | (Not specified in snippet) | KRAS (G12C, G12D, G12V) | Oncology (Lung, Pancreatic, Colorectal) | Pyrido[4,3-d]pyrimidine compounds for inhibiting KRAS mutations.[8] |
| J Med Chem (2016) | (Research Article) | MPS1 | Oncology | Describes the discovery of 2-amino pyrido[3,4-d]pyrimidine inhibitors of MPS1.[9] |
Part 3: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent standard methodologies in the field for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of Boc-Protected Dichloro Scaffold Intermediate
This protocol describes the N-protection and subsequent chlorination of the core ring system, a foundational step for building an analog library.
Rationale: The use of a Boc protecting group for the piperidine nitrogen is a strategic choice. It is stable to the harsh conditions of the chlorination reaction but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) at a later stage without affecting other parts of the molecule.
Step-by-Step Methodology:
-
Dissolution: To a solution of 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride salt (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM), add triethylamine (TEA, 2.2 equivalents) at 0 °C to neutralize the salt.
-
Protection: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the solution. Allow the reaction to warm to room temperature and stir for 16 hours.[3]
-
Workup & Isolation: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Purification: After filtering, concentrate the solution under reduced pressure. Purify the resulting crude product by flash chromatography to yield tert-butyl 2,4-dihydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate.
-
Chlorination: Suspend the purified, Boc-protected intermediate in phosphorus oxychloride (POCl₃). Add a catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Final Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the target intermediate: tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate.[4]
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a typical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for quantifying a compound's ability to inhibit a specific kinase.
Rationale: The TR-FRET format is a self-validating system. It relies on the proximity of a donor (e.g., Europium-labeled antibody) and an acceptor (e.g., dye-labeled substrate). Kinase activity brings them together, producing a FRET signal. Inhibition prevents this, leading to a measurable decrease in the signal. Its time-resolved nature minimizes interference from background fluorescence, ensuring high sensitivity and reliability.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in a buffer containing dimethyl sulfoxide (DMSO).
-
Reagent Preparation: Prepare solutions of the target kinase, the specific biotinylated peptide substrate, and ATP in the appropriate kinase reaction buffer.
-
Kinase Reaction: In a microplate, add the test compound, the kinase, and the substrate. Initiate the enzymatic reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a solution containing EDTA (to chelate Mg²⁺ and stop ATP hydrolysis) and the TR-FRET detection reagents: a Europium-labeled antibody that binds to a phosphorylated residue on the substrate and a Streptavidin-conjugated acceptor fluorophore that binds to the biotin on the substrate.
-
Signal Reading: Incubate for another 60 minutes to allow for antibody binding. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot this ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Part 4: Future Outlook and White Space Analysis
The patent landscape for 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs is mature in the area of oncology kinase inhibitors but still holds potential for innovation. The future trajectory appears to be moving beyond traditional ATP-competitive inhibitors towards more nuanced mechanisms.
-
Selectivity and Allosteric Modulation: The next generation of patents will likely focus on achieving greater selectivity to minimize off-target effects or, conversely, designing multi-target agents with precisely controlled polypharmacology.
-
Targeting Protein-Protein Interactions: While kinase inhibition is the dominant application, the scaffold could be adapted to disrupt protein-protein interactions, opening new therapeutic avenues.
-
Underexplored Therapeutic Areas: While oncology and inflammation are well-represented, there is significant "white space" in other areas. The application of this scaffold to targets in neurodegenerative diseases (e.g., LRRK2, GSK-3β), metabolic disorders, or infectious diseases remains relatively unexplored, presenting a clear opportunity for future research and intellectual property development.
References
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2,4-disubstituted pyrimidine derivative, preparation method therefor and use thereof - Patent US-12428394-B2. PubChem. Available at: [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - US20140135497A1. Google Patents.
- TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS - US20240025922A1. Google Patents.
- Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine... - US4659827A. Google Patents.
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - CN104326988A. Google Patents.
- Pyrido[4,3-d]pyrimidine compounds - WO2024009191A1. Google Patents.
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- PROCESS FOR THE PREPARATION OF 2,4,6,8-TETRACHLORPYRIMIDO- [5,4-D] PYRIMIDINE - DD265760A3. Google Patents.
- Novel pyrido[3,4-d]pyrimidin-8-one derivative having protein kinase inhibitory activity... - CA3130568A1. Google Patents.
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Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Introduction: The Strategic Importance of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a three-dimensional framework that can be strategically decorated with various functional groups to optimize interactions with biological targets. This scaffold is a key component in a range of biologically active molecules, including kinase inhibitors for oncology applications. The ability to selectively functionalize this core is therefore of paramount importance for generating libraries of novel compounds for high-throughput screening and lead optimization.
This application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) on a key building block, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. We will delve into the mechanistic underpinnings of this reaction, explore the regioselectivity of substitution, and provide a validated, step-by-step protocol for the synthesis of a monosubstituted product.
Mechanistic Insights: Understanding the Nucleophilic Aromatic Substitution (SNAr) Pathway
The nucleophilic aromatic substitution on the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core proceeds via a well-established addition-elimination mechanism. The electron-deficient pyrimidine ring, further activated by the two electron-withdrawing chlorine atoms, is susceptible to attack by nucleophiles.
The generally accepted mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.
This process is illustrated in the workflow diagram below:
Caption: Generalized workflow of the SNAr mechanism.
Regioselectivity: The C4 vs. C2 Position
A critical consideration in the nucleophilic substitution of 2,4-dichloropyrimidines is the regioselectivity of the reaction. In the absence of overriding steric or electronic influences from other substituents, nucleophilic attack is generally favored at the C4 position over the C2 position.[1][2] This preference can be attributed to the greater electron deficiency at the C4 position, which can be rationalized by examining the resonance structures of the Meisenheimer intermediate. The intermediate formed by attack at C4 is more stabilized.
However, it is important to note that this selectivity is not absolute and can be influenced by several factors, including:
-
The nature of the nucleophile: Bulkier nucleophiles may favor the more sterically accessible C4 position.
-
Substituents on the pyrimidine ring: Electron-donating groups at the C6 position can sometimes favor substitution at the C2 position.[3]
-
Reaction conditions: Solvents and temperature can play a role in modulating the regioselectivity.
For the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine system, the fused piperidine ring is an electron-donating group, which could potentially influence the typical C4 selectivity. However, for many applications, selective monosubstitution at the C4 position is the desired outcome, as it allows for subsequent diversification at the C2 position.
Experimental Protocol: Selective Monosubstitution at the C4 Position
This protocol details the selective nucleophilic substitution of an amine at the C4 position of a Boc-protected 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. The use of a Boc protecting group on the piperidine nitrogen is a common strategy to prevent side reactions and improve solubility.
Materials and Reagents
| Reagent | CAS Number | Supplier |
| tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | 916420-27-4 | Various |
| Primary or Secondary Amine (e.g., Benzylamine) | 100-46-9 | Various |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Various |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | Various |
| Ethyl Acetate (EtOAc) | 141-78-6 | Various |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | Various |
| Brine (Saturated NaCl solution) | 7647-14-5 | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (1.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material (concentration can be optimized, a starting point is 0.1-0.5 M).
-
Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.
-
Finally, add N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base (2.0-3.0 eq.) to scavenge the HCl generated during the reaction.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine. For less reactive amines, higher temperatures may be required.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes.
-
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the SNAr reaction.
Expected Results and Characterization
The expected product of this reaction is the C4-monosubstituted 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative. The yield will vary depending on the specific amine used but can be expected to be in the moderate to good range.
Characterization:
-
¹H and ¹³C NMR: Will confirm the structure of the product, showing the incorporation of the amine moiety and the retention of the chlorine atom at the C2 position.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
-
Melting Point: Can be used to assess the purity of the isolated product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive amine; Low temperature | Increase the reaction temperature; Use a more polar aprotic solvent like DMF; Consider using a catalyst for less reactive amines (e.g., Pd-based). |
| Formation of Di-substituted Product | Excess of amine; Prolonged reaction time | Use a stoichiometric amount of the amine (1.0 eq.); Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Poor Yield after Work-up | Product is water-soluble; Emulsion formation | Perform additional extractions of the aqueous layer; Add more brine to break up emulsions. |
Conclusion
The nucleophilic aromatic substitution on 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a robust and versatile method for the synthesis of a wide range of functionalized derivatives. By carefully controlling the reaction conditions and the choice of nucleophile, selective monosubstitution at the C4 position can be achieved with good yields. This protocol provides a solid foundation for researchers and drug development professionals to access a diverse array of compounds based on this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents.
References
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Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. (n.d.). Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2021). ACS Catalysis, 11(15), 9371–9380. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. (2017). Retrieved from [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules, 27(22), 7675. Retrieved from [Link]
-
C4‐selective amination of pyridines. ResearchGate. (n.d.). Retrieved from [Link]
-
Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. (2012). Retrieved from [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2023). Drug Design, Development and Therapy, 17, 131–146. Retrieved from [Link]
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tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. PubChem. (n.d.). Retrieved from [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2023). Drug Design, Development and Therapy, 17, 131–146. Retrieved from [Link]
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Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. (2024). Angewandte Chemie International Edition, 63(19), e202401388. Retrieved from [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. ResearchGate. (n.d.). Retrieved from [Link]
- Regioselective preparation of substituted pyrimidines. (2012). Google Patents.
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7786. Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Chemistry, 4(4), 1361–1375. Retrieved from [Link]
-
Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022). WIPO Patentscope. Retrieved from [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. (2023). Retrieved from [Link]
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- 2. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
The Versatile Scaffold: Harnessing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for Fragment-Based Drug Discovery
Introduction: A Privileged Scaffold for Tackling Complex Diseases
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds, particularly for challenging protein targets. This methodology relies on the identification of small, low-molecular-weight fragments that bind to the target protein with high ligand efficiency. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates. Within the vast chemical space of potential fragments, the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold stands out as a particularly promising starting point for a variety of therapeutic targets.
This fused heterocyclic system combines the chemical reactivity of a 2,4-dichloropyrimidine core with the conformational flexibility of a tetrahydropyridine ring. The dichloro-substituted pyrimidine is a well-established pharmacophore found in numerous kinase inhibitors, acting as a versatile handle for synthetic elaboration. The two chlorine atoms offer differential reactivity, allowing for sequential and site-selective modifications to explore the chemical space around the core scaffold. This is crucial in the hit-to-lead optimization phase of drug discovery.[1]
Derivatives of the broader pyridopyrimidine class have demonstrated a wide range of biological activities, including inhibition of key signaling pathways implicated in cancer, such as the EGFR and PI3K/mTOR pathways.[2][3][4][5][][7][8][9][10] The tetrahydropyridine portion of the molecule provides a three-dimensional character that can be crucial for achieving high-affinity binding to protein targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in fragment-based drug discovery campaigns. We will delve into the key characteristics of this fragment, provide detailed protocols for its screening using state-of-the-art biophysical techniques, and outline strategies for its evolution from a weakly binding hit to a potent lead compound.
Physicochemical Properties and Handling
The successful application of any fragment in a screening campaign is contingent on a thorough understanding of its physicochemical properties. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a solid at room temperature with a molecular weight of 204.05 g/mol , fitting well within the "rule of three" often applied to fragment libraries.[11]
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂N₃ | [11] |
| Molecular Weight | 204.05 g/mol | [11] |
| Appearance | White to Pale Beige Solid | [12] |
| Storage Temperature | 2-8°C | [12][13] |
| Predicted pKa | 5.63 ± 0.20 | [13] |
| Solubility | Slightly soluble in water, soluble in methanol | [12] |
Storage and Handling: Due to its hygroscopic nature, it is recommended to store 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in a tightly sealed container under an inert atmosphere at 2-8°C.[12][13] For screening, fresh stock solutions should be prepared in a suitable solvent, such as DMSO, and diluted into the appropriate aqueous buffer for the assay. Given its limited aqueous solubility, careful attention should be paid to the final DMSO concentration in the assays to avoid precipitation.
Fragment Screening Methodologies: Detecting the Initial Hit
The initial identification of a fragment's binding to a target protein is the critical first step in FBDD. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required. Below, we provide detailed protocols for three commonly used and complementary methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Fluorimetry (DSF).
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (the fragment) to an immobilized ligand (the target protein). It is a powerful tool for primary screening due to its high sensitivity and ability to provide real-time kinetic data.
Rationale: This protocol is designed for a high-throughput screen to identify fragments that bind to the target protein. A single high concentration of the fragment is injected over the sensor surface, and a binding response is indicative of an interaction.
Materials:
-
Biacore™ series instrument (or equivalent)
-
Sensor Chip CM5
-
Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Target protein (≥95% purity)
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
DMSO
Experimental Workflow:
Caption: SPR Fragment Screening Workflow.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 8,000-12,000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the protein immobilization step to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in 100% DMSO.
-
For the primary screen, dilute the stock solution to a final concentration of 200 µM in running buffer. Ensure the final DMSO concentration is matched in the running buffer (typically 1-2%).
-
-
Screening:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Inject the 200 µM fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., a buffer with a different pH or salt concentration), which should be optimized for the specific target protein.
-
-
Data Analysis and Hit Confirmation:
-
Subtract the reference flow cell data from the target flow cell data.
-
A significant increase in RU during the association phase that is not present in the reference channel indicates a binding event.
-
For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM) to determine the equilibrium dissociation constant (KD).
-
Protocol 2: Hit Validation and Epitope Mapping using NMR Spectroscopy
NMR-based methods are powerful for fragment screening as they can detect weak binding and provide structural information about the binding site. Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly well-suited for identifying fragments that bind to high molecular weight proteins.
Rationale: This protocol is designed to confirm the binding of the fragment identified in the primary screen and to gain initial insights into which parts of the fragment are in close contact with the protein, known as epitope mapping.
Materials:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
Target protein
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
Experimental Workflow:
Caption: STD-NMR Workflow for Hit Validation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a concentration of 10-50 µM in a deuterated buffer.
-
Prepare a stock solution of the fragment at a high concentration (e.g., 100 mM) in d6-DMSO.
-
Prepare the final NMR sample by adding the fragment to the protein solution to achieve a final fragment concentration of 100-500 µM. The final DMSO-d6 concentration should be kept below 5%.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to serve as a reference.
-
Set up the STD-NMR experiment. This involves acquiring two spectra:
-
On-resonance spectrum: A train of selective saturation pulses is applied at a frequency where only the protein resonates (e.g., -1.0 ppm).
-
Off-resonance spectrum: The same saturation pulses are applied at a frequency where neither the protein nor the fragment resonates (e.g., 40 ppm).
-
-
The saturation time is a key parameter and should be optimized (typically 1-3 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only the signals from the fragment that binds to the protein will appear in the STD spectrum.
-
The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective protons to the protein surface. This allows for the generation of an "epitope map," highlighting the binding face of the fragment.[14]
-
Protocol 3: Orthogonal Hit Validation using Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Rationale: This protocol provides an orthogonal method to confirm the binding of the fragment. A significant increase in the Tm of the target protein in the presence of the fragment provides strong evidence of a direct interaction.
Materials:
-
Real-time PCR instrument capable of performing a melt curve analysis
-
96- or 384-well PCR plates
-
Target protein
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
Experimental Workflow:
Caption: DSF Workflow for Hit Confirmation.
Step-by-Step Methodology:
-
Reaction Setup:
-
In each well of a PCR plate, prepare a reaction mixture containing the assay buffer, the target protein (typically at a final concentration of 2-5 µM), and SYPRO Orange dye (typically at a 5x final concentration from a 5000x stock).
-
Add the fragment to the appropriate wells to achieve the desired final concentration (e.g., 200 µM).
-
In control wells, add the equivalent volume of DMSO.
-
The final reaction volume is typically 20-25 µL.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve program, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each temperature increment.[5][15]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
The Tm is the temperature at the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by taking the maximum of the first derivative of the curve.
-
A positive shift in the Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates that the fragment binds to and stabilizes the protein. A ΔTm of 2-3°C is generally considered a significant hit.
-
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been identified and validated as a binder to the target of interest, the next phase is to elaborate its structure to improve its potency and selectivity. The 2,4-dichloro-pyrimidine core is an excellent starting point for this process due to the differential reactivity of the two chlorine atoms.
Structure-Activity Relationship (SAR) Exploration:
The C4 position of the 2,4-dichloropyrimidine is generally more susceptible to nucleophilic aromatic substitution than the C2 position. This allows for a directed and stepwise approach to chemical modification.
Proposed Hit-to-Lead Elaboration Strategy:
Caption: Hit-to-Lead Optimization Strategy.
-
C4 Position Exploration: The initial focus should be on substituting the more reactive C4 chlorine. A library of amines, alcohols, and thiols can be reacted with the fragment to generate a series of analogs. This allows for the exploration of hydrogen bonding and hydrophobic interactions in the C4 vector.
-
C2 Position Derivatization: Once an optimal substituent at C4 is identified, the less reactive C2 chlorine can be targeted. This may require more forcing reaction conditions for nucleophilic substitution or the use of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
-
N6 Position Modification: The secondary amine in the tetrahydropyridine ring provides another vector for modification. Alkylation or acylation at this position can be used to probe for additional interactions with the protein and to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.
Example Application: Targeting Protein Kinases
The pyridopyrimidine scaffold is a known "hinge-binder" for many protein kinases, mimicking the adenine ring of ATP.[16] For example, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of EGFR and PI3K/mTOR.
Potential Signaling Pathway Inhibition:
Caption: Potential Kinase Signaling Pathway Inhibition.
By systematically applying the hit-to-lead strategies outlined above, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be evolved into potent and selective inhibitors of various protein kinases, offering a promising avenue for the development of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.
Conclusion
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine represents a high-value fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the versatile reactivity of the dichloropyrimidine core, provide an excellent starting point for the discovery of novel therapeutics. The detailed protocols and strategic guidance provided in this application note are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery efforts, ultimately accelerating the journey from an initial fragment hit to a clinical candidate.
References
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(2022-02-05). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. Retrieved from [Link]
-
2,4-Dichloropyrimidine. ResearchGate. Retrieved from [Link]
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. PubChem. Retrieved from [Link]
-
2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem. Retrieved from [Link]
-
tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. PubChem. Retrieved from [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (n.d.). PubMed. Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]
-
Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (2011-04-18). ACS Publications. Retrieved from [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). Retrieved from [Link]
-
Natural mTOR/PI3K Inhibitors in Cancer Therapy. (n.d.). Townsend Letter. Retrieved from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Thermal shift assay. (n.d.). Grokipedia. Retrieved from [Link]
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Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (2024-05-05). Retrieved from [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. (2020-03-01). PubMed. Retrieved from [Link]
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Application Notes and Protocols: High-Throughput Screening of Tetrahydropyrido[3,4-d]pyrimidine Libraries
Introduction: The Tetrahydropyrido[3,4-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The tetrahydropyrido[3,4-d]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets by presenting substituents in a defined three-dimensional space. Its derivatives have shown a diverse array of biological activities, including potent and selective inhibition of kinases, modulation of signaling pathways, and anti-cancer properties.[4][5][6][7] The versatility of its synthesis allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[8]
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of tetrahydropyrido[3,4-d]pyrimidine libraries in HTS. We will delve into both biochemical and cell-based screening methodologies, providing detailed protocols and explaining the rationale behind experimental design choices to ensure scientific integrity and the generation of high-quality, actionable data.
I. Designing a High-Throughput Screening Campaign for Tetrahydropyrido[3,4-d]pyrimidine Libraries
The success of any HTS campaign hinges on a well-designed assay that is robust, reproducible, and relevant to the biological question being addressed.[9] When screening a library of tetrahydropyrido[3,4-d]pyrimidines, the choice of assay will be dictated by the putative target class. Given the prevalence of this scaffold as a kinase inhibitor, we will focus on this application.[11][12]
A. Biochemical Assays: Direct Target Engagement
Biochemical assays are indispensable for determining the direct interaction of a compound with its molecular target, such as a purified enzyme.[13][14] For kinase targets, a common approach is to measure the enzymatic activity of the kinase in the presence of the test compounds.
Caption: Workflow for a biochemical HTS campaign targeting kinases.
This protocol is designed for a generic serine/threonine kinase and can be adapted for other kinase families. The principle is based on the quantification of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
1. Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Tetrahydropyrido[3,4-d]pyrimidine library (10 mM in DMSO)
-
Acoustic liquid handler or pintool for compound dispensing
2. Assay Development and Optimization:
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) to facilitate the identification of both competitive and non-competitive inhibitors.[15]
3. High-Throughput Screening Protocol:
-
Using an acoustic liquid handler, dispense 20 nL of each compound from the tetrahydropyrido[3,4-d]pyrimidine library into the wells of a 384-well plate for a final concentration of 10 µM.
-
Add 10 µL of a 2X kinase/substrate solution (containing the pre-determined optimal concentrations of kinase and substrate in kinase buffer) to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution (at 2X the Km concentration in kinase buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent to all wells.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
4. Controls and Data Analysis:
-
Negative Control (0% Inhibition): Wells containing DMSO instead of a library compound.
-
Positive Control (100% Inhibition): Wells containing a known inhibitor of the target kinase or no enzyme.
-
Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. An ideal Z'-factor is between 0.5 and 1.0, indicating a robust and reliable assay.[16]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Parameter | Description |
| SD_pos | Standard deviation of the positive control |
| SD_neg | Standard deviation of the negative control |
| Mean_pos | Mean of the positive control |
| Mean_neg | Mean of the negative control |
-
Hit Selection: Primary hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) or have a Z-score > 3.
B. Cell-Based Assays: Phenotypic and Pathway Analysis
Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context.[17][18] They can measure a wide range of cellular events, such as cell viability, apoptosis, or the modulation of specific signaling pathways.[13]
Caption: Workflow for a cell-based HTS campaign to identify anti-proliferative compounds.
This protocol measures cell viability by quantifying the metabolic activity of living cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by metabolically active cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, Promega)
-
Clear-bottom, black-walled 384-well plates
-
Tetrahydropyrido[3,4-d]pyrimidine library (10 mM in DMSO)
-
Staurosporine (positive control for cell death)
2. Assay Development:
-
Cell Seeding Density: Determine the optimal number of cells to seed per well to ensure logarithmic growth over the course of the experiment.
-
DMSO Tolerance: Confirm that the final concentration of DMSO used for compound delivery (typically ≤ 0.5%) does not affect cell viability.[16]
3. High-Throughput Screening Protocol:
-
Seed cells in 384-well plates at the optimized density in 40 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 40 nL of the tetrahydropyrido[3,4-d]pyrimidine library compounds to the wells for a final concentration of 10 µM.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 8 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em: ~560/590 nm) using a plate reader.
4. Data Analysis and Hit Progression:
-
Data Normalization: Normalize the data to the plate controls (% viability).
-
Hit Confirmation: Confirmed hits should be re-tested in a dose-response format to determine their potency (EC₅₀).
-
Orthogonal Assays: To rule out assay artifacts and gain mechanistic insight, confirmed hits should be evaluated in an orthogonal assay, such as an apoptosis assay (e.g., Caspase-Glo® 3/7).
-
Counter-Screening: To assess selectivity, active compounds should be tested against a non-cancerous cell line or a cell line that does not express the target of interest.
II. Data Interpretation and Hit Triage
A primary HTS campaign will generate a large volume of data. Effective data analysis and a well-defined hit triage strategy are essential to focus resources on the most promising compounds.
| Screening Stage | Key Metrics | Example Data for a Hypothetical Hit | Decision Point |
| Primary Screen (Biochemical) | % Inhibition at 10 µM | 85% | Proceed to confirmation |
| Hit Confirmation (Biochemical) | IC₅₀ (µM) | 0.25 | Proceed to cell-based assay |
| Primary Screen (Cell-based) | % Viability at 10 µM | 40% | Proceed to confirmation |
| Hit Confirmation (Cell-based) | EC₅₀ (µM) | 1.5 | Proceed to orthogonal/selectivity assays |
| Selectivity Screen (Counter-screen) | EC₅₀ (µM) in non-target cell line | > 30 | Compound is selective; proceed to lead optimization |
Conclusion
The tetrahydropyrido[3,4-d]pyrimidine scaffold represents a fertile ground for the discovery of novel modulators of a variety of biological targets. By combining a chemically diverse library of these compounds with robust and well-validated high-throughput screening assays, researchers can significantly enhance their chances of identifying high-quality hit compounds. The protocols and workflows detailed in this application note provide a solid foundation for designing and executing successful HTS campaigns. A commitment to rigorous assay development, appropriate use of controls, and a thoughtful hit triage strategy are paramount to translating HTS data into meaningful starting points for drug discovery programs.
References
- Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
- Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A.
- Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed.
- Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
- High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PubMed Central.
- Cell-Based Screening Using High-Throughput Flow Cytometry. PubMed Central.
- Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives.
- Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
- High-throughput screening. Wikipedia.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central.
- High-throughput screening (HTS). BMG LABTECH.
- Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines.
- High-throughput screening for kinase inhibitors. PubMed.
- Cell-based assays in high-throughput mode (HTS). BioTechnologia.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PubMed Central.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Kinase Screening Assay Services. Reaction Biology.
- High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
- High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers.
- High throughput chemical screening. University of Helsinki.
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- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Evaluating Pyridopyrimidine Derivatives Using Cell-Based Assays
Introduction: The Therapeutic Promise of Pyridopyrimidine Derivatives
Pyridopyrimidine scaffolds are a cornerstone in medicinal chemistry, recognized as privileged structures in the design of targeted therapeutics.[1] These bicyclic nitrogen-containing heterocyclic compounds exhibit a broad spectrum of biological activities, with a significant focus on their potential as anti-cancer agents.[2][3][4] Their structural resemblance to endogenous purines allows them to interact with a variety of key enzymes involved in cellular signaling and proliferation.[1][2] Many pyridopyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival.[2][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the biological effects of novel pyridopyrimidine derivatives. We will delve into the principles, detailed protocols, and data interpretation for a suite of assays designed to elucidate a compound's cytotoxic and mechanistic properties. The focus is on providing not just a set of instructions, but a framework for understanding the "why" behind each step, ensuring robust and reproducible results.
A Strategic Workflow for Compound Evaluation
A systematic approach is crucial for efficiently evaluating a library of pyridopyrimidine derivatives. The following workflow outlines a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Staining
Rationale: This flow cytometry-based assay provides a quantitative assessment of apoptosis induction, distinguishing it from necrosis.
Materials:
-
Cells treated with the pyridopyrimidine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the pyridopyrimidine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells. It is critical to collect the supernatant as apoptotic cells may detach.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. * Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately. Be sure to include unstained, PI-only, and Annexin V-only controls to set up proper compensation and gates.
-
Cell Cycle Analysis
Principle: Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). [7]Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cell cycle phases by flow cytometry. [8]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Rationale: This assay reveals if a compound's cytotoxic effect is mediated through the halting of cell division at a particular checkpoint.
Materials:
-
Cells treated with the pyridopyrimidine derivative
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
Procedure:
-
Cell Fixation:
-
Harvest treated cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA content. [9]
-
-
Analysis:
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Pyridopyrimidine-A (IC50) | 80.1 [7] | 10.3 | 9.6 |
| Nocodazole (Control) | 10.5 | 15.3 | 74.2 |
This data suggests that Pyridopyrimidine-A causes a G1 phase arrest in the cell cycle. [7]
Part 3: Target Engagement and Kinase Inhibition
Given that many pyridopyrimidine derivatives function as kinase inhibitors, it is essential to confirm their activity against specific kinase targets. [2][4][5]
Principle of In-Cell Kinase Assays
Cell-based kinase assays are designed to measure the activity of a specific kinase within its natural cellular environment. [10]These assays are more physiologically relevant than purely biochemical assays as they account for factors like cell permeability, off-target effects, and the presence of endogenous ATP concentrations. [10][11]They often rely on antibody-based detection of a specific phosphorylated substrate of the target kinase. A potent inhibitor will lead to a decrease in the phosphorylation signal.
Sources
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- 2. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
In vitro kinase assay protocol for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs
Application Note & Protocol
A Framework for In Vitro Kinase Profiling of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Abstract: The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a versatile core structure for the development of potent kinase inhibitors. Analogs derived from this scaffold have demonstrated activity against a range of critical oncology targets, including Cyclin-Dependent Kinases (CDKs), Axl, and Extracellular signal-regulated kinase 2 (Erk2).[1][2] Effective characterization of these compounds requires a robust and reproducible in vitro kinase assay. This document provides a comprehensive guide to the principles, development, and execution of such assays, with a focus on generating high-quality, comparable data for structure-activity relationship (SAR) studies. We present a detailed protocol based on the widely applicable ADP-Glo™ luminescent assay format, alongside principles for alternative technologies, to empower researchers in their drug discovery efforts.
The Scientific Rationale: Why a Validated In Vitro Assay is Crucial
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The tetrahydropyrido[3,4-d]pyrimidine core is an analog of the adenine ring of ATP, making it a "privileged scaffold" for designing ATP-competitive kinase inhibitors.[4] The primary goal of an in vitro kinase assay in this context is to quantify the inhibitory potency of a compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]
A well-designed assay is a self-validating system. It must be optimized to operate under initial velocity conditions, where the reaction rate is linear over time, ensuring that the measured inhibition is a true reflection of the compound's effect on the enzyme's catalytic activity and not an artifact of reagent depletion.[6] This foundational step is non-negotiable for generating reliable data that can confidently guide medicinal chemistry efforts.
Choosing the Right Assay Technology
The fundamental kinase reaction involves the transfer of the γ-phosphate from ATP to a substrate. Assays can measure this event by quantifying either substrate phosphorylation or ATP consumption (as ADP production).[6] While traditional radiometric assays using [γ-³²P]ATP are highly sensitive and universal, modern drug discovery programs often favor non-radioactive, high-throughput screening (HTS)-compatible methods.[5][7]
Popular choices include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced, which is directly proportional to kinase activity. They are universal for any kinase, highly sensitive, and robust against signal interference.[8][9][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LanthaScreen®): These assays measure the phosphorylation of a specific substrate using a matched antibody pair. Binding of the antibody to the phosphorylated substrate brings a donor fluorophore (e.g., Europium) and an acceptor fluorophore into proximity, generating a FRET signal.[10][11][12][13] They are highly sensitive and homogenous (no-wash steps).[14][15]
This guide will focus on the ADP-Glo™ Kinase Assay due to its universality, making it adaptable for screening tetrahydropyrido[3,4-d]pyrimidine analogs against any potential kinase target.
The Cornerstone of a Robust Assay: Pre-Protocol Optimization
Before determining the IC50 of a single analog, the assay itself must be rigorously optimized for the specific kinase of interest. This ensures the data is both accurate and reproducible. The optimization process is a cycle where key parameters are tested and fixed to build a reliable assay window.[16]
Critical Parameter Optimization Workflow
Caption: Kinase assay development and screening workflow.
Expert Insight: The Primacy of ATP Concentration For ATP-competitive inhibitors, such as the tetrahydropyrido[3,4-d]pyrimidine class, the concentration of ATP in the assay is the most critical variable.[6] An IC50 value is only meaningful when the ATP concentration is known and controlled.
-
High ATP concentrations (>Km) will make inhibitors appear less potent (right-shifted IC50 curve).
-
Low ATP concentrations (< can make inhibitors appear more potent but may result in a low signal window.[6]
Therefore, it is best practice to run inhibition assays with an ATP concentration that is at or near the experimentally determined Michaelis-Menten constant (Km) for that specific kinase. [6][17] This provides a standardized condition for comparing the potency of different analogs and allows for a more accurate estimation of the inhibitor constant (Ki).
Detailed Protocol: ADP-Glo™ In Vitro Kinase Assay
This protocol is designed for a 384-well plate format but can be scaled. It involves two main steps: the kinase reaction, where ATP is converted to ADP, followed by the ADP detection step.[9]
Reagent Preparation
Proper reagent preparation is foundational. Always use high-purity water and reagents.
| Reagent | Stock Concentration | Working Concentration (1X) | Key Considerations |
| Kinase Buffer | 5X | 1X (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5) | Buffer composition may need optimization for each kinase.[16] |
| Recombinant Kinase | e.g., 100 µg/mL | 2X final concentration (Determined by titration) | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Peptide/Protein Substrate | e.g., 10 mg/mL or 1 mM | 2X final concentration (Typically at or above its Km) | Ensure solubility in assay buffer.[6] Use a generic substrate like casein or a specific peptide if known.[18] |
| ATP Solution | 10 mM | 2X final concentration (e.g., 2X Km[ATP]) | Prepare fresh from a frozen stock. Final concentration is critical.[6] |
| Test Compound | 10 mM in 100% DMSO | Serial dilution in assay buffer (final DMSO ≤ 1%) | Create a dose-response curve (e.g., 10-point, 1:3 dilution). Ensure the final DMSO concentration is constant across all wells.[6] |
| ADP-Glo™ Reagent | Provided | 1X | Reconstitute as per the manufacturer's protocol.[19] Terminates the kinase reaction and depletes unused ATP.[9] |
| Kinase Detection Reagent | Provided | 1X | Reconstitute as per the manufacturer's protocol.[19] Converts ADP to ATP and generates a luminescent signal.[9] |
Assay Procedure
The following diagram illustrates the logical flow of reagent additions in the well of a microtiter plate.
Caption: Step-by-step reagent addition for the kinase assay.
Step-by-Step Methodology:
-
Compound Plating: Add 2.5 µL of 4X test compound dilutions (in assay buffer with matched DMSO) to the wells of a white, opaque 384-well assay plate. For controls, add buffer with DMSO only.
-
100% Activity Control (Max Signal): 2.5 µL of buffer + DMSO.
-
0% Activity Control (Min Signal): 2.5 µL of buffer + DMSO (no enzyme will be added).
-
-
Enzyme Addition: Add 2.5 µL of 4X kinase solution to all wells except the "0% Activity" controls. Add 2.5 µL of buffer to the "0% Activity" wells.
-
Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP mixture to all wells. The total reaction volume is now 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Stop Reaction & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction. Cover and incubate for 40 minutes at room temperature.[8]
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to all wells. Cover and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Interpretation
Calculating Percent Inhibition
First, normalize the raw luminescence data (RLU) to determine the percent activity and then the percent inhibition for each compound concentration.
-
Percent Activity (%) = [(RLU_Compound - RLU_Min) / (RLU_Max - RLU_Min)] * 100
-
Percent Inhibition (%) = 100 - Percent Activity
Where:
-
RLU_Compound is the signal from a well with the test compound.
-
RLU_Max is the average signal from the 100% activity control wells (enzyme, no inhibitor).
-
RLU_Min is the average signal from the 0% activity control wells (no enzyme).
Determining the IC50 Value
The IC50 value is determined by fitting the Percent Inhibition versus the logarithm of inhibitor concentration data to a four-parameter logistic model (sigmoidal dose-response curve). This can be performed using software such as GraphPad Prism or R.
Caption: Data analysis workflow for IC50 determination.
Expert Insight: The Importance of Assay Quality Metrics Before screening, validate the assay window using the Z-prime (Z') factor. The Z' factor is a statistical measure of assay quality.[20]
-
Z' Factor = 1 - [ (3 * SD_Max + 3 * SD_Min) / |Avg_Max - Avg_Min| ]
An assay with a Z' factor > 0.5 is considered robust and suitable for HTS and reliable IC50 determination.[16]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background | Insufficient enzyme activity; Sub-optimal incubation time; Low ATP turnover. | Re-run enzyme titration to confirm optimal concentration. Increase incubation time (ensure it remains in the linear range). For low-turnover enzymes, a more sensitive assay like TR-FRET might be needed.[16] |
| High Well-to-Well Variation | Pipetting errors; Reagents not mixed properly; Temperature gradients. | Use calibrated pipettes; ensure thorough mixing of all stock solutions before plating; allow plates and reagents to equilibrate to room temperature.[16] |
| Z' Factor < 0.5 | Any of the above issues; unstable reagents. | Systematically re-optimize the assay, starting with enzyme and ATP concentrations. Ensure reagent stability.[16] |
| Inconsistent IC50 Values | Compound precipitation; incorrect ATP concentration; assay not at initial velocity. | Check compound solubility in assay buffer. Confirm the ATP concentration is at Km. Verify reaction linearity with a time-course experiment. |
References
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Xing, C., et al. (2021). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. MDPI. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Le, T. T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. [Link]
-
Drewry, D. H., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
-
Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
HTRF. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
El-Damasy, D. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. NIH. [Link]
-
Asano, M., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]
-
Bhagwat, S. S., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
El-Gohary, N. S., et al. (2025). Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Springer. [Link]
-
Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]
-
Ghorab, M. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. MDPI. [Link]
-
Mei, Z., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. [Link]
-
Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]
-
Agilent. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. [Link]
-
Protocols.io. (n.d.). ADP Glo Protocol. [Link]
-
Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Yerbba. (2025). Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer?. YouTube. [Link]
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- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Development of Microtubule Targeting Agents from Thienopyrimidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Thienopyrimidines in Microtubule-Targeted Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their critical function in mitosis makes them a prime target for anticancer drug development.[1] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] These agents are broadly classified as microtubule stabilizers or destabilizers.
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[2][3] Its structural similarity to the purine core allows it to interact with various biological targets, including protein kinases.[2] Recently, thienopyrimidine derivatives have garnered significant attention as potent microtubule destabilizing agents, often by binding to the colchicine site on β-tubulin.[4][5] This guide provides a comprehensive overview of the development of thienopyrimidine-based MTAs, from chemical synthesis to detailed protocols for their biological evaluation.
Section 1: Synthesis of Thienopyrimidine Scaffolds
The synthesis of thienopyrimidine derivatives can be broadly approached via two main strategies: constructing the pyrimidine ring onto a pre-existing thiophene or vice versa.[6][7] A common and versatile method for synthesizing the initial substituted thiophene ring is the Gewald reaction.[2][8][9][10]
Foundational Synthesis: The Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that yields polysubstituted 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines.[10] The reaction involves the condensation of a ketone or aldehyde with an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[9]
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Precursor
Objective: To synthesize a substituted 2-aminothiophene, a key intermediate for thieno[2,3-d]pyrimidine derivatives.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol
-
Ice bath
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, dissolve cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add morpholine (catalytic amount, e.g., 0.1 equivalents) to the mixture and stir at room temperature for 15 minutes.
-
To this mixture, add elemental sulfur (1.1 equivalents).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Causality: The base catalyzes the initial Knoevenagel-Cope condensation between the ketone and the active methylene compound.[9][11] The subsequent addition of sulfur and heating leads to the formation of a sulfur-containing intermediate that cyclizes and aromatizes to form the stable thiophene ring.[9][11]
Construction of the Thieno[2,3-d]pyrimidine Core
Once the 2-aminothiophene precursor is obtained, the pyrimidine ring can be fused to it through various cyclization strategies.
Protocol 2: Cyclization to form a Thieno[2,3-d]pyrimidin-4-one
Objective: To synthesize a thieno[2,3-d]pyrimidin-4-one derivative from a 2-aminothiophene-3-carbonitrile.
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Protocol 1)
-
Formamide
-
Sand bath or heating mantle
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Place the 2-aminothiophene-3-carbonitrile (1 equivalent) in a round bottom flask.
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture at 180-200°C for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Add water to the cooled mixture to further precipitate the product and break down any remaining formamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting thieno[2,3-d]pyrimidin-4(3H)-one can then be further functionalized.
Causality: At high temperatures, formamide serves as a source of a one-carbon unit. The amino group of the thiophene attacks the formamide, and subsequent intramolecular cyclization with the nitrile group, followed by tautomerization, leads to the formation of the stable pyrimidinone ring.[7]
dot
Caption: Synthetic workflow for thienopyrimidine microtubule targeting agents.
Section 2: In Vitro Evaluation of Microtubule Targeting Activity
A crucial step in the development of novel MTAs is to confirm their direct interaction with tubulin and their effect on microtubule polymerization. The in vitro tubulin polymerization assay is a fundamental tool for this purpose.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.[12]
Protocol 3: In Vitro Tubulin Polymerization Turbidity Assay
Objective: To determine the effect of a thienopyrimidine derivative on the in vitro polymerization of tubulin.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Glycerol
-
Test compound (thienopyrimidine derivative) dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine for inhibitors)
-
Negative control (DMSO vehicle)
-
96-well clear bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Solution:
-
Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL.
-
Keep the tubulin solution on ice at all times to prevent premature polymerization.
-
-
Preparation of Reaction Mixtures:
-
In a 96-well plate on ice, prepare serial dilutions of the test compound in GTB. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Prepare wells for the positive and negative controls.
-
-
Initiation of Polymerization:
-
To the tubulin solution on ice, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Mix gently by pipetting.
-
Add the tubulin/GTP/glycerol mixture to each well of the 96-well plate containing the test compounds and controls.[13] The final tubulin concentration is typically around 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[13]
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final plateau of microtubule polymer mass.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration.
-
Causality: Tubulin polymerization into microtubules increases the scattering of light, leading to a higher absorbance reading at 340 nm. Inhibitors of polymerization, such as colchicine-site binders, will reduce the rate and extent of this absorbance increase. Glycerol is included to promote polymerization by stabilizing the microtubule structure.
Section 3: Cellular Assays for Anti-Mitotic Activity
While in vitro assays confirm direct interaction with tubulin, cell-based assays are essential to evaluate the compound's efficacy in a biological context, including its ability to penetrate cell membranes and induce the desired cellular phenotype.
Immunofluorescence Staining of Microtubules
Visualizing the microtubule network in treated cells provides direct evidence of the compound's mechanism of action. Microtubule destabilizers will cause a diffuse, fragmented microtubule network compared to the well-defined filamentous structures in untreated cells.
Protocol 4: Immunofluorescence Staining of the Microtubule Network
Objective: To visualize the effect of a thienopyrimidine derivative on the microtubule cytoskeleton in cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Glass coverslips
-
Cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% BSA in PBS
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thienopyrimidine derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.[14]
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.[14]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Self-Validation: The vehicle-treated cells should exhibit a well-organized, filamentous microtubule network extending throughout the cytoplasm. In contrast, cells treated with an effective microtubule destabilizer will show a diffuse, punctate, or completely depolymerized tubulin staining.
dot
Caption: Workflow for cellular evaluation of thienopyrimidine MTAs.
Cell Cycle Analysis
Disruption of the mitotic spindle by MTAs triggers the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[1] This can be quantified by flow cytometry using a DNA-intercalating dye like propidium iodide (PI).
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the effect of a thienopyrimidine derivative on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[15]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells at 4°C for at least 1 hour (or overnight).[15]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 single-cell events.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Causality: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount. An accumulation of cells in the G2/M peak indicates mitotic arrest. The inclusion of RNase A is crucial to prevent PI from binding to double-stranded RNA, which would interfere with the DNA content measurement.[15]
Apoptosis Assay
Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis. This can be detected by flow cytometry using Annexin V and PI co-staining.
Protocol 6: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by a thienopyrimidine derivative.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[16]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Staining:
-
Harvest cells (including supernatant to collect apoptotic bodies) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can identify these early apoptotic cells.[18] PI is a membrane-impermeant dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[19]
Section 4: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the thienopyrimidine scaffold allows for the elucidation of the structure-activity relationship (SAR), providing insights into the chemical features required for potent microtubule targeting activity.
| Compound | R1 Substitution | R2 Substitution | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Cytotoxicity GI₅₀ (µM) |
| TP-1 | H | 3,4,5-trimethoxyphenyl | 2.5 | 0.05 |
| TP-2 | CH₃ | 3,4,5-trimethoxyphenyl | 1.8 | 0.02 |
| TP-3 | H | 4-methoxyphenyl | 15.2 | 1.2 |
| TP-4 | CH₃ | 4-methoxyphenyl | 10.8 | 0.8 |
| TP-5 | H | 4-chlorophenyl | > 50 | > 10 |
Interpretation of SAR Data:
-
The 3,4,5-trimethoxyphenyl moiety at the R2 position appears to be crucial for potent activity, a common feature for many colchicine-site inhibitors.[20][21]
-
Methyl substitution at the R1 position (TP-2 vs. TP-1) enhances both tubulin polymerization inhibition and cytotoxicity, suggesting this position can be modified to improve potency.
-
Replacement of the trimethoxyphenyl group with a single methoxy (TP-3, TP-4) or a chloro group (TP-5) significantly reduces activity, highlighting the importance of the electronic and steric properties of the R2 substituent for binding to the colchicine site.
Conclusion
The thienopyrimidine scaffold represents a versatile and promising platform for the development of novel microtubule targeting agents. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the in vitro and cell-based evaluation of these compounds, from initial hit identification to lead optimization. By systematically applying these methodologies, researchers can effectively advance the development of thienopyrimidine-based therapeutics for the treatment of cancer.
References
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved from [Link]
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Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI. Retrieved from [Link]
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Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). National Institutes of Health. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. (2020). PubMed. Retrieved from [Link]
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Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option?. (n.d.). PubMed Central. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. Retrieved from [Link]
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(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2007). ResearchGate. Retrieved from [Link]
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(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (2013). ResearchGate. Retrieved from [Link]
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A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface. (n.d.). National Institutes of Health. Retrieved from [Link]
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synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (n.d.). Retrieved from [Link]
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Recent developments on (−)-colchicine derivatives: Synthesis and structure-activity relationship | Request PDF. (2019). ResearchGate. Retrieved from [Link]
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Immunofluorescence assay. Microtubules and nuclear staining are shown... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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Thienopyrimidine. (2022). Encyclopedia MDPI. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Retrieved from [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. Retrieved from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]
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Differential determinants of cancer cell insensitivity to anti-mitotic drugs discriminated by a one-step cell imaging assay. (n.d.). PubMed Central. Retrieved from [Link]
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Video: Destabilization of Microtubules. (2023). JoVE. Retrieved from [Link]
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Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. (n.d.). MPI-CBG Publications. Retrieved from [Link]
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Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging. (2022). ResearchGate. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI. Retrieved from [Link]
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Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. (n.d.). MDPI. Retrieved from [Link]
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Video: Drugs that Destabilize Microtubules. (2023). JoVE. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023). JoVE. Retrieved from [Link]
-
Imaging Microtubules in vitro at High Resolution while Preserving their Structure. (2021). JoVE. Retrieved from [Link]
-
Microtubules Destabilizing Agents Binding Sites in Tubulin | Request PDF. (2019). ResearchGate. Retrieved from [Link]
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What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. (2014). ResearchGate. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
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Practical considerations for fluorescent cell staining and microscopy in cancer cell biology.... (2023). YouTube. Retrieved from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved from [Link]
-
High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. (2014). YouTube. Retrieved from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Retrieved from [Link]
-
Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. (2009). PubMed. Retrieved from [Link]
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Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. (2014). National Institutes of Health. Retrieved from [Link]
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The Versatile Scaffold: Application Notes and Protocols for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, certain molecular scaffolds emerge as privileged structures, offering a versatile platform for the development of potent and selective inhibitors of various biological targets. One such scaffold that has garnered significant attention is 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Its unique structural features, particularly the two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring, allow for differential and sequential functionalization. This enables the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) to achieve desired pharmacological profiles.
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the use of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in medicinal chemistry. We will delve into its synthesis, key reactions, and its application in the development of targeted therapies, including kinase inhibitors. The protocols provided are based on established chemical principles and aim to be a practical resource for the laboratory.
The Strategic Advantage of the 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold
The tetrahydropyrido[3,4-d]pyrimidine core is a key pharmacophore found in a number of biologically active molecules. The addition of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring provides medicinal chemists with a powerful tool for diversity-oriented synthesis. The differential reactivity of the C4 and C2 positions to nucleophilic aromatic substitution (SNAr) is a critical aspect of this scaffold's utility. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This regioselectivity can be attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient. This allows for a stepwise and controlled introduction of different substituents, a crucial strategy in lead optimization.
Derivatives of this scaffold have shown promise in targeting a range of disease-relevant proteins, including protein kinases, which are often dysregulated in cancer and other diseases. The ability to readily synthesize a library of analogs from a common intermediate makes this scaffold particularly attractive for hit-to-lead and lead optimization campaigns.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically starts from readily available precursors and involves a cyclization to form the dihydroxypyrimidine intermediate, followed by a chlorination step.
Protocol 1: Synthesis of 2,4-Dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
This protocol outlines the construction of the core heterocyclic system.
Materials:
-
N-Boc-4-piperidone
-
Ethyl cyanoacetate
-
Sodium ethoxide (21% solution in ethanol)
-
Urea
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Step 1: Knoevenagel Condensation. In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
To this solution, add sodium ethoxide solution (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a few drops of glacial acetic acid.
-
Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. The combined organic layers contain the crude ethyl 2-cyano-2-(N-Boc-piperidin-4-ylidene)acetate.
-
Step 2: Cyclization with Urea. To the crude product from the previous step, add urea (1.5 equivalents) and a fresh portion of sodium ethoxide solution (2 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the formation of the pyrimidine ring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to pH 2-3.
-
A precipitate will form. Collect the solid by filtration, wash with cold water and then with diethyl ether to obtain crude 7-(tert-butoxycarbonyl)-2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
-
Step 3: Boc-Deprotection. Suspend the crude product in a mixture of dioxane and concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure. Triturate the residue with diethyl ether and collect the solid by filtration to yield 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride salt.
Protocol 2: Chlorination to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
This protocol describes the conversion of the dihydroxy intermediate to the key dichloro-scaffold. Chlorination of dihydroxypyrimidines is commonly achieved using phosphorus oxychloride (POCl₃)[1][2].
Materials:
-
2,4-Dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or triethylamine
-
Toluene (anhydrous)
-
Ice bath, round-bottom flask, reflux condenser, dropping funnel, nitrogen atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (1 equivalent) in anhydrous toluene.
-
Cool the suspension in an ice bath and slowly add phosphorus oxychloride (3-5 equivalents) via a dropping funnel.
-
After the addition of POCl₃, add N,N-dimethylaniline (1.1 equivalents) dropwise.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (around 110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Strategic Functionalization: Protocols for Nucleophilic Aromatic Substitution
The true power of the 2,4-dichloro scaffold lies in the ability to selectively substitute the chlorine atoms. As a general rule, the C4-chloride is more reactive towards nucleophiles than the C2-chloride. This allows for a sequential introduction of different functionalities.
Protocol 3: Selective C4-Amination
This protocol details the selective substitution of the C4-chloride with an amine.
Materials:
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2 equivalents)
-
N,N-Dimethylformamide (DMF) or isopropanol
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Dissolve 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1 equivalent) in DMF or isopropanol in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.1 equivalents) followed by DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to accelerate the substitution if necessary.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-chloro-4-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative.
Protocol 4: Sequential C2-Substitution
Following the C4-substitution, the less reactive C2-chloride can be replaced with a second, often different, nucleophile, usually under more forcing conditions.
Materials:
-
2-Chloro-4-(substituted)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (from Protocol 3)
-
Second nucleophile (e.g., another amine, thiol, or alcohol) (1.5-2 equivalents)
-
A suitable base (e.g., potassium carbonate, sodium hydride) if required
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))
-
Microwave reactor (optional, can significantly reduce reaction times)
Procedure:
-
In a reaction vial, dissolve the 2-chloro-4-(substituted)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1 equivalent) and the second nucleophile (1.5-2 equivalents) in NMP or DMSO.
-
If the nucleophile is an alcohol or thiol, a base such as sodium hydride or potassium carbonate may be required to generate the corresponding nucleophilic anion.
-
Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) for several hours to days. Alternatively, use a microwave reactor with appropriate temperature and time settings (e.g., 150-180 °C for 30-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 2,4-disubstituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative by column chromatography or preparative HPLC.
Application in Kinase Inhibitor Discovery
The 2,4-disubstituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a fruitful starting point for the development of potent kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, binding to the hinge region of the kinase active site, while the substituents at the C2 and C4 positions can be tailored to interact with specific pockets within the kinase domain to achieve potency and selectivity.
Targeting Axl Kinase
Axl is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance. Selective Axl inhibitors are therefore of great interest. A novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives has been designed and synthesized as potent and selective Axl inhibitors[3]. One such compound, ER-001259851-000, has shown promising activity and pharmacokinetic properties[3].
Targeting the Ras-Raf-MEK-ERK Pathway
The ERK (extracellular signal-regulated kinase) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in cancer. The 2,4-disubstituted tetrahydropyridopyrimidine scaffold has been utilized to develop potent and selective inhibitors of Erk2.
Targeting KRAS-G12D
Mutations in the KRAS oncogene are prevalent in many difficult-to-treat cancers. The G12D mutation is one of the most common. Recently, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been employed in the design of novel KRAS-G12D inhibitors[4].
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold allows for the elucidation of structure-activity relationships. The following table summarizes the anti-proliferative activity of a series of derivatives against the KRAS-G12D mutant pancreatic cancer cell line, Panc1[4].
| Compound | R1 (C4-position) | R2 (C2-position) | Panc1 IC₅₀ (µM) |
| 10a | 4-fluoro-1-naphthoyl | piperazine | 6.17 |
| 10b | 4-fluoro-1-naphthoyl | azetidin-3-amine | 5.87 |
| 10c | 4-fluoro-1-naphthoyl | 3,8-diazabicyclo[3.2.1]octane | 1.40 |
| 10d | 4-fluoro-1-naphthoyl | piperazin-2-ylmethanol | >20 |
| 10f | 4-fluoro-1-naphthoyl | 3,8-diazabicyclo[3.2.1]octane | 3.48 |
Data sourced from: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.[4]
The data reveals that the nature of the substituent at the C2 position significantly impacts the anti-proliferative activity. The 3,8-diazabicyclo[3.2.1]octane moiety in compound 10c provided the most potent inhibition in this series, highlighting the importance of this specific bicyclic amine for activity against KRAS-G12D.
Conclusion and Future Perspectives
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a highly valuable tool in the medicinal chemist's arsenal. Its straightforward synthesis and the ability to perform selective, sequential nucleophilic aromatic substitutions at the C4 and C2 positions make it an ideal platform for generating diverse chemical libraries for drug discovery. The demonstrated success in developing potent inhibitors of key oncogenic targets such as Axl, Erk, and KRAS-G12D underscores the therapeutic potential of derivatives of this scaffold.
Future work in this area will likely focus on further exploring the chemical space around this privileged core, developing novel synthetic methodologies for its functionalization, and applying it to a broader range of biological targets. The insights gained from continued SAR studies will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases.
References
-
Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4476-4493. [Link]
-
El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological evaluation and in silico studies. RSC Advances, 12(23), 14659-14676. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Chen, B. C., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4536-4543. [Link]
- Google Patents. (2020).
-
Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 45, 128247. [Link]
-
Blake, J. F., et al. (2017). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427. [Link]
-
Janiszewska, M., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1280-1285. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(10), 2269. [Link]
-
Lamba, V., & Ghosh, I. (2020). A pathway map of AXL receptor-mediated signaling network. Journal of Cell Communication and Signaling, 14(4), 465-472. [Link]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved January 28, 2026, from [Link]
-
Uprety, D., & Adjei, A. A. (2020). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Cancers, 12(10), 2877. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Creating a chemical library based on the tetrahydropyrido[3,4-d]pyrimidine scaffold
Application Notes & Protocols
Title: A Strategic Guide to Constructing and Screening a Tetrahydropyrido[3,4-d]pyrimidine-Based Chemical Library for Kinase Inhibitor Discovery
Abstract
The tetrahydropyrido[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically relevant agents, particularly in oncology. Its rigid, three-dimensional structure and multiple points for functionalization make it an ideal framework for building diverse chemical libraries aimed at discovering novel modulators of biological targets. This guide provides a comprehensive, experience-driven protocol for the design, synthesis, purification, and screening of a focused library based on this scaffold, with a specific application targeting protein kinases. We will detail a robust synthetic route amenable to parallel synthesis, strategies for achieving chemical diversity, and a high-throughput screening protocol.
Introduction: The Rationale for the Tetrahydropyrido[3,4-d]pyrimidine Scaffold
The selection of a core scaffold is the most critical decision in the design of a chemical library. The tetrahydropyrido[3,4-d]pyrimidine scaffold is frequently chosen for several key reasons:
-
Bioisosteric Replacement: It serves as a bioisostere for purines, allowing it to mimic the natural ligands of many enzymes, particularly ATP in the context of protein kinases. This inherent biological relevance provides a higher starting probability for identifying active compounds.
-
Proven Clinical Relevance: This core is found in approved drugs such as Palbociclib (Ibrance®), a CDK4/6 inhibitor used for the treatment of HR-positive breast cancer, demonstrating its clinical and commercial viability.
-
Synthetic Tractability: The scaffold can be constructed through robust and high-yielding multi-component reactions, which are highly amenable to the parallel synthesis formats required for library production.
-
Three-Dimensional Diversity: Unlike flat aromatic systems, its non-planar structure allows for the exploration of three-dimensional chemical space, which can lead to improved selectivity and potency.
This guide will focus on a specific, field-proven synthetic strategy that maximizes efficiency and diversity for library creation.
Library Design & Synthesis Strategy
Our strategy is centered around a three-component cyclo-condensation reaction, which allows for the rapid assembly of the core structure and the introduction of diversity at three key positions (R¹, R², and R³). This approach, known as Diversity-Oriented Synthesis (DOS), is designed to maximize the exploration of relevant chemical space.
Workflow Overview
The overall workflow from design to hit identification is a systematic process. Each stage is designed to be self-validating to ensure that only high-quality compounds are advanced to the next stage.
Caption: High-level workflow for library generation and screening.
Core Reaction: Three-Component Synthesis
We will employ a robust reaction involving a cyclic diamine, an aldehyde, and a β-ketoester, catalyzed by a Lewis acid. This reaction proceeds with high fidelity and is suitable for automation.
Reaction Scheme: (A simplified representation) N-Boc-4-aminopiperidine + Aromatic Aldehyde (R¹) + β-ketoester (R²) --[Catalyst]--> Tetrahydropyrido[3,4-d]pyrimidine Core
The choice of catalyst is critical. While various acids can be used, Scandium(III) triflate (Sc(OTf)₃) is highly effective at low catalytic loadings and is tolerant of a wide range of functional groups, which is essential for maximizing the diversity of the building blocks used.
Detailed Experimental Protocols
Protocol: Parallel Synthesis of the Library Core
This protocol is optimized for a 24-well plate format but can be scaled to 96-well plates.
Materials & Reagents:
| Reagent/Material | Supplier | Grade | Purpose |
| N-Boc-4-aminopiperidine | Sigma-Aldrich | ≥98% | Core Building Block |
| Scandium(III) triflate (Sc(OTf)₃) | Sigma-Aldrich | 99% | Lewis Acid Catalyst |
| Dichloroethane (DCE) | Fisher Scientific | Anhydrous | Reaction Solvent |
| Diverse Aldehyd Set (See Table 2) | Enamine/Combi-Blocks | >95% | R¹ Diversity Input |
| Diverse β-ketoester Set (See Table 2) | Sigma-Aldrich | >95% | R² Diversity Input |
| 24-well Reaction Block w/ Reflux Condenser | Radleys | N/A | Parallel Reaction Vessel |
Building Block Selection:
The choice of aldehydes and β-ketoesters is crucial for generating a library with diverse pharmacological properties. The following table provides an example set designed to probe different interactions (H-bond donors/acceptors, aromatic, aliphatic).
Table 2: Example Building Blocks for Diversification
| ID | Building Block Type | Structure Name | R¹/R² Group | Key Feature |
| A1 | Aldehyde | 4-Cyanobenzaldehyde | 4-Cyano-phenyl | H-bond acceptor |
| A2 | Aldehyde | 3-Methoxybenzaldehyde | 3-Methoxy-phenyl | H-bond acceptor, polar |
| A3 | Aldehyde | 2-Naphthaldehyde | 2-Naphthyl | Extended aromatic system |
| A4 | Aldehyde | Cyclohexanecarboxaldehyde | Cyclohexyl | Aliphatic, bulky |
| K1 | β-ketoester | Ethyl acetoacetate | Methyl | Small, aliphatic |
| K2 | β-ketoester | Ethyl benzoylacetate | Phenyl | Aromatic |
| K3 | β-ketoester | Ethyl 4-fluorobenzoylacetate | 4-Fluoro-phenyl | Halogen bond potential |
| K4 | β-ketoester | Ethyl 3,3-dimethylacetoacetate | tert-Butyl | Sterically hindered |
Step-by-Step Protocol:
-
Preparation: In an inert atmosphere (glovebox or nitrogen-filled bag), prepare stock solutions of N-Boc-4-aminopiperidine (0.5 M in DCE) and Sc(OTf)₃ (0.05 M in DCE).
-
Reagent Dispensing:
-
To each well of the 24-well reaction block, add the selected aldehyde (0.1 mmol, 1.0 eq).
-
Add the selected β-ketoester (0.11 mmol, 1.1 eq).
-
Add 1.0 mL of anhydrous DCE to each well.
-
-
Initiation:
-
Add the N-Boc-4-aminopiperidine stock solution (200 µL, 0.1 mmol, 1.0 eq) to each well.
-
Add the Sc(OTf)₃ catalyst stock solution (20 µL, 0.001 mmol, 1 mol%) to each well.
-
-
Reaction:
-
Seal the reaction block securely with the reflux condenser head.
-
Heat the block to 80 °C with stirring for 12-16 hours.
-
Rationale: DCE is chosen as the solvent for its high boiling point and ability to dissolve a wide range of organic compounds. The 80 °C temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant degradation of reactants.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the organic phase by adding 1.0 mL of dichloromethane (DCM), mixing, and carefully removing the lower organic layer. Repeat the extraction twice.
-
Combine the organic extracts for each well and dry them using a centrifugal evaporator.
-
Protocol: High-Throughput Purification & QC
Purification is essential to remove unreacted starting materials and byproducts that could interfere with biological screening, leading to false positives.
Caption: Workflow for compound purification and quality control.
Purification Protocol (Prep-HPLC):
-
Sample Preparation: Re-dissolve the dried crude product from each well in 1.0 mL of DMSO.
-
Injection: Inject 900 µL of the dissolved sample onto a preparative C18 HPLC column.
-
Elution: Run a gradient of 10-95% acetonitrile in water (with 0.1% TFA) over 15 minutes.
-
Collection: Collect fractions based on a UV detector signal (e.g., at 254 nm) corresponding to the main product peak.
-
Final Step: Lyophilize the collected fractions to yield the pure trifluoroacetate salt of the product.
Quality Control (LC-MS):
-
Sample Prep: Prepare a 1 mg/mL solution of the purified product in DMSO.
-
Analysis: Inject 1 µL onto an analytical LC-MS system (e.g., Agilent 1260 HPLC with 6120 Quadrupole MS).
-
Verification: Confirm the purity by integrating the peak area at a relevant wavelength (e.g., 254 nm). The purity should be ≥95%. Confirm the identity by matching the observed mass (M+H)⁺ with the calculated exact mass of the expected product.
Application: Screening Against CDK2/CycA
To demonstrate the utility of the library, we will outline a protocol for screening against Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A, a key regulator of the cell cycle and a validated cancer target. We will use a luminescence-based kinase assay that quantifies the amount of ADP produced.
Screening Cascade
Caption: Kinase inhibition screening and hit validation cascade.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is adapted for a 384-well plate format. The ADP-Glo™ system is a well-validated, robust method for measuring kinase activity.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (CDK2/CycA enzyme, substrate peptide, ATP).
-
Compound Plating:
-
Dispense 50 nL of each library compound (from 10 mM DMSO stocks) into the appropriate wells of a 384-well assay plate. This yields a final assay concentration of 10 µM.
-
Include positive controls (e.g., Staurosporine) and negative controls (DMSO only).
-
-
Kinase Reaction:
-
Add 2.5 µL of a 2X enzyme/substrate mixture to each well.
-
Add 2.5 µL of 2X ATP solution to initiate the reaction. Final volume is 5 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
Compounds showing >50% inhibition in the primary screen are designated as "hits" and are prioritized for confirmation and IC₅₀ determination.
Conclusion
This guide provides a robust and detailed framework for the creation and application of a chemical library based on the medicinally important tetrahydropyrido[3,4-d]pyrimidine scaffold. By combining a diversity-oriented synthesis strategy with high-throughput purification and a validated biological screening protocol, researchers can efficiently generate high-quality compound collections for hit discovery. The protocols described herein are designed to be both reliable and adaptable, providing a solid foundation for drug discovery programs targeting kinases and other enzyme families.
References
-
Title: The medicinal chemistry of tetrahydropyrido[4,3-d]pyrimidines. Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Palbociclib: a first-in-class CDK4/CDK6 inhibitor for the treatment of hormone-receptor positive advanced breast cancer. Source: Journal of Hematology & Oncology URL: [Link]
-
Title: Scandium(III) Triflate as an Efficient and Reusable Catalyst for a New Four-Component Synthesis of Tetrahydropyrido[3,4-d]pyrimidine Derivatives. Source: Synfacts URL: [Link]
-
Title: Cyclin-dependent kinase 2 (CDK2) as a target for cancer therapy. Source: Expert Opinion on Investigational Drugs URL: [Link]
Application Notes and Protocols for In Vivo Efficacy Studies of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrido[3,4-d]pyrimidine Derivatives
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, in particular, have been investigated for their potent inhibitory activity against a range of protein kinases. These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.
The core structure of these compounds allows for diverse chemical modifications at the 2 and 4 positions of the pyrimidine ring, enabling the development of highly selective and potent inhibitors targeting specific kinase families. For instance, various derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Other targeted kinases may include those involved in signaling pathways crucial for tumor growth, angiogenesis, and metastasis.
This document provides a comprehensive guide for researchers and drug development professionals on conducting in vivo efficacy studies for this promising class of compounds. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data to support preclinical drug development.
Part 1: Preclinical In Vivo Study Design: A Strategic Framework
A well-designed in vivo efficacy study is paramount to evaluating the therapeutic potential of a novel drug candidate. The following section details the critical considerations and a strategic workflow for assessing derivatives of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Mechanism of Action and Target Engagement
Before embarking on extensive in vivo studies, it is crucial to have a clear understanding of the compound's mechanism of action. For pyrimidine derivatives, this typically involves identifying the primary kinase target(s). In vitro kinase profiling and cell-based assays should be employed to determine the IC50 values against a panel of kinases and to confirm on-target activity in a cellular context.
Once the primary target is identified, a key step is to establish a robust biomarker strategy to measure target engagement in vivo. This could involve assessing the phosphorylation status of a downstream substrate of the target kinase. For example, if the compound inhibits a specific CDK, analyzing the phosphorylation of retinoblastoma protein (pRb) in tumor tissue would be a relevant pharmacodynamic (PD) biomarker.
Figure 1: High-level workflow for in vivo efficacy studies of kinase inhibitors.
Animal Model Selection
The choice of animal model is critical and should be guided by the intended therapeutic indication and the specific genetic drivers of the disease. For oncology studies, several options are available:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). These models are widely used for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that spontaneously lead to tumor development, closely mimicking human disease progression.
Drug Formulation and Administration
The drug candidate must be formulated in a vehicle that ensures its solubility, stability, and bioavailability. Common formulation vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, PEG400, or Tween 80. It is essential to conduct a vehicle tolerability study to ensure the formulation itself does not cause adverse effects.
The route of administration should be chosen based on the drug's physicochemical properties and the intended clinical route. Common routes for preclinical studies include:
-
Oral (p.o.): Gavage administration.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intravenous (i.v.): Injection into a vein, typically the tail vein.
Dosing Regimen and Toxicity Assessment
A preliminary dose-range-finding study is necessary to determine the maximum tolerated dose (MTD). This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity, such as weight loss, behavioral changes, and mortality. The MTD is then used to guide the dose selection for the efficacy study.
The dosing schedule (e.g., once daily, twice daily, intermittent) should be informed by the compound's pharmacokinetic (PK) profile. The goal is to maintain drug exposure above the therapeutically effective concentration for an appropriate duration.
Part 2: Detailed Protocols for In Vivo Efficacy Studies
The following protocols provide step-by-step guidance for conducting a typical in vivo efficacy study using a subcutaneous xenograft model in mice.
Protocol: Subcutaneous Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative in a subcutaneous xenograft model.
Materials:
-
Selected human cancer cell line
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel or other extracellular matrix
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Drug formulation and vehicle control
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (approximately 100-150 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches the desired size (e.g., 150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer the drug formulation and vehicle control according to the predetermined dosing regimen (e.g., oral gavage, once daily).
-
Monitoring: Throughout the study, monitor the mice for tumor growth, body weight (as an indicator of toxicity), and any clinical signs of distress.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blotting, immunohistochemistry).
Protocol: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess target engagement of the pyrido[3,4-d]pyrimidine derivative in tumor tissue.
Materials:
-
Tumor tissue collected from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against the target kinase, its phosphorylated form, and a downstream substrate.
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein to determine the extent of target inhibition.
Figure 2: Workflow for Western blot analysis of PD biomarkers in tumor tissue.
Part 3: Data Interpretation and Reporting
The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition. This can be expressed as the percentage of tumor growth inhibition (%TGI) or as a statistical comparison of tumor volumes between the treated and control groups.
| Parameter | Description | Formula/Example |
| Tumor Volume (mm³) | Measurement of tumor size. | (Length x Width²) / 2 |
| Tumor Growth Inhibition (%TGI) | The percentage reduction in tumor growth in the treated group compared to the control group. | 100 x (1 - (ΔT / ΔC)) |
| Body Weight Change (%) | An indicator of drug toxicity. | ((Final Weight - Initial Weight) / Initial Weight) x 100 |
| Statistical Analysis | Comparison of treatment groups to the control group. | Student's t-test or ANOVA |
Table 1: Key parameters for reporting in vivo efficacy data.
In addition to efficacy data, it is crucial to report any observed toxicities, such as significant body weight loss, changes in behavior, or mortality. The PD biomarker data should be presented to demonstrate that the observed anti-tumor activity is correlated with on-target inhibition.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of drug candidates derived from the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. By adhering to these principles of rigorous study design, execution, and data analysis, researchers can generate the high-quality preclinical data necessary to advance promising new therapies toward clinical development.
References
-
Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead Drug Candidates Source: Current Medicinal Chemistry URL: [Link]
-
Title: The Design and Application of Pyrido[3,4-d]pyrimidine-Based Kinase Inhibitors Source: Molecules URL: [Link]
-
Title: Patient-derived xenograft (PDX) models in cancer research and their application in drug discovery Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: The Use of Vehicle Formulations in Preclinical Safety and Efficacy Studies Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Principles of early drug discovery Source: British Journal of Pharmacology URL: [Link]
Application Note: High-Throughput Analytical Strategies for In-Process Control of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Synthesis
Introduction
The synthesis of complex heterocyclic molecules, such as 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is a cornerstone of modern pharmaceutical development. This compound serves as a critical intermediate in the creation of various therapeutic agents. Rigorous in-process control is paramount to ensure reaction completion, minimize impurity formation, and guarantee the quality and yield of the final active pharmaceutical ingredient (API).[1][2] This application note provides a comprehensive guide with detailed protocols for the detection and quantification of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in complex reaction mixtures using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies presented herein are designed for researchers, scientists, and drug development professionals to establish robust and reliable in-process monitoring.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N₃ | PubChem |
| Molecular Weight | 204.05 g/mol | PubChem |
| Appearance | White to Pale Beige Solid | ChemicalBook |
| Solubility | Slightly soluble in Methanol and Water | ChemicalBook |
| Storage | 2-8°C, Hygroscopic | ChemicalBook |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reverse-phase HPLC is a versatile and widely used technique for the analysis of pyrimidine derivatives.[3] This method is ideal for monitoring the consumption of starting materials and the formation of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Rationale for Method Design
Given the aromatic and heterocyclic nature of the target compound, a C18 column is selected for its hydrophobic stationary phase, which will effectively retain the analyte. A gradient elution with a mobile phase consisting of acetonitrile and water will allow for the separation of the relatively nonpolar product from more polar starting materials and byproducts. UV detection is chosen based on the presence of the chromophoric pyridopyrimidine ring system.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation:
-
Carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation
The presented HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The linear relationship between the analyte concentration and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For chlorinated heterocyclic compounds, GC-MS provides excellent sensitivity and specificity, making it an ideal tool for identifying trace impurities and confirming the structure of the desired product.[4][5]
Rationale for Method Design
Due to the potential for thermal degradation of complex organic molecules, a robust and relatively non-polar capillary column such as a 5% phenyl-methylpolysiloxane is chosen. A programmed temperature ramp will ensure the efficient elution of compounds with varying volatilities. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation:
-
Withdraw a 500 µL aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction by adding the aliquot to a vial containing 2 mL of ethyl acetate and 2 mL of a saturated sodium bicarbonate solution (to neutralize any acidic components).
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic solution to a GC vial.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Data Interpretation
The identity of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be confirmed by its retention time and the characteristic isotopic pattern of the molecular ion due to the presence of two chlorine atoms. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 203, with corresponding M+2 and M+4 peaks in an approximate ratio of 100:65:10.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[6][7][8] Both ¹H and ¹³C NMR should be employed to confirm the formation of the desired 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and to identify any structurally related impurities.
Rationale for Method Design
Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. Standard ¹H and ¹³C NMR experiments are sufficient for structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Take a representative sample from the worked-up reaction mixture (after removal of the bulk solvent).
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
| Pulse Width | 30° | 30° |
| Acquisition Time | 4 s | 1.5 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Expected Spectral Features
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons in the tetrahydropyridine ring. The chemical shifts and coupling patterns will be indicative of the specific ring conformation and substitution.
-
¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the carbons attached to chlorine and nitrogen atoms will be particularly informative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| HPLC: Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample overload | Use a guard column, adjust mobile phase pH, inject a more dilute sample |
| HPLC: No Peaks Detected | Incorrect wavelength, detector issue, no sample injected | Check UV absorbance of the analyte, service the detector, verify autosampler function |
| GC-MS: Peak Tailing | Active sites in the inlet or column, compound instability | Use a deactivated inlet liner, check for column bleed, consider derivatization |
| GC-MS: Poor Sensitivity | Ion source contamination, leak in the system, low sample concentration | Clean the ion source, perform a leak check, concentrate the sample |
| NMR: Broad Signals | Sample contains paramagnetic impurities, sample concentration is too high | Pass the sample through a small plug of silica, dilute the sample |
| NMR: Poor Signal-to-Noise | Insufficient number of scans, low sample concentration | Increase the number of scans, use a more concentrated sample |
Conclusion
The analytical methods detailed in this application note provide a robust framework for monitoring the synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. The combination of HPLC for quantitative analysis, GC-MS for impurity identification, and NMR for definitive structural confirmation ensures a comprehensive understanding of the reaction progress. Adherence to these protocols will enable researchers and process chemists to optimize reaction conditions, improve product quality, and streamline the drug development process. Each of these methods should be rigorously validated in the context of the specific reaction matrix to ensure data integrity and regulatory compliance.
References
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PubMed. (n.d.). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Retrieved from [Link]
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RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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RSC Publishing. (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
- Google Patents. (n.d.). Chlorination of aromatic compounds.
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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PubMed Central. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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ResearchGate. (2008). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
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Pharmaceutical Technology. (2003). In-Process Control Methods for the Manufacture of APIs. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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LCGC International. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. Retrieved from [Link]
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ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
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ACS Publications. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Retrieved from [Link]
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Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]
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Padua Research Archive. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Retrieved from [Link]
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Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
SpringerLink. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time.... Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (2006). Analytical methods validation: In-process control methods for the manufacture of active pharmaceutical ingredients | Request PDF. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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RSC Publishing. (n.d.). 1H and 13C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations. Retrieved from [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]
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ACS Publications. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. Retrieved from [Link]
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PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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YouTube. (2022). NMR of molecules large and small in biomedical research and drug design. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
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ACS Publications. (n.d.). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Retrieved from [Link]
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Application Note: A Robust and Scalable Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives
Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the development of highly selective kinase inhibitors and other targeted therapeutics. Derivatives of this scaffold have shown significant promise in oncology and the treatment of neurological disorders.[1][2] Specifically, the 2,4-dichloro intermediate is a critical building block, enabling regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions.[3] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]
This document provides a detailed, field-proven protocol for the scale-up synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride. The described methodology prioritizes safety, scalability, and robustness, addressing the common challenges associated with large-scale chlorination reactions.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic strategy involves a two-step process: first, the construction of the fused dihydroxy-pyrimidine ring system, followed by a crucial chlorination step to yield the target compound.
Causality Behind the Synthetic Route
The chosen pathway begins with the cyclocondensation of a suitable piperidine-based precursor with a urea equivalent to form the thermodynamically stable 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. This precursor is essentially a cyclic diamide or lactam, which is readily converted to the corresponding dichloro derivative.
The key transformation is the chlorination using phosphorus oxychloride (POCl₃). This reagent serves a dual purpose: it acts as both the chlorinating agent and, in many procedures, the reaction solvent. The underlying mechanism involves the activation of the carbonyl oxygens of the pyrimidine-dione by the electrophilic phosphorus atom of POCl₃. This is followed by the nucleophilic attack of chloride ions, leading to the substitution of the hydroxyl groups (in the tautomeric enol form) with chlorine atoms. The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is often employed to catalyze the reaction and neutralize the generated HCl, driving the reaction to completion.[5]
Visualizing the Synthetic Workflow
The following diagram outlines the high-level transformation from the dihydroxy precursor to the final dichlorinated product.
Caption: High-level workflow for the synthesis of the target compound.
Critical Safety Considerations: Managing Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a highly hazardous substance that demands rigorous safety protocols, especially during scale-up operations.
-
Extreme Corrosivity: POCl₃ causes severe burns to the skin, eyes, and respiratory tract.[6] Inhalation can be fatal, and the effects of exposure may be delayed.[6]
-
Violent Reaction with Water: It reacts violently and exothermically with water, releasing large volumes of toxic and corrosive hydrogen chloride (HCl) gas and phosphoric acid.[7][8] This reaction can lead to a dangerous pressure buildup in a closed system.
-
Personal Protective Equipment (PPE): All operations must be conducted in a well-ventilated chemical fume hood or an enclosed, ventilated reactor system. Mandatory PPE includes:
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[9] Spills should be contained with a dry, inert absorbent like sand; never use water.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis of the target product. All equipment must be thoroughly dried before use to prevent hazardous reactions with POCl₃.
Materials and Equipment
| Reagent/Material | CAS No. | Quantity | Molar Eq. | Notes |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | N/A | 100 g | 1.0 | Starting material (Ensure >98% purity) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 600 mL (~1000 g) | ~11.0 | Reagent and solvent |
| N,N-Dimethylaniline | 121-69-7 | 15 mL | ~0.2 | Catalyst |
| Toluene | 108-88-3 | 1.5 L | - | For azeotropic removal and washing |
| Isopropanol (IPA) | 67-63-0 | 1 L | - | For quenching and precipitation |
| Diethyl Ether | 60-29-7 | 500 mL | - | For washing |
Equipment:
-
2L, 3-neck, round-bottom flask (or glass-lined reactor) equipped with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a temperature probe.
-
Heating mantle with temperature controller.
-
Addition funnel (for catalyst).
-
Vacuum distillation setup for solvent removal.
-
Large Buchner funnel and filtration flask.
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup and Chlorination
-
Inert Atmosphere: Assemble the reactor setup and ensure it is dry. Purge the system with nitrogen gas.
-
Charge Reagents: To the reactor, charge the phosphorus oxychloride (600 mL) under a nitrogen atmosphere. Begin stirring.
-
Substrate Addition: Carefully add the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (100 g) to the stirred POCl₃ in portions. The addition may be slightly exothermic; maintain the temperature below 40°C.
-
Catalyst Addition: Once the substrate is fully suspended, slowly add the N,N-dimethylaniline (15 mL) dropwise via the addition funnel over 15-20 minutes.
-
Heating to Reflux: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by taking aliquots, carefully quenching them, and analyzing by HPLC or TLC until the starting material is consumed.
Step 2: Work-up and Isolation
-
Removal of Excess POCl₃: Cool the reaction mixture to 50-60°C. Remove the excess POCl₃ via vacuum distillation. This is a critical step for ensuring a safe and manageable work-up.
-
Azeotropic Removal: Add toluene (500 mL) to the thick residue and continue distillation to azeotropically remove the remaining traces of POCl₃. Repeat this step if necessary.
-
Cooling and Quenching: Cool the resulting slurry to room temperature and then further cool in an ice bath to 0-5°C.
-
Controlled Quench: Very slowly and carefully, add isopropanol (1 L) to the cooled slurry with vigorous stirring. This quench is highly exothermic and will generate HCl gas, which must be vented to the scrubber. Maintain the internal temperature below 20°C throughout the addition.
-
Precipitation and Filtration: Stir the resulting suspension at 0-5°C for 1-2 hours to ensure complete precipitation of the hydrochloride salt. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold toluene (2 x 250 mL) and diethyl ether (2 x 250 mL) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
The expected yield is typically in the range of 80-90%. The final product is usually an off-white to pale beige solid.[10]
Visualizing the Chlorination Mechanism
This diagram illustrates the key steps in the conversion of a carbonyl to a chloride using POCl₃.
Caption: Simplified mechanism of carbonyl chlorination by POCl₃.
Conclusion
The protocol detailed herein provides a reliable and scalable method for producing high-purity 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride. The emphasis on a controlled work-up procedure, specifically the removal of excess POCl₃ by distillation prior to quenching, is a critical safety measure that mitigates the risks associated with highly exothermic reactions. This robust process ensures a consistent supply of this key intermediate for drug discovery and development programs.
References
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PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH. Available at: [Link]
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An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile - ACS Publications. Available at: [Link]
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Phosphorus oxychloride - Lanxess. Available at: [Link]
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SYNTHESIS OF NEW PYRIMIDINE DERIVATIVES AS POTENTIAL ANTICANCER AGENT - iajps. Available at: [Link]
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WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE - WIPO Patentscope. Available at: [Link]
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ICSC 0190 - PHOSPHORUS OXYCHLORIDE - ILO. Available at: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. Available at: [Link]
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2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride - A-Star-Pharma. Available at: [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]
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Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed. Available at: [Link]
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ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS - HETEROCYCLES. Available at: [Link]
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Application Notes & Protocols: A Guide to Designing Pyridothienopyrimidine-Based EGFR Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and evaluation of pyridothienopyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase. This document outlines the scientific rationale, key design considerations, and detailed experimental protocols to facilitate the discovery of novel therapeutic agents for EGFR-driven cancers.
Introduction: The Rationale for Targeting EGFR with Novel Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for normal cell function.[3][4][5]
In numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, aberrant EGFR signaling due to overexpression or activating mutations leads to uncontrolled cell proliferation and tumor growth.[6][7][8] Consequently, the kinase activity of EGFR has become a well-validated and critical target for cancer therapy.[9][10] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success.[9] However, the emergence of acquired resistance, often through secondary mutations in the EGFR kinase domain (e.g., T790M), limits the long-term efficacy of existing therapies, necessitating the development of next-generation inhibitors.[11]
The pyridothienopyrimidine scaffold has emerged as a promising heterocyclic system for the development of novel kinase inhibitors.[12][13] Its rigid, planar structure can effectively mimic the hinge-binding region of ATP, a key interaction for potent kinase inhibition. Furthermore, the versatile chemistry of the pyridothienopyrimidine core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[11][12] This guide will provide a framework for leveraging this scaffold to design and evaluate novel EGFR inhibitors.
Design Principles for Pyridothienopyrimidine-Based EGFR Inhibitors
The design of potent and selective EGFR inhibitors based on the pyridothienopyrimidine scaffold is guided by established structure-activity relationships (SAR) for ATP-competitive kinase inhibitors.[11] The general pharmacophore for these inhibitors consists of three key components: a hinge-binding moiety, a linker, and a solvent-front interacting moiety.
-
Hinge-Binding Moiety: The pyridothienopyrimidine core serves as the primary hinge-binding element. The nitrogen atoms within the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[11]
-
Linker: A flexible or rigid linker connects the hinge-binding core to the solvent-front region. The nature and length of this linker can significantly impact the inhibitor's potency and selectivity.
-
Solvent-Front Interacting Moiety: This part of the molecule extends into the solvent-exposed region of the ATP-binding site and can be modified to enhance potency, improve solubility, and fine-tune the overall drug-like properties of the compound.
The following diagram illustrates the general workflow for the design and evaluation of pyridothienopyrimidine-based EGFR inhibitors.
Caption: Workflow for Designing and Evaluating Pyridothienopyrimidine EGFR Inhibitors.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative pyridothienopyrimidine-based EGFR inhibitor and its subsequent biological evaluation.
Chemical Synthesis of a Representative Pyridothienopyrimidine Derivative
The synthesis of pyridothienopyrimidine derivatives often starts from a substituted 3-aminothieno[2,3-b]pyridine-2-carboxamide precursor.[12][14] The following is a general synthetic scheme.
Caption: General Synthetic Route for Pyridothienopyrimidine Derivatives.
Protocol 3.1.1: Synthesis of 2,4-dichloro-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
-
Step 1: Synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
In a round-bottom flask, combine 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture at 180-190 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Triturate the solid residue with hot water, filter, and dry to obtain the dione intermediate.[12]
-
-
Step 2: Synthesis of 2,4-dichloro-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine.
-
To the dione intermediate from Step 1 (1 equivalent), add phosphorus oxychloride (POCl3, 10 volumes) and phosphorus pentachloride (PCl5, 2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the dichloro derivative.[12]
-
Protocol 3.1.2: Synthesis of a 4-substituted Pyridothienopyrimidine Inhibitor
-
Step 3: Nucleophilic Substitution.
-
Dissolve the 2,4-dichloro derivative (1 equivalent) in a suitable solvent such as isopropanol or DMF.
-
Add the desired amine (e.g., 3-ethynylaniline, 1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.
-
In Vitro EGFR Kinase Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of the synthesized compounds against the EGFR kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[15]
Protocol 3.2.1: Determination of EGFR Kinase IC50
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1).
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compounds dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of a solution containing EGFR kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition versus log inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Table 1: Example Data for EGFR Kinase Inhibition
| Compound ID | Pyridothienopyrimidine Core | R-group at C4 | EGFR IC50 (nM) |
| PTP-001 | 6,8-dimethyl | 3-ethynylaniline | 15.2 |
| PTP-002 | 6,8-dimethyl | 4-methoxyaniline | 89.7 |
| PTP-003 | 6-phenyl-8-methyl | 3-ethynylaniline | 9.8 |
| Erlotinib | Quinazoline | 3-ethynylaniline | 27.01[16] |
Cell-Based Assays for Antiproliferative Activity
Cell-based assays are essential to determine the effect of the inhibitors on cancer cell lines that are dependent on EGFR signaling. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17]
Protocol 3.3.1: MTT Assay for Cell Viability
-
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, HCC827).[18][19]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting percent viability versus log inhibitor concentration.
-
Western Blot Analysis of EGFR Phosphorylation
To confirm that the observed antiproliferative effects are due to the inhibition of EGFR signaling, Western blotting can be used to measure the phosphorylation status of EGFR in treated cells.
Protocol 3.4.1: Analysis of pEGFR Levels
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with the test compound at various concentrations for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
The pyridothienopyrimidine scaffold represents a versatile and promising starting point for the development of novel EGFR kinase inhibitors. The design principles and experimental protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of such compounds. By systematically exploring the structure-activity relationships of this chemical series, researchers can identify potent and selective inhibitors with the potential to overcome existing resistance mechanisms and improve therapeutic outcomes for patients with EGFR-driven cancers. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in in vivo models of cancer.
References
-
Thomas, M., & Weihua, Z. (2019). EGFR Kinase-Independent Functions in Cancer. Frontiers in Oncology, 9, 839. [Link]
-
Levitzki, A. (2013). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Cellular and Molecular Life Sciences, 70(13), 2235–2245. [Link]
-
Cancers, M. D. P. I. (2024). Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. Cancers, 16(7), 1294. [Link]
-
M&B Sciences. (2023). EGFR Inhibitor Drugs: Side Effects And Treatments. [Link]
-
Tomas, A., Futter, C. E., & Eden, E. R. (2014). Emerging functions of the EGFR in cancer. Nature Reviews Cancer, 14(1), 22–34. [Link]
-
EurekAlert!. (2026). Shared process underlies oral cancer pain and opioid tolerance. [Link]
-
Cusabio. (n.d.). EGFR and Its Application in Cancer Therapy. [Link]
-
Fayed, E. A., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 15(10), 104133. [Link]
-
ResearchGate. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme | Request PDF. [Link]
-
El-Gamal, M. I., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 819. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
El-Nassan, H. B. (2018). Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 346–355. [Link]
-
Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881303. [Link]
-
MDPI. (2026). GFR Evaluation Among Patients with Cancer: Insights and Clinical Implications. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 11(1), 1-17. [Link]
-
Seshacharyulu, P., et al. (2012). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 4(4), 1038–1058. [Link]
-
Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(52), 32961-32975. [Link]
-
Bio-Rad. (n.d.). EGFR signaling pathway. [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]
-
El-Gamal, M. I., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 819. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
El-Nassan, H. B. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1010–1018. [Link]
-
Sivamani, R. K., et al. (2021). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. International Journal of Molecular Sciences, 22(21), 11576. [Link]
-
Fayed, E. A., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4729. [Link]
-
Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881303. [Link]
-
ResearchGate. (2026). Pyridothienopyrimidine Derivatives in Antimicrobial Research: A Review Article on Synthetic Strategies and Therapeutic Potential Against Drug‐Resistant Pathogens | Request PDF. [Link]
-
Sino Biological. (n.d.). EGFR Signaling Pathway. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Current Problems in Cancer, 41(3), 198–208. [Link]
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
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- 13. researchgate.net [researchgate.net]
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- 18. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. reactionbiology.com [reactionbiology.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, particularly for kinase inhibitors and other targeted therapies[1]. Its successful synthesis is critical for the advancement of numerous research projects.
This guide is designed as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will delve into the causality behind common issues and provide robust, field-proven solutions to improve your synthetic yield and purity.
General Synthetic Overview
The most common and reliable route to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves the chlorination of its corresponding dihydroxy precursor, 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (also known as the tautomeric dione). This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Q4: What is the best method to purify the final 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?
A4: The choice of purification method depends on the nature and quantity of the impurities. For most cases, recrystallization is effective. If significant amounts of closely-related byproducts are present, column chromatography may be necessary.
Recommended Solutions:
-
Recrystallization: This is the most common and efficient method for purifying the product on a large scale.
-
Solvent Selection: A common solvent system for similar dichloropyrimidine compounds is ethanol or an ethanol/water mixture.[2] You may also explore other solvents like isopropanol, acetonitrile, or ethyl acetate/hexane mixtures. The ideal solvent should dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Silica Gel Chromatography: If recrystallization fails to remove impurities (e.g., the monochloro byproduct), column chromatography is the next step.
-
Eluent System: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, is often effective. For example, start with 5% ethyl acetate in hexanes and gradually increase to 20-30%.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
References
- CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine.
-
Al-Omary, F. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
- US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine.
- CN101899046A - Method for synthesizing persantine intermediate 2,4,6,8-tetrahydroxy pyrimido[5,4-d] pyrimidine.
-
Aparici, C., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(14), 10387–10411. [Link]
-
Wang, Y., et al. (2023). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 17, 4457–4476. [Link]
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
Rosowsky, A., et al. (1995). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Journal of Medicinal Chemistry, 38(14), 2649-2656. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Archiv der Pharmazie, 349(1), 40–49. [Link]
-
Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 46, 128247. [Link]
Sources
Technical Support Center: Purification of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives
Welcome to the technical support center for the purification of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important class of heterocyclic compounds.
Introduction: The Challenge of Purity
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a key intermediate in the synthesis of various bioactive molecules.[1] The dichloro-pyrimidine core offers two reactive sites with differential reactivity, allowing for selective functionalization.[2][3] However, the synthesis, often involving aggressive chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can lead to a range of impurities.[4][5] Furthermore, the chloro substituents are susceptible to hydrolysis, adding another layer of complexity to purification and handling.[6][7]
This guide provides a systematic approach to overcoming these challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a dark, oily residue after synthesis. What are the likely impurities?
A1: A dark, oily crude product typically points to several potential classes of impurities stemming from the chlorination step (e.g., with POCl₃):
-
Residual Chlorinating Agent and Byproducts: Incomplete removal of excess POCl₃ or its hydrolysis products (phosphoric acid, HCl) can lead to a dark and acidic residue.
-
Polymeric Materials: High reaction temperatures can sometimes lead to the formation of polymeric tars.
-
Incompletely Chlorinated Species: The presence of mono-chloro-hydroxy-pyridopyrimidine or the dihydroxy-pyridopyrimidine starting material can contribute to a complex mixture.
-
Hydrolysis Products: The 2- and 4-chloro positions are susceptible to hydrolysis. If the workup involves exposure to water or alcohols for extended periods, especially under non-neutral pH, you can form the corresponding hydroxy or alkoxy derivatives.[6]
Q2: What is the first step I should take to clean up my crude product after a POCl₃-mediated chlorination?
A2: The initial workup is critical for removing the bulk of inorganic impurities and preventing further degradation. A carefully controlled aqueous quench is the standard procedure.
-
Removal of Excess POCl₃: If possible, distill off the excess POCl₃ under reduced pressure before the quench.[3] This significantly reduces the exothermicity of the next step.
-
Controlled Quenching: Slowly and carefully add the reaction mixture to crushed ice or ice-cold water with vigorous stirring.[5][8] This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Neutralization: The resulting aqueous solution will be highly acidic. Slowly neutralize it with a base such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8.[5] This will precipitate the crude product.
-
Extraction: Extract the neutralized aqueous layer with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.[9]
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
Q3: My purified compound shows signs of degradation over time, even when stored as a solid. How can I improve its stability?
A3: Dichloropyrimidine derivatives can be sensitive to moisture and light. The HCl salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is noted to be hygroscopic.[10] For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8°C or -20°C).[10]
Troubleshooting Purification
This section addresses specific issues you may encounter during the primary purification techniques of recrystallization and column chromatography.
Issue 1: Recrystallization Fails to Yield Pure Crystals or Results in Low Recovery.
Possible Cause & Solution
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Action: Conduct a solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities. Good starting points for pyridopyrimidine derivatives include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.[11] For compounds with low solubility, consider a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of a good solvent (like DMF or DCM) and slowly adding a miscible anti-solvent (like water, hexane, or diethyl ether) until turbidity is observed, then heating to redissolve and cooling slowly.[12]
-
-
Presence of Oily Impurities: If the crude material contains oily impurities, they can hinder crystal lattice formation.
-
Action: Before recrystallization, try to remove the oily impurities by trituration. This involves stirring the crude solid with a solvent in which the desired compound is poorly soluble, but the impurities are. Hexanes or diethyl ether are often good choices for this.
-
-
Premature Crystallization: If the solution cools too rapidly, impurities can be trapped within the crystal lattice.
-
Action: Ensure the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling.
-
-
Supersaturation: The solution may be supersaturated, preventing crystallization.
-
Action: Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Alternatively, add a seed crystal of the pure compound if available.
-
Issue 2: Poor Separation During Silica Gel Column Chromatography.
Possible Cause & Solution
-
Incorrect Eluent System: The polarity of the eluent system is crucial for good separation.
-
Action: Before running a column, always determine the optimal eluent system using Thin Layer Chromatography (TLC).[3] Aim for an Rf value of 0.2-0.4 for the desired compound. For the related Boc-protected derivative, a mixture of hexane and ethyl acetate is effective.[9] For the free base, which is more polar, a system of dichloromethane (DCM) and methanol or ethyl acetate and hexane would be appropriate starting points.
-
-
Compound Degradation on Silica: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Given the susceptibility of dichloropyrimidines to hydrolysis, this can be a concern.
-
Action: If you suspect degradation, you can use silica gel that has been pre-treated with a base. This is done by slurrying the silica gel in the eluent containing a small amount of triethylamine (~0.5-1%) before packing the column. Alternatively, use a less acidic stationary phase like alumina.
-
-
Column Overloading: Loading too much crude material onto the column will result in poor separation.
-
Action: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
-
Co-elution with an Impurity: An impurity may have a very similar polarity to your target compound.
-
Action: Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate/hexane to DCM/methanol) can alter the relative affinities of the compounds for the stationary phase and improve separation.
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.
-
Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: If pure crystals form, you have found a suitable solvent. If no crystals form, the compound may be too soluble. If the compound crashes out as a powder, it may not be soluble enough.
-
Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude material in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a TLC plate with your crude material using various eluent systems (e.g., different ratios of ethyl acetate/hexane or DCM/methanol) to find a system that gives your desired compound an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimum amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives.
Caption: Decision workflow for purification.
Summary of Potential Impurities and Solutions
| Impurity Type | Origin | Recommended Purification Method |
| Starting Material | Incomplete reaction | Column Chromatography or Recrystallization |
| Mono-chloro Species | Incomplete chlorination | Column Chromatography |
| Hydroxy/Alkoxy Derivatives | Hydrolysis during workup/storage | Column Chromatography, careful handling |
| Phosphoric Acid/Salts | POCl₃ workup | Aqueous wash/neutralization |
| Polymeric Tars | High reaction temperatures | Filtration, Column Chromatography (as baseline) |
References
- CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google Patents.
- US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. - ResearchGate. Available at: [Link]
-
2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem - NIH. Available at: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available at: [Link]
-
(PDF) 2,4-Dichloropyrimidine - ResearchGate. Available at: [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC - PubMed Central. Available at: [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.
- Chloropyrimidine process - EP1042303A1 - Google Patents.
- US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
-
Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water - Journal of Nanostructures. Available at: [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025. Available at: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available at: [Link]
- CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents.
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine - PubChem. Available at: [Link]
Sources
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 10. 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt | 1000578-08-4 [chemicalbook.com]
- 11. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 12. researchgate.net [researchgate.net]
Overcoming side reactions in the synthesis of pyridopyrimidines
Welcome to the technical support hub for pyridopyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these synthetic pathways. Pyridopyrimidines are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their synthesis is often plagued by competing reactions that can drastically reduce yields and complicate purification. This guide is structured to address the specific, practical challenges you may encounter at the bench, moving beyond simple protocols to explain the chemical causality behind common side reactions and their solutions.
Frequently Asked Questions (FAQs)
This section addresses broad, foundational questions about challenges in pyridopyrimidine synthesis.
Q1: What are the most common classes of side reactions I should be aware of when synthesizing pyridopyrimidines?
A1: While specific side products depend on the chosen synthetic route, several classes of unintended reactions are frequently observed across various methodologies:
-
Competing Condensations: In many multi-component syntheses, the initial condensation step, such as a Knoevenagel condensation between an aldehyde and an active methylene compound, can be a major byproduct if the subsequent cyclization steps are slow.[3][4]
-
Oxidation of Dihydro Intermediates: When synthesizing dihydropyridopyrimidines, the intermediate or final product can be susceptible to oxidation, leading to the formation of the corresponding fully aromatic pyridopyrimidine. This is often accelerated by heat, air, or prolonged reaction times.[5]
-
Dimerization/Self-Condensation: Reactive starting materials or intermediates, particularly aldehydes or 1,3-dicarbonyl compounds, can undergo self-condensation, leading to dimeric byproducts and consuming valuable reagents.[3][5]
-
Hydrolysis: Certain synthetic pathways, like the Pinner synthesis for pyrimidines, rely on intermediates that are highly sensitive to moisture. The presence of even trace amounts of water can lead to hydrolysis, forming unwanted esters or amides instead of the target heterocycle.[4]
-
Incomplete Cyclization: Multi-step syntheses that build the fused ring system sequentially can sometimes stall, resulting in the isolation of stable, incompletely cyclized intermediates.[5]
-
Hantzsch-type Pyridine Formation: In reactions analogous to the Biginelli synthesis, where ammonia or an ammonia source (like urea at high temperatures) is present, a competing Hantzsch-type reaction can occur, leading to highly fluorescent dihydropyridine byproducts.[3][6]
Q2: My reaction has produced a complex mixture of products. What is a logical workflow for troubleshooting?
A2: A systematic approach is crucial when faced with an unexpected outcome. Instead of random variations, follow a logical diagnostic workflow to identify the root cause and find an effective solution.
Caption: A logical workflow for identifying and resolving synthesis impurities.
Q3: How critical is the choice of catalyst in controlling side reactions?
A3: The catalyst is arguably one of the most critical variables in pyridopyrimidine synthesis. It doesn't just accelerate the reaction; it often dictates the reaction pathway, influencing selectivity and suppressing competing side reactions.
-
Brønsted vs. Lewis Acids: Classical methods often use strong Brønsted acids (e.g., HCl), but these can sometimes promote side reactions like the polymerization of aldehydes.[7] Modern methods frequently employ Lewis acids (e.g., Ytterbium triflate, Indium chloride), which can offer superior yields and selectivity by coordinating to carbonyls and imines, thereby activating them for the desired cyclization pathway.[4][7]
-
Nanocatalysts: There is growing interest in using heterogeneous nanocatalysts (e.g., magnetic Fe₃O₄ nanoparticles, sulfonic acid-functionalized catalysts).[8][9] Their primary advantages include high efficiency, which can reduce reaction times and temperatures, and ease of separation and recyclability. By providing a high surface area and specific active sites, they can significantly improve yields (often 80-97%) and minimize the formation of byproducts that arise from prolonged heating or harsh homogeneous conditions.[8]
Troubleshooting Guide: Specific Issues & Solutions
This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Yield with Significant Unreacted Starting Materials
-
Symptom: Your TLC or LC-MS analysis shows a faint spot for the desired product, but strong spots corresponding to the starting materials remain, even after extended reaction times.
-
Causality: This indicates that the activation energy for the reaction is not being sufficiently overcome. The issue lies not with competing reactions, but with the fundamental reaction rate itself.
-
Actionable Solutions:
-
Evaluate Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount.[6] If using a reusable catalyst, it may need regeneration. For acid catalysts, verify the concentration and consider screening alternatives, as some Lewis acids are more effective for specific substrates.[7]
-
Optimize Reaction Conditions: The reaction may require a higher temperature or longer duration.[10] Monitor the progress every few hours using TLC to find the optimal time without causing product degradation.
-
Check Reagent Purity: Impurities in starting materials can inhibit the catalyst or interfere with the reaction.[6][7] Use freshly purified reagents if there is any doubt.
-
Solvent Selection: The solubility of your starting materials can be a limiting factor. If reactants are not fully dissolved, the reaction will be slow. Experiment with different solvents of varying polarity to find one that fully solubilizes all components at the reaction temperature.[7][10]
-
Problem 2: Formation of an Unwanted Aromatic Byproduct
-
Symptom: You are synthesizing a dihydropyridopyrimidine, but your final product is contaminated with the corresponding fully aromatic pyridopyrimidine, often visible as an extra spot on TLC or a distinct set of aromatic peaks in the ¹H NMR spectrum.
-
Causality: Dihydropyridine rings and their fused derivatives are often susceptible to oxidation, a process that converts them into the more thermodynamically stable aromatic system.[5] This can be accelerated by atmospheric oxygen, especially under heat or light during the reaction or workup.[5]
-
Actionable Solutions:
-
Implement an Inert Atmosphere: The most direct solution is to exclude oxygen. Conduct the entire reaction and workup under an inert atmosphere of nitrogen or argon.[4][5]
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvent before use by sparging with nitrogen or argon, or by using several freeze-pump-thaw cycles.[5]
-
Minimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed.[5] Avoid unnecessarily high temperatures or prolonged heating, which can accelerate oxidation.
-
Purification Strategy: During purification (e.g., column chromatography), work quickly and shield the column from direct light to minimize on-column oxidation.
-
Problem 3: The Knoevenagel Condensation Product is the Major Byproduct
-
Symptom: In a multi-component reaction involving an aldehyde, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and an amino-pyrimidine/pyridine, you isolate a significant amount of the arylidene intermediate (the product of the aldehyde and the active methylene compound).
-
Causality: The overall synthesis often proceeds via an initial Knoevenagel condensation, followed by a Michael addition of the amino group, and then intramolecular cyclization.[8] If the Knoevenagel product is the major byproduct, it means the first step is fast, but the subsequent Michael addition is the rate-limiting step under your current conditions.
Caption: Desired reaction pathway vs. the competing Knoevenagel side reaction.
-
Actionable Solutions:
-
Catalyst Choice: The catalyst is key to promoting the Michael addition step. Many modern nanocatalysts are specifically designed to facilitate the entire cascade reaction, including the crucial Michael addition and cyclization steps.[8][9] Switching from a simple acid catalyst to a more sophisticated one can solve this issue.
-
Solvent and Temperature: The polarity of the solvent can influence the rate of the Michael addition. Experiment with more polar solvents like ethanol or DMF, which may better stabilize the charged intermediates of the Michael addition.[8] A moderate increase in temperature may also be necessary to overcome the activation barrier for this step.[10]
-
Problem 4: Suspected Hydrolysis in Pinner-Type Syntheses
-
Symptom: Your Pinner synthesis (or a related reaction involving imidate intermediates) has a very low yield, and MS or NMR analysis of the crude mixture suggests the presence of ester or amide byproducts.
-
Causality: The key intermediate in a Pinner reaction, the Pinner salt (an imidate hydrochloride), is highly susceptible to hydrolysis.[4] Any water present in the reaction will readily attack the imidate, leading to the formation of an ester as a major byproduct, thus preventing the desired cyclization with the dicarbonyl component.
-
Actionable Solutions:
-
Strict Anhydrous Conditions: This is the most critical factor for success.[4]
-
Glassware: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.
-
Reagents: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glovebox.[4]
-
-
In Situ Intermediate Formation: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile.[4] This ensures that the acidic and anhydrous conditions required for the formation of the Pinner salt are rigorously maintained.
-
Data & Protocols
Table 1: Condition Optimization to Minimize Knoevenagel Byproduct
This table illustrates how changing reaction conditions can shift the product distribution away from a common side product in a hypothetical three-component synthesis of a pyrido[2,3-d]pyrimidine.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Knoevenagel Byproduct (%) |
| 1 | Acetic Acid (10 mol%) | Toluene | 110 | 12 | 35 | 50 |
| 2 | Yb(OTf)₃ (5 mol%) | Ethanol | 80 | 8 | 75 | 15 |
| 3 | Fe₃O₄ Nanocatalyst (5 wt%) | Ethanol | 80 | 2 | 92 | <5 |
Data is representative and compiled for illustrative purposes based on trends reported in the literature.[4][8] As shown, moving from a simple Brønsted acid to a Lewis acid, and finally to a nanocatalyst, can dramatically improve the yield of the desired product by more effectively promoting the complete reaction cascade.[8][9]
Protocol: Nanocatalyst-Assisted, One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is based on methodologies known to provide high yields and minimize side reactions through the use of an efficient, recyclable catalyst.[8]
Objective: To synthesize a 5-aryl-7-amino-pyrido[2,3-d]pyrimidine derivative while minimizing Knoevenagel and dimerization side products.
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
2,6-Diaminopyrimidin-4-ol (1.0 mmol)
-
Fe₃O₄ Magnetic Nanoparticles (as catalyst, ~20 mg)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 2,6-diaminopyrimidin-4-ol (1.0 mmol), and the Fe₃O₄ magnetic nanoparticles.
-
Solvent Addition: Add ethanol (5 mL) to the flask.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.[8]
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet against the outside of the flask to immobilize the magnetic nanocatalyst. Carefully decant the hot ethanol solution into a separate beaker. Wash the catalyst with a small amount of hot ethanol (2 x 2 mL) and combine the washings with the product solution. The catalyst can be washed, dried, and reused.
-
Product Isolation: Allow the combined ethanol solution to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. The product is often obtained in high purity (>90%) without the need for column chromatography.[8]
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
- BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance. BenchChem Technical Support.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low conversion rates in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.
- International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- Hammouda, M. M. et al. (2023).
- Gualtieri, F. et al. (2022).
- Khalafi-Nezhad, A. et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 9. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Modifying 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Welcome to the technical support center for the synthetic modification of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its functionalization. The provided protocols and insights are grounded in established chemical principles and field-proven experience to ensure the success of your experiments.
I. Understanding the Reactivity of the Scaffold
The 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core presents two reactive chloro-substituents at the C2 and C4 positions of the pyrimidine ring. The selective functionalization of these positions is a key challenge and opportunity in the synthesis of diverse molecular libraries.[1] Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[2][3][4][5] This preferential reactivity is attributed to the higher electrophilicity of the C4 carbon, a consequence of the electron-withdrawing effect of the adjacent nitrogen atom.[5] However, this inherent selectivity can be modulated or even reversed by carefully tuning reaction conditions.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the modification of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: My nucleophilic aromatic substitution (SNAr) reaction with a primary/secondary amine is yielding a mixture of C2 and C4 substituted isomers, with the C4 isomer being the major product. How can I improve selectivity?
Answer:
Achieving high regioselectivity is a common challenge. While the C4 position is electronically favored for nucleophilic attack, several factors can be optimized to enhance selectivity.
Causality: The observed C4 preference is the expected outcome based on the electronic properties of the pyrimidine ring.[5] The formation of a mixture suggests that the reaction conditions are not sufficiently optimized to exclusively favor one position over the other.
Troubleshooting Steps:
-
Solvent and Temperature: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents are generally preferred for SNAr reactions.[6] Consider screening solvents like Dioxane, THF, DMF, or NMP. Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Base Selection: The choice and stoichiometry of the base are critical. For amination reactions, an appropriate base is required to neutralize the HCl generated. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The strength and steric bulk of the base can influence the reaction.
-
Nucleophile Concentration: Carefully control the stoichiometry of your nucleophile. Using a large excess may lead to undesired side reactions, including disubstitution.
Experimental Protocol for C4-Selective Amination:
DOT Diagram: General SNAr on 2,4-Dichloropyrimidine Scaffold
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Issue 3: Achieving C2 Selectivity
Question: For my project, I need to functionalize the C2 position selectively. How can I reverse the inherent C4 selectivity?
Answer:
Inverting the natural regioselectivity is a significant synthetic challenge, but it can be achieved under specific conditions.
Causality: Overcoming the intrinsic electronic preference for C4 attack requires conditions that either sterically hinder the C4 position or employ a catalyst system that favors oxidative addition at the C2-Cl bond. [7] Strategies for C2-Selectivity:
-
Palladium-Catalyzed C-S Coupling: Recent studies have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling with thiols. [7][8]This approach stands in contrast to most other palladium-catalyzed reactions that favor C4. [7]
-
Steric Hindrance: If a bulky substituent is already present at a neighboring position (e.g., C5), it can sterically block the C4 position, thereby favoring reaction at C2. [2]
-
Substituent Effects on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring can influence the regioselectivity of nucleophilic substitution. Electron-donating groups at C6, for instance, have been shown to promote C2-selective SNAr. [9][10] Experimental Protocol for C2-Selective Thiolation (Conceptual):
III. Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for the chloro-substituents on a 2,4-dichloropyrimidine system?
A1: The general order of reactivity for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions is C4 > C2. [3]This is due to the greater electron deficiency at the C4 position.
Q2: Can I perform a sequential functionalization of the C4 and C2 positions?
A2: Yes, the differential reactivity of the C4 and C2 positions allows for sequential modifications. Typically, the more reactive C4 position is functionalized first, followed by a subsequent reaction at the C2 position under potentially more forcing conditions. [2] Q3: Are there any known side reactions to be aware of?
A3: Yes, common side reactions include:
-
Hydrolysis: In the presence of water and base, the chloro-substituents can be hydrolyzed to hydroxyl groups. [11]* Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur, especially at higher temperatures or with certain catalyst systems.
-
Dehalogenation: Reductive dehalogenation can sometimes be observed as a side reaction, particularly in the presence of a palladium catalyst and a hydrogen source. [12] Q4: How does the tetrahydropyrido fused ring affect the reactivity compared to a simple 2,4-dichloropyrimidine?
A4: The fused 5,6,7,8-tetrahydropyrido ring is an electron-donating group, which can slightly decrease the overall electrophilicity of the pyrimidine ring compared to an unsubstituted 2,4-dichloropyrimidine. However, the fundamental reactivity pattern favoring C4 substitution is generally expected to remain the same. The piperidine nitrogen can also be functionalized, adding another dimension to the synthetic strategy. [1]
IV. References
-
Krascsenicsová, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(15), 3393. [Link]
-
Al-Warhi, T., et al. (2021). Optimization of the reaction conditions. ResearchGate. [Link]
-
Kumar, A., et al. (2019). Optimization of Reaction Conditions. ResearchGate. [Link]
-
Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5573–5576. [Link]
-
Various Authors. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
Barreiro, G., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(2), 1259–1284. [Link]
-
Neufeldt, S. R. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA, 76(4), 311-316. [Link]
-
orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
Patel, M. N., & Patel, H. R. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASĀYAN Journal of Chemistry, 18(4). [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(1), 18-31. [Link]
-
Neufeldt, S. R., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(28), 12626–12632. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 46, 128247. [Link]
-
Bott, K., & Pütter, H. (1996). Process for the preparation of chloropyrimidines. Google Patents.
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Wang, X., et al. (2025). Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin. Dove Medical Press. [Link]
-
Chang, C. H. (1965). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
-
Forlani, L., et al. (1986). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 169-173. [Link]
-
Various Authors. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Ali, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3169. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(26), 3390–3392. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
-
Voitekovskis, F., et al. (2023). 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound. CrystEngComm, 25(25), 3866-3869. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Navigating the Acidic Stability of Tetrahydropyrido[3,4-d]pyrimidines
Welcome to the technical support center for the tetrahydropyrido[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic system. Our goal is to provide you with in-depth technical guidance and troubleshooting advice to help you navigate the nuances of its stability, particularly under acidic conditions. We understand that unexpected degradation can derail experiments and lead to significant delays. This resource, structured in a practical question-and-answer format, is built on a foundation of chemical principles and field-proven insights to ensure the integrity of your research.
Introduction: The Duality of the Tetrahydropyrido[3,4-d]pyrimidine Ring
The tetrahydropyrido[3,4-d]pyrimidine core is a key pharmacophore in numerous developmental drug candidates, valued for its rigid structure and versatile substitution patterns that allow for precise tuning of biological activity. However, the very features that make this scaffold attractive also present inherent stability challenges. The fusion of a tetrahydropyridine ring with a dihydropyrimidine ring creates a cyclic aminal functional group. Cyclic aminals are known to be susceptible to hydrolysis under acidic conditions, a critical consideration in many synthetic and analytical procedures.[1]
This guide will provide you with the knowledge to anticipate and manage these stability issues, ensuring the robustness and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and troubleshooting scenarios encountered during the handling and reaction of tetrahydropyrido[3,4-d]pyrimidine derivatives.
Question 1: I am seeing significant decomposition of my tetrahydropyrido[3,4-d]pyrimidine compound during an acidic workup. What is happening and how can I prevent it?
Answer:
The most likely cause of decomposition is the acid-catalyzed hydrolysis of the cyclic aminal moiety within the tetrahydropyrido[3,4-d]pyrimidine ring system.[1] This is a reversible reaction that leads to ring opening and the formation of an amino-aldehyde intermediate, which can then undergo further reactions or decomposition.
Causality: The mechanism involves protonation of one of the nitrogen atoms in the pyrimidine ring, which activates the adjacent carbon for nucleophilic attack by water. The presence of water is crucial for this degradation pathway.
Troubleshooting Strategies:
-
Minimize Water Content: During acidic workups, use anhydrous solvents and drying agents (e.g., MgSO₄, Na₂SO₄) to minimize the presence of water. If an aqueous wash is necessary, perform it quickly and at a low temperature.
-
Use a Non-Aqueous Acidic Wash: If you need to remove a basic impurity, consider washing with a solution of a weak acid in an organic solvent (e.g., a dilute solution of acetic acid in dichloromethane) instead of an aqueous acid wash.
-
Rapid Neutralization: After an acidic wash, immediately neutralize the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to prevent prolonged exposure to acidic conditions.
-
Temperature Control: Perform all acidic steps at low temperatures (0 °C or below) to slow down the rate of hydrolysis.
Question 2: I need to remove a Boc protecting group from a nitrogen atom on the piperidine ring of my tetrahydropyrido[3,4-d]pyrimidine derivative. Is this feasible without degrading the core?
Answer:
Yes, this is a common synthetic transformation and is generally feasible. The key is to use anhydrous acidic conditions. Many published procedures successfully employ trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) for Boc deprotection of similar scaffolds.[2]
Causality: The stability of the tetrahydropyrido[3,4-d]pyrimidine ring in anhydrous acidic conditions is significantly higher than in aqueous acidic conditions. In the absence of water as a nucleophile, the ring-opening hydrolysis is suppressed. The primary reaction is the acid-catalyzed removal of the Boc group.
Recommended Protocol for Boc Deprotection:
-
Dissolve the Boc-protected tetrahydropyrido[3,4-d]pyrimidine derivative in anhydrous DCM (or another suitable anhydrous solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v).
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-2 hours at room temperature.[2]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the product with an organic solvent and proceed with standard workup and purification.
Troubleshooting Tips:
-
Incomplete Reaction: If the reaction is sluggish, you can let it stir at room temperature. Avoid heating, as this can promote side reactions.
-
Product Degradation: If you observe degradation even under anhydrous conditions, it may be due to trace amounts of water or inherent instability of your specific derivative. In such cases, consider using alternative deprotection methods that do not require strong acids, such as using trimethylsilyl iodide (TMSI).
Question 3: How do substituents on the tetrahydropyrido[3,4-d]pyrimidine ring affect its stability in acid?
Answer:
The electronic properties of substituents can influence the stability of the ring system.
-
Electron-Withdrawing Groups (EWGs): Substituents that decrease the electron density of the pyrimidine ring can potentially decrease the rate of acid-catalyzed hydrolysis. By making the nitrogen atoms less basic, EWGs can reduce the extent of protonation, which is the initial step in the degradation pathway.
-
Electron-Donating Groups (EDGs): Conversely, EDGs can increase the basicity of the nitrogen atoms, potentially making the ring more susceptible to acid-catalyzed degradation.
Practical Considerations:
While these electronic effects are theoretically sound, the overall stability will also be influenced by steric factors and the specific reaction conditions. It is always advisable to perform small-scale stability tests on any new derivative to determine its lability under the intended experimental conditions.
Question 4: What are the best analytical techniques to monitor the stability of my tetrahydropyrido[3,4-d]pyrimidine compound?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for monitoring the stability of your compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for stability studies. It allows you to separate the parent compound from its degradation products and identify the masses of the degradants, providing clues about the degradation pathway.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: If you have already identified the degradation products, HPLC-UV can be a reliable method for quantifying the disappearance of the parent compound and the appearance of degradants over time.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the stability of your compound. Spot your compound on a TLC plate and expose it to the acidic conditions of interest for different time points. The appearance of new spots will indicate degradation.
Experimental Protocols
Protocol 1: General Acid Stability Test
This protocol provides a framework for assessing the stability of a tetrahydropyrido[3,4-d]pyrimidine derivative under specific acidic conditions.
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a known volume of the stock solution to a solution of the acid you wish to test (e.g., 1N HCl in water, 10% TFA in DCM).
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., a saturated solution of NaHCO₃).
-
Analyze the quenched aliquots by LC-MS or HPLC to determine the percentage of the parent compound remaining.
Data Presentation:
| Time (hours) | % Parent Compound Remaining (1N HCl/H₂O) | % Parent Compound Remaining (10% TFA/DCM) |
| 0 | 100 | 100 |
| 1 | 85 | 98 |
| 4 | 50 | 95 |
| 24 | <5 | 92 |
Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis of the tetrahydropyrido[3,4-d]pyrimidine ring.
Caption: Proposed acid-catalyzed hydrolysis pathway.
Summary and Key Takeaways
The stability of the tetrahydropyrido[3,4-d]pyrimidine ring system is highly dependent on the reaction conditions. While generally stable under anhydrous acidic conditions commonly used for deprotection reactions, it is susceptible to degradation in the presence of aqueous acid. By understanding the underlying chemical principles of cyclic aminal hydrolysis and implementing the troubleshooting strategies and protocols outlined in this guide, you can successfully navigate the synthesis and handling of this important class of molecules.
References
-
Schmidt, R. R., & Gohlke, H. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2434–2443. [Link]
-
van Gennip, A. H., Abeling, N. G., Vreken, P., & van Cruchten, A. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203–213. [Link]
-
Costa, G. M., da Silva, J. C., & de Oliveira, A. B. (2020). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Modeling, 26(1), 12. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100115. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(19), 6829. [Link]
Sources
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Regioselectivity in Dichloropyrimidine Substitutions: A Technical Support Guide
Welcome to the Technical Support Center for regioselective substitutions on dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on these versatile heterocyclic scaffolds. The inherent electronic properties of the pyrimidine ring often lead to predictable outcomes, yet subtle variations in substrate, nucleophile, and reaction conditions can significantly alter the regioselectivity, posing challenges in synthetic chemistry.
This document provides in-depth, field-proven insights to troubleshoot common issues and strategically control the regiochemical outcome of your reactions. We will delve into the mechanistic underpinnings of these transformations to empower you with the rationale behind the troubleshooting steps and experimental designs.
The Fundamental Principles of Regioselectivity in Dichloropyrimidines
The pyrimidine ring is electron-deficient, a characteristic that is amplified by the presence of two electron-withdrawing chlorine atoms, making it highly susceptible to nucleophilic attack. In the case of 2,4-dichloropyrimidine, the two chlorine atoms are in distinct electronic environments.
Generally, nucleophilic attack is favored at the C4 position over the C2 position.[1][2] This preference can be attributed to several factors:
-
Electronic Effects : The C4 position has a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position, indicating it is the more electrophilic site and thus more susceptible to nucleophilic attack.[3]
-
Intermediate Stability : The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. Attack at C4 allows for more effective delocalization of the negative charge onto the ring nitrogens, leading to a more stable intermediate compared to attack at C2.[2]
-
Steric Hindrance : The C2 position is flanked by two ring nitrogens, which can create greater steric hindrance for an incoming nucleophile compared to the C4 position, which is adjacent to only one nitrogen.
However, this inherent preference for C4 substitution is not absolute and can be influenced or even reversed by a variety of factors, which we will explore in the troubleshooting guide below.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common challenges encountered during the substitution reactions of dichloropyrimidines.
Q1: My reaction on 2,4-dichloropyrimidine is producing a mixture of C4 and C2 isomers. How can I improve the selectivity for the C4 product?
This is a frequent challenge, as the intrinsic reactivity difference between the C2 and C4 positions can sometimes be small.[2] Here are several strategies to enhance C4 selectivity:
-
Optimize Reaction Conditions :
-
Temperature : Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer.
-
Solvent : The polarity of the solvent can influence the stability of the Meisenheimer intermediates. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane) to find the optimal balance for your specific substrate and nucleophile.
-
Base : If a base is required, its strength and steric bulk can impact the reaction. A non-nucleophilic, sterically hindered base is often a good choice to avoid side reactions.
-
-
Employ Catalysis : For amination reactions, palladium-catalyzed Buchwald-Hartwig coupling can be highly regioselective for the C4 position.[2] This method often provides excellent yields and selectivity where traditional SNAr reactions fail.
-
Modify the Nucleophile : If possible, increasing the steric bulk of the nucleophile can further disfavor attack at the more sterically hindered C2 position.
-
Consider the Order of Addition : For some highly reactive nucleophiles, the mode of addition can be critical. For instance, in palladium-catalyzed aminations with cyclic secondary amines, pre-mixing the amine with the base (e.g., LiHMDS) before adding it to the solution of the dichloropyrimidine and catalyst can prevent the non-catalyzed, less selective SNAr pathway from competing.[2]
Q2: I need to synthesize the C2-substituted pyrimidine. How can I reverse the "normal" C4 selectivity?
Achieving C2 selectivity requires overcoming the inherent electronic preference for C4 attack. Here are proven strategies:
-
Substrate Modification :
-
C6-Electron-Donating Groups (EDGs) : The presence of an electron-donating group (e.g., -OMe, -NMe2) at the C6 position can electronically favor nucleophilic attack at the C2 position.[1]
-
C5-Electron-Withdrawing Groups (EWGs) : While an EWG at C5 generally enhances C4 reactivity, certain nucleophiles, notably tertiary amines, exhibit a remarkable preference for the C2 position in the presence of a C5-EWG (e.g., -NO2). This is followed by an in situ N-dealkylation to yield the secondary amine at the C2 position.
-
-
Nucleophile Choice : As mentioned, tertiary amines are a powerful tool for directing substitution to the C2 position on 2,4-dichloropyrimidines bearing a C5-EWG.
-
Catalyst-Controlled C2-Selectivity : Recent advances have shown that specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can achieve C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, inverting the conventional C4 selectivity.[4]
Q3: My reaction is sluggish or not proceeding to completion. What should I do?
Low reactivity can be due to several factors. Consider the following troubleshooting steps:
-
Increase Temperature : Gradually increasing the reaction temperature can overcome the activation energy barrier. However, be mindful that higher temperatures can sometimes lead to decreased selectivity and the formation of byproducts. Monitor the reaction closely by TLC or LC-MS.
-
Use a Stronger Nucleophile : If applicable, consider using a more potent nucleophile. For example, deprotonating an alcohol to the corresponding alkoxide will significantly increase its nucleophilicity.
-
Solvent Effects : Switching to a more polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions by better solvating the charged Meisenheimer intermediate.
-
Check Reagent Purity : Ensure that your dichloropyrimidine, nucleophile, and solvent are pure and dry, as impurities can inhibit the reaction.
Q4: I am observing unexpected byproducts. What are the likely side reactions and how can I minimize them?
Common side reactions in dichloropyrimidine chemistry include:
-
Disubstitution : If the monosubstituted product is still sufficiently reactive, a second nucleophilic substitution can occur, leading to the disubstituted product. To minimize this, use a controlled stoichiometry of the nucleophile (typically 1.0-1.2 equivalents). Adding the nucleophile slowly to the reaction mixture can also help.
-
Solvolysis : If your solvent is nucleophilic (e.g., methanol, water), it can compete with your intended nucleophile, leading to the incorporation of the solvent molecule into the product.[5] If solvolysis is an issue, switch to a non-nucleophilic solvent.
-
Decomposition : Dichloropyrimidines, especially those with strong electron-withdrawing groups, can be sensitive to strong bases or high temperatures, leading to decomposition. If you observe significant decomposition, consider milder reaction conditions.
Visualizing the Factors Influencing Regioselectivity
The following diagram illustrates the key factors that determine the site of nucleophilic attack on a 2,4-dichloropyrimidine scaffold.
Caption: Key factors determining C4 vs. C2 selectivity.
Troubleshooting Workflow
This workflow provides a systematic approach to addressing poor regioselectivity in your dichloropyrimidine substitution reactions.
Caption: A decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol describes a typical SNAr reaction favoring C4 substitution.
-
Reagent Preparation :
-
Dissolve 2,4-dichloropyrimidine (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, isopropanol, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of the amine nucleophile (1.1 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in the same solvent.
-
-
Reaction Setup :
-
Cool the solution of 2,4-dichloropyrimidine to 0 °C in an ice bath.
-
Add the amine/base solution dropwise to the stirred dichloropyrimidine solution over 15-30 minutes.
-
-
Reaction Monitoring :
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification :
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The C4 isomer is generally less polar than the C2 isomer.
-
Protocol 2: Palladium-Catalyzed C4-Selective Amination of a 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure known to give high C4 selectivity.[2]
-
Reagent Preparation :
-
To a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable phosphine ligand (e.g., dppb, 2 mol%).
-
Add anhydrous THF to dissolve the solids.
-
In a separate dry vessel, pre-mix the secondary amine (1.1 eq.) with LiHMDS (1.0 M in THF, 1.2 eq.) at 0 °C for 15 minutes.
-
-
Reaction Setup :
-
Cool the solution of the dichloropyrimidine and catalyst to -20 °C.
-
Add the pre-mixed amine/LiHMDS solution dropwise to the reaction mixture.
-
-
Reaction Monitoring :
-
Stir the reaction at -20 °C for 1 hour, or until completion as determined by TLC or LC-MS.
-
-
Work-up and Purification :
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Data Summary
The following table summarizes the typical regioselectivity observed for various nucleophiles with 2,4-dichloropyrimidines.
| Nucleophile Type | Substituents on Pyrimidine | Typical C4:C2 Ratio | Reference(s) |
| Neutral Nitrogen Nucleophiles | Unsubstituted | 1:1 to 4:1 | [2] |
| Secondary Aliphatic Amines (Pd-catalyzed) | 6-Aryl | >30:1 | [2] |
| Anilines (with LiHMDS) | 6-Aryl | 91:9 to 97:3 | [2] |
| Tertiary Amines | 5-Nitro | Highly C2-selective | |
| Thiols (Pd/NHC-catalyzed) | Unsubstituted | Highly C2-selective | [4] |
Note: These ratios are illustrative and can vary significantly with specific substrates and reaction conditions.
References
- Neufeldt, S. R., & Jackson, O. D. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Zhang, R., Dong, L., Lai, T., Chen, Y., & Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- Man-Un, K., & Li, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(15), 3383–3386.
- Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42.
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1380.
- Zhang, J., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(9), 4048–4059.
-
orthocresol. (2017, December 8). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of N-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Welcome to the technical support center for the deprotection of N-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for this critical synthetic step.
The removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen of the tetrahydropyridine ring is a crucial transformation in the synthesis of various bioactive molecules. However, the presence of the electron-deficient and reactive 2,4-dichloropyrimidine moiety necessitates careful consideration of reaction conditions to avoid unwanted side reactions. This guide will walk you through the key aspects of this deprotection, ensuring a high yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of N-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?
The most common and generally effective method for the deprotection of the N-Boc group in this substrate is acidolysis.[1][2][3] Strong acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) are frequently employed.[4] Another widely used reagent is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[5]
A key publication by F. Hoffmann-La Roche researchers describes a successful deprotection of a closely related substrate, 4-chloro-N-Boc-tetrahydropyridopyrimidine, using TFA in DCM, which proceeded efficiently to give the corresponding secondary amine.[4] This precedent strongly supports the use of acidic conditions for the deprotection of your target molecule.
Q2: What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds through a well-established acid-catalyzed mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[6]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
dot digraph "Boc Deprotection Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"N-Boc Protected Amine" -> "Protonated Carbamate" [label="+ H+"]; "Protonated Carbamate" -> "Free Amine Salt" [label="- CO2\n- Isobutylene"]; "Free Amine Salt" -> "Isolated Free Amine" [label="Base Workup"];
"N-Boc Protected Amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Free Amine Salt" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Isolated Free Amine" [fillcolor="#FBBC05", fontcolor="#202124"]; } dot Caption: Acid-catalyzed N-Boc deprotection workflow.
Q3: What are the potential side reactions to be aware of during the deprotection?
The primary concerns with this specific substrate are:
-
Hydrolysis of the Chloro Substituents: The 2,4-dichloro-pyrimidine ring is susceptible to nucleophilic attack, and under harsh acidic conditions or in the presence of water, the chloro groups could be hydrolyzed to hydroxyl groups. While 2,4-dichloropyrimidine is generally stable at room temperature, it is incompatible with strong acids, which could promote this side reaction.[7][8]
-
Tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on the starting material or product.[2] For your molecule, the pyrimidine nitrogens are potential sites for this unwanted reaction.
-
Aromatization of the Tetrahydropyridine Ring: While less common under standard Boc deprotection conditions, there is a possibility of oxidation or rearrangement leading to the aromatization of the tetrahydropyridine ring, especially if the reaction is heated or exposed to air for extended periods.
Q4: How can I minimize these side reactions?
To mitigate the risks of side reactions, consider the following:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the risk of chloro group hydrolysis.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and reduce the likelihood of side reactions.
-
Scavengers: The addition of a scavenger, such as triethylsilane or anisole, can trap the tert-butyl cation and prevent unwanted alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid.- Short reaction time.- Low reaction temperature. | - Add more equivalents of acid.- Increase the reaction time and monitor by TLC/LC-MS.- Allow the reaction to warm to room temperature. |
| Presence of Side Products (e.g., hydrolyzed chloro groups) | - Presence of water in the reaction mixture.- Reaction temperature is too high.- Prolonged reaction time. | - Ensure all solvents and reagents are anhydrous.- Perform the reaction at a lower temperature (e.g., 0 °C).- Stop the reaction as soon as the starting material is consumed. |
| Formation of a Tert-butylated Byproduct | - The generated tert-butyl cation is reacting with the product. | - Add a scavenger like triethylsilane or anisole to the reaction mixture. |
| Low Isolated Yield | - Product is water-soluble as the salt.- Difficult purification. | - After quenching, carefully basify the aqueous layer and extract with an appropriate organic solvent.- Consider alternative purification methods like crystallization or ion-exchange chromatography. |
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start -> check_completion; check_completion -> incomplete [label="No"]; check_completion -> side_products [label="Yes"]; incomplete -> optimize; optimize -> start; side_products -> yes_side_products [label="Yes"]; side_products -> no_side_products [label="No"]; yes_side_products -> scavenger; scavenger -> start; } dot Caption: Decision-making workflow for troubleshooting.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is adapted from a similar transformation reported in the literature.[4]
Materials:
-
N-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware and magnetic stirrer
Procedure:
-
Dissolve N-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution until the pH is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection using HCl in Dioxane
This is a common alternative to the TFA method.
Materials:
-
N-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware and magnetic stirrer
Procedure:
-
Dissolve N-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1 equivalent) in a minimal amount of a suitable solvent like DCM or methanol.
-
Add 4M HCl in 1,4-dioxane (10-20 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with anhydrous diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
To obtain the free amine, dissolve the crude salt in water, basify with a saturated sodium bicarbonate solution to pH 8-9, and extract with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Purify by flash column chromatography if necessary.
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start -> add_acid; add_acid -> monitor; monitor -> workup; workup -> purify; purify -> end; } dot Caption: General experimental workflow for deprotection.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
F. Hoffmann-La Roche AG. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
WIPO Patentscope. PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]
-
Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
Sources
- 1. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Catalytic Hydrogenation of Pyridopyrimidine Precursors
Welcome to the technical support center for the catalytic hydrogenation of pyridopyrimidine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Pyridopyrimidines are a vital class of N-heterocycles, forming the core of numerous therapeutic agents. Their successful hydrogenation is often a key step in synthesizing saturated derivatives with enhanced biological activity and improved physicochemical properties.
This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimentation. The information presented herein is a synthesis of established scientific principles and practical, field-proven insights to ensure the robustness and reproducibility of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the catalytic hydrogenation of pyridopyrimidines so challenging?
The primary challenges stem from the inherent electronic properties of the pyridopyrimidine ring system. The presence of multiple nitrogen atoms with lone pairs of electrons can lead to strong coordination with the metal catalyst surface, a phenomenon known as catalyst poisoning.[1] This binding deactivates the catalyst by blocking active sites required for hydrogen activation and transfer. Furthermore, the aromaticity of the heterocyclic system necessitates relatively harsh conditions (high pressure and/or temperature) for reduction, which can lead to undesired side reactions and issues with chemoselectivity.[2]
Q2: Which catalyst is the best starting point for my pyridopyrimidine hydrogenation?
The choice of catalyst is highly substrate-dependent. However, a good starting point for many applications is Palladium on carbon (Pd/C) . It is a versatile and widely used catalyst for the hydrogenation of N-heterocycles. For more challenging substrates or to achieve different selectivity, other catalysts should be considered:
-
Platinum(IV) oxide (PtO₂ or Adams' catalyst): Often effective, especially in acidic solvents like glacial acetic acid, which can activate the pyridine ring towards reduction.[3]
-
Rhodium on carbon (Rh/C): Can be very active and may require milder conditions.[4]
-
Ruthenium on carbon (Ru/C): Known for its high efficiency in the hydrogenation of substituted pyridines, sometimes offering different diastereoselectivity.[5]
-
Raney Nickel (Ra-Ni): A cost-effective option, but typically requires more forcing conditions (high temperature and pressure).[5]
A comparative analysis of different catalysts is often necessary to find the optimal system for a specific pyridopyrimidine precursor.[5]
Q3: What is the role of an acidic additive in the reaction medium?
Acidic additives, such as acetic acid or hydrochloric acid, are often crucial for the successful hydrogenation of pyridine-containing heterocycles.[2][6] The acid protonates the basic nitrogen atoms in the pyridopyrimidine ring. This protonation reduces the electron density on the nitrogen, weakening its coordination to the metal catalyst surface and thus mitigating catalyst poisoning. Protonation also activates the ring system, making it more susceptible to hydrogenation.
Q4: My reaction is stalling or incomplete. What are the most likely causes?
Incomplete conversion is a common issue. The most probable causes, in order of likelihood, are:
-
Catalyst Poisoning: The substrate or the hydrogenated product is deactivating the catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction.
-
Poor Hydrogen Mass Transfer: Inefficient stirring or low hydrogen pressure is limiting the availability of hydrogen at the catalyst surface.
-
Suboptimal Reaction Conditions: The temperature or pressure may be too low for the specific substrate.
A systematic approach to troubleshooting, starting with the most likely cause, is recommended.
Q5: How can I improve the selectivity of my hydrogenation reaction?
Achieving high selectivity is a nuanced challenge. Key strategies include:
-
Catalyst Screening: Different metals exhibit different selectivities. For instance, one metal might be more prone to causing dehalogenation than another.
-
Solvent Optimization: The choice of solvent can influence the conformation of the substrate on the catalyst surface and can affect the solubility of hydrogen, thereby impacting selectivity.[7][8]
-
Additive Screening: The use of specific additives can sometimes selectively poison certain catalyst sites, leading to improved chemoselectivity. For example, quinoline is sometimes used to moderate catalyst activity and prevent over-reduction.[1]
-
Condition Optimization: Fine-tuning the temperature and pressure can have a significant impact on selectivity. Milder conditions generally favor higher selectivity.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues in the catalytic hydrogenation of pyridopyrimidine precursors.
Problem 1: Low or No Conversion
-
Symptoms: The reaction shows little to no consumption of the starting material, as monitored by TLC, LC-MS, or GC. Hydrogen uptake is minimal or non-existent.
-
Potential Causes & Solutions:
Potential Cause Explanation Suggested Solutions Catalyst Poisoning The nitrogen lone pairs on the pyridopyrimidine ring or product strongly adsorb to the catalyst's active sites, inhibiting its function. Impurities in the starting material (e.g., sulfur compounds) can also act as potent poisons.[1][9] 1. Add an Acid: Introduce an acidic co-solvent like acetic acid or a stoichiometric amount of HCl to protonate the nitrogen atoms.[2] 2. Increase Catalyst Loading: A higher catalyst loading may compensate for partial poisoning. 3. Purify Starting Material: Ensure the precursor is free from catalyst poisons. Inactive Catalyst The catalyst may be old, have been improperly stored, or be from a poor-quality batch. Palladium on carbon can be pyrophoric and mishandling can lead to deactivation.[10] 1. Use a Fresh Batch of Catalyst: Always use a fresh, properly stored catalyst. 2. Test the Catalyst: Run a control reaction with a known, easily hydrogenated substrate (e.g., nitrobenzene) to confirm catalyst activity. Insufficient Hydrogen Poor sealing of the reaction vessel, inadequate purging, or low hydrogen pressure can starve the reaction of this key reagent. 1. Check for Leaks: Ensure all connections on your hydrogenation apparatus are secure. 2. Proper Purging: Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen to remove all oxygen.[11] 3. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your equipment. Mass Transfer Limitation The rate of reaction is limited by the diffusion of hydrogen from the gas phase to the catalyst surface. 1. Increase Stirring Rate: Vigorous stirring is essential to maximize the gas-liquid-solid interfacial area. 2. Use a Baffled Flask: If available, baffled flasks improve mixing efficiency. Suboptimal Conditions The activation energy for the hydrogenation of your specific substrate is not being met. 1. Increase Temperature: Cautiously increase the reaction temperature in increments. 2. Screen Solvents: The choice of solvent can significantly impact reaction rates.[8]
Caption: Decision tree for troubleshooting low or no conversion.
Problem 2: Poor Selectivity & Side Product Formation
-
Symptoms: Formation of multiple products, including partially hydrogenated intermediates, products from the reduction of other functional groups, or dehalogenated byproducts.
-
Potential Causes & Solutions:
| Side Product | Potential Cause | Suggested Solutions |
| Dehalogenation | For chloro-, bromo-, or iodo-substituted pyridopyrimidines, reductive cleavage of the carbon-halogen bond is a common side reaction, particularly with Pd/C. | 1. Switch Catalyst: Platinum- or Rhodium-based catalysts are often less prone to causing dehalogenation. 2. Milder Conditions: Reduce temperature and hydrogen pressure. 3. Use an Additive: The addition of a base (e.g., MgO, Et₃N) can sometimes suppress hydrodehalogenation. |
| Reduction of Other Functional Groups | Nitro, cyano, ester, or ketone groups on the pyridopyrimidine ring may also be reduced under the hydrogenation conditions.[4] | 1. Catalyst Selection: Choose a catalyst with higher chemoselectivity. For example, some catalysts may reduce a nitro group in preference to the ring, or vice-versa.[12] 2. Condition Tuning: Milder conditions (lower temperature and pressure) often enhance chemoselectivity. 3. Protecting Groups: If possible, protect the sensitive functional group before hydrogenation and deprotect it afterward. |
| Partial Hydrogenation | The reaction stops after the reduction of only one double bond in the pyridine ring. | 1. Increase Reaction Time/Temperature/Pressure: The partially hydrogenated intermediate may be less reactive. 2. Change Solvent: A different solvent might alter the adsorption-desorption equilibrium on the catalyst surface.[7] |
| Functional Group | Goal | Recommended Catalyst(s) | Comments |
| Halogen (Cl, Br, I) | Preserve Halogen | PtO₂, Rh/C | Pd/C is highly active for dehalogenation. |
| Nitro (NO₂) | Reduce Nitro, Preserve Ring | Pd/C (mild conditions) | Hydrogenation of the ring usually requires more forcing conditions. |
| Ester (COOR) | Preserve Ester | Pd/C, PtO₂ | Esters are generally stable, but can be reduced under harsh conditions. |
| Ketone (C=O) | Preserve Ketone | Requires careful screening | Ketones are readily reduced by most hydrogenation catalysts.[4] |
Problem 3: Catalyst Deactivation and Difficult Filtration
-
Symptoms: The reaction starts well but then slows down or stops prematurely. The catalyst turns into a very fine powder that is difficult to filter (colloidal suspension).
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Catalyst Leaching/Sintering | Under harsh conditions, the metal nanoparticles can leach from the support or agglomerate (sinter), leading to a loss of active surface area. | 1. Use Milder Conditions: Avoid excessively high temperatures. 2. Choose a More Stable Catalyst: Catalysts with different supports or preparation methods may exhibit higher stability. |
| Fouling by Polymeric Byproducts | The starting material or product may polymerize on the catalyst surface, blocking pores and active sites. | 1. Lower Reaction Temperature: High temperatures can promote polymerization. 2. Dilute Reaction Mixture: Working at lower concentrations can reduce the rate of polymerization. |
| Difficult Filtration | The high shear from vigorous stirring can break down the catalyst support, leading to fine particles that pass through standard filter paper. | 1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or a similar filter aid. 2. Centrifugation: For small-scale reactions, centrifuging the mixture and decanting the supernatant can be effective.[13] |
For deactivated palladium catalysts, a regeneration procedure can sometimes restore activity. This is particularly useful when deactivation is due to fouling by organic residues.
-
Filtration and Washing: After the reaction, filter the catalyst and wash it thoroughly with the reaction solvent to remove adsorbed products.[13]
-
Solvent Wash: Wash the catalyst with a solvent that can dissolve the suspected foulant (e.g., chloroform, glacial acetic acid).[14][15] Sonication during washing can be beneficial.
-
Drying: Dry the catalyst under vacuum at a moderate temperature.
-
Calcination (for coking): If deactivation is due to carbon deposition (coking), controlled oxidation by heating in a dilute stream of air can burn off the carbon. This should be done with extreme caution and with appropriate equipment.[16]
-
Re-reduction: After calcination, the catalyst will be in an oxidized state and needs to be re-reduced with hydrogen before use.
Note: The success of regeneration is not guaranteed and depends heavily on the cause of deactivation.
Caption: Workflow for post-reaction catalyst handling and regeneration.
References
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Tunes the Selectivity of Hydrogenation Reaction over α-MoC Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Method Refinement for Consistent Results in Pyridopyrimidine-Based Assays
Welcome to the technical support center for pyridopyrimidine-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and refined methodologies for achieving consistent and reliable results. Pyridopyrimidines are a pivotal class of heterocyclic compounds, frequently investigated for their roles as kinase inhibitors in oncology and other therapeutic areas.[1] However, their unique chemical properties can present specific challenges in experimental assays. This guide offers expert insights and practical solutions to common hurdles encountered during your research.
Section 1: Troubleshooting Common Assay Pitfalls
This section addresses specific issues that can arise during pyridopyrimidine-based assays, providing potential causes and actionable solutions in a question-and-answer format.
Inconsistent IC50 Values and Poor Reproducibility
Question: My IC50 values for the same pyridopyrimidine compound vary significantly between experiments. What could be the cause, and how can I improve reproducibility?
Answer: Inconsistent IC50 values are a frequent challenge, often stemming from the physicochemical properties of pyridopyrimidine compounds or subtle variations in assay conditions.
-
Compound Solubility and Stability: Poor aqueous solubility is a primary culprit, leading to compound precipitation in your assay buffer.[2] This can drastically alter the effective concentration of the inhibitor. Pyridopyrimidines, like many kinase inhibitors, can be hydrophobic.[3]
-
Solution: Always perform solubility and stability tests for your novel pyridopyrimidine derivatives.[2] It is recommended to prepare fresh dilutions from a high-concentration DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects your assay's performance (typically <1%). If solubility issues persist, consider using a different buffer system or adding a small percentage of a non-ionic surfactant like Tween-20, after validating its non-interference with the assay.
-
-
Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant differences in results, especially with potent inhibitors.
-
Solution: Strictly adhere to a standardized protocol. Use calibrated pipettes and ensure thorough mixing of reagents. For enzymatic assays, pre-incubating the inhibitor with the enzyme before adding the substrate can sometimes improve consistency. It is also crucial to perform a dose-response curve for your specific model system to determine the appropriate dosing range.
-
-
Stoichiometric Inhibition: For highly potent inhibitors where the inhibitor concentration is close to the enzyme concentration, the IC50 can become dependent on the enzyme concentration.[4][5]
-
Solution: If you observe very steep dose-response curves, investigate the effect of varying the enzyme concentration.[4][5] A linear relationship between IC50 and enzyme concentration is indicative of stoichiometric inhibition.[4][5] In such cases, using a lower enzyme concentration (while maintaining a good signal window) can provide a more accurate measure of potency.
-
High Background Signal or False Positives
Question: I'm observing a high background signal in my fluorescence-based kinase assay, even in the absence of enzyme activity. Could my pyridopyrimidine compound be interfering?
Answer: Yes, compound interference is a common source of high background signal. Pyridopyrimidine scaffolds can possess inherent fluorescent properties that overlap with the excitation and emission spectra of your assay's detection reagents.
-
Autofluorescence:
-
Solution: Screen your pyridopyrimidine compounds for autofluorescence at the assay's excitation and emission wavelengths. Run control wells containing the compound in assay buffer without the enzyme or substrate. If autofluorescence is significant, you may need to switch to a different detection method, such as a luminescence-based or label-free assay.
-
-
Light Scattering:
-
Solution: Compound precipitation can cause light scattering, leading to artificially high absorbance or fluorescence readings. Visually inspect your assay plates for any signs of precipitation. Centrifuging the plates before reading can sometimes help, but addressing the underlying solubility issue is the best long-term solution.[2]
-
-
Reaction Interference:
-
Solution: Some compounds can directly interfere with the detection reagents. For example, they might quench the fluorescent signal or inhibit the reporter enzyme in a coupled assay system. To test for this, run a control experiment with a pre-formed product and your compound to see if the signal is affected.
-
Steep Dose-Response Curves
Question: My dose-response curves for some of my pyridopyrimidine hits are unusually steep. How should I interpret this?
Answer: Steep dose-response curves can be a red flag for artifacts, but they can also arise from specific inhibition mechanisms.[4][5][6]
-
Compound Aggregation: Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes. This often results in a very sharp increase in inhibition over a narrow concentration range.
-
Solution: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to disrupt aggregate formation. If the dose-response curve becomes shallower in the presence of detergent, aggregation was likely the cause.
-
-
Stoichiometric Inhibition: As mentioned earlier, this occurs with very tight-binding inhibitors where the IC50 is limited by the enzyme concentration.[4][5]
-
Multi-site Binding: The inhibitor may bind to multiple sites on the enzyme with positive cooperativity.[4][5]
-
Solution: This is a less common mechanism but can be investigated through more detailed mechanistic studies, such as enzyme kinetics experiments.
-
Section 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments involving pyridopyrimidine-based compounds.
Protocol: In Vitro Kinase Inhibition Assay (Example: PIM-1)
This protocol is a general guideline and may need to be adapted based on the specific kinase and assay kit used. An example is the "HTScan® PIM-1 Kinase Assay Kit".[7]
-
Reagent Preparation:
-
Prepare a 10X stock of your pyridopyrimidine inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in 1X kinase buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare the kinase/substrate solution according to the manufacturer's instructions.
-
Prepare the ATP solution.
-
Prepare the detection reagent.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or control (e.g., staurosporine) to the wells of a 96-well plate.[7]
-
Add 10 µL of the PIM-1 kinase/substrate solution to each well.
-
Briefly mix and incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at the recommended temperature (e.g., 25-30°C) for the specified duration (e.g., 30-60 minutes).
-
Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's protocol.
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive (no inhibitor) and negative (e.g., staurosporine) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Cellular Assays
Cellular assays are crucial for determining the on-target effects of pyridopyrimidine inhibitors in a more biologically relevant context.
Caption: Workflow for a typical cellular viability assay.
Section 3: Data Interpretation and Visualization
This section provides guidance on interpreting your data and visualizing key concepts.
Understanding Kinase Signaling Pathways
Pyridopyrimidines often target kinases involved in critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[7][8] Understanding these pathways is essential for interpreting your results. For example, many pyridopyrimidine derivatives have been developed as inhibitors of kinases in the PI3K/AKT/mTOR and CDK4/6 pathways.[8][9]
Caption: Simplified kinase signaling pathways targeted by pyridopyrimidines.
Data Summary Table
Presenting your data in a clear, tabular format is crucial for comparison and analysis.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Solubility (µg/mL) |
| PyP-001 | PIM-1 | Biochemical | 11.4[7] | MCF-7 | 0.57[7] | > 60 |
| PyP-002 | VEGFR-2 | Biochemical | 25.0 | HepG2 | 2.68[3] | 45 |
| PyP-003 | HER-2 | Biochemical | 50.0 | MCF-7 | 1.39[3] | 55 |
| PyP-004 | CDK4/6 | Biochemical | 32.5 | MDA-MB-231 | 5.2 | > 60 |
| Control (Staurosporine) | PIM-1 | Biochemical | 16.7[7] | N/A | N/A | N/A |
Note: IC50 values are examples for illustrative purposes and should be determined experimentally.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the best positive and negative controls for a pyridopyrimidine-based kinase assay?
A1: For a positive control (i.e., a known inhibitor), a broad-spectrum kinase inhibitor like staurosporine is often used.[7] For a negative control, use a vehicle control (e.g., DMSO) at the same final concentration as your test compounds. It's also good practice to include a known inactive compound with a similar chemical structure if available.
Q2: How many replicates should I perform for my dose-response curves?
A2: It is recommended to perform each experiment in at least triplicate to ensure statistical significance.[10][11] For high-throughput screening, duplicates may be acceptable, with hits being re-tested in triplicate.
Q3: My pyridopyrimidine compound is active in a biochemical assay but shows no activity in a cellular assay. What could be the reason?
A3: This is a common observation in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.
Q4: What is the acceptable range for a Z'-factor in a high-throughput screen with pyridopyrimidines?
A4: A Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable. An assay with a Z'-factor below 0 is not suitable for screening.
References
-
El-Gamal, M. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
Abdel-Gawad, N. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals. Available at: [Link]
-
Kumar, A., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Journal of Molecular Structure. Available at: [Link]
-
Ghorab, M. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
-
Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Fayed, B. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
He, X., et al. (2015). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Anjana, S. N., & Krishnan, G. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Center for Biotechnology Information. Available at: [Link]
-
Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. PubMed. Available at: [Link]
-
Zhang, T., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Haddrill, P. R., et al. (2007). Purifying selection against spurious splicing signals contributes to the base composition evolution of the polypyrimidine tract. Journal of Evolutionary Biology. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ResearchGate. Available at: [Link]
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Docking.org. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.docking.org [files.docking.org]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing synthesis byproducts of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and characterize synthesis byproducts, ensuring the integrity and purity of your target compound.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically proceeds via the chlorination of the corresponding 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or with phosphorus pentachloride (PCl₅) as an additive to drive the reaction to completion.[1][2] The reaction mechanism involves the conversion of the amide and lactam functionalities of the dione precursor into their corresponding chloro- and chloroimine congeners.
Below is a generalized reaction scheme and a workflow for the synthesis and analysis process.
Caption: A generalized workflow for the synthesis and analysis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, workup, and purification of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Q1: My reaction seems incomplete, and I observe a significant amount of a more polar spot on my TLC plate. What could this be?
A1: This is a common issue and the polar byproduct is most likely the monochloro-hydroxy intermediate , 2-chloro-4-hydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, resulting from incomplete chlorination.
-
Causality: The chlorination of the 4-position is often faster than the 2-position. Insufficient heating, inadequate reaction time, or a suboptimal amount of chlorinating agent can lead to the formation of this intermediate.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is heated to reflux (typically around 100-110 °C for POCl₃) for a sufficient duration. Monitor the reaction by TLC until the starting material and the monochloro intermediate are no longer visible.[1]
-
Use of Additives: The addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or pyridine) can facilitate the reaction.[3] Alternatively, the use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can create a more potent chlorinating mixture.[4]
-
Stoichiometry: Ensure an adequate excess of POCl₃ is used, especially if it is also serving as the solvent.
-
Q2: After quenching the reaction with water, my product seems to have decomposed, and I have a significant amount of a water-soluble, highly polar compound. What is happening?
A2: The likely culprit is the hydrolysis of the desired 2,4-dichloro product back to the monochloro-hydroxy intermediate or even the starting dione. The dichloro product is susceptible to hydrolysis, especially in the presence of water at elevated temperatures.
-
Causality: The quenching of excess POCl₃ with water is a highly exothermic reaction.[3] If the temperature is not carefully controlled, the heat generated can promote the hydrolysis of the product.
-
Troubleshooting:
-
Controlled Quenching: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat effectively.
-
Aqueous Base Quench: A safer and often more effective method is to quench the reaction mixture with a cold, dilute aqueous base solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acidic byproducts and minimize hydrolysis.[5]
-
Solvent Dilution: Before quenching, you can dilute the reaction mixture with an inert organic solvent like dichloromethane (DCM) to moderate the quenching process.[5]
-
Evaporation of Excess POCl₃: Whenever possible, distill off the excess POCl₃ under reduced pressure before the workup. This significantly reduces the exothermicity of the quench.[5]
-
Q3: My final product is contaminated with a high-boiling, viscous oil. What could this be and how can I remove it?
A3: This is likely due to phosphorous-containing byproducts .
-
Causality: The reaction of POCl₃ with the hydroxyl groups of the starting material generates non-volatile phosphoric acid derivatives.
-
Troubleshooting:
-
Aqueous Workup: A thorough aqueous workup, including washes with water and brine, should remove most of these impurities.
-
Chromatography: If the impurities persist, column chromatography on silica gel is an effective purification method.
-
Crystallization: Recrystallization from a suitable solvent system can also be employed to purify the product.
-
Q4: I am using N,N-dimethylformamide (DMF) as a solvent or catalyst and I see an unexpected byproduct. What could it be?
A4: The use of DMF with POCl₃ can lead to the formation of a Vilsmeier-Haack reagent , which can then react with your starting material or product.[6][7]
-
Causality: The Vilsmeier-Haack reagent is an electrophilic species that can potentially formylate the aromatic ring or other nucleophilic sites on your molecule, leading to N-formyl or C-formyl byproducts.
-
Troubleshooting:
-
Avoid DMF: If possible, use an alternative solvent or run the reaction neat in excess POCl₃.
-
Characterization: If you suspect a Vilsmeier-Haack related byproduct, use LC-MS and NMR to identify the formylated species. Look for a mass increase of 28 amu (CHO group) and a characteristic aldehyde proton signal in the 1H NMR spectrum.
-
III. Identification and Characterization of Byproducts
A robust analytical workflow is crucial for identifying and characterizing byproducts. Below are the recommended techniques and expected observations for the most common impurities.
| Byproduct/Impurity | Molecular Weight | Expected 1H NMR Signals (in CDCl₃) | Expected Mass Spectrum (ESI+) |
| 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 204.06 | Multiplets for the piperidine ring protons. | m/z 205 [M+H]⁺, 207 [M+H+2]⁺ (characteristic 3:1 isotope pattern for two chlorines) |
| 2-Chloro-4-hydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 185.61 | Multiplets for the piperidine ring protons, broad singlet for the OH proton. | m/z 186 [M+H]⁺, 188 [M+H+2]⁺ (characteristic 3:1 isotope pattern for one chlorine) |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-dione | 167.16 | Multiplets for the piperidine ring protons, broad singlets for the NH protons. | m/z 168 [M+H]⁺ |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-dione (most polar, earliest elution) -> 2-Chloro-4-hydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine -> 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (least polar, latest elution).
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Utilize the same HPLC conditions as above, coupled to an electrospray ionization (ESI) mass spectrometer in positive ion mode. This will allow for the confirmation of the molecular weights of the eluting peaks, corresponding to the expected byproducts. The characteristic isotopic patterns for chlorine-containing compounds are a key diagnostic feature.[8]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve the purified product and any isolated byproducts in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1H and 13C NMR spectra.
-
For the monochloro-hydroxy byproduct, the presence of an exchangeable proton (OH) and the disappearance of one of the chloro-substituted carbon signals in the 13C NMR spectrum are indicative.
Caption: Key byproduct formation pathways in the synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
IV. References
-
Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine. ChemicalBook. (2019-12-05).
-
CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google Patents.
-
2,4-Dichloropyrimidine - ResearchGate.
-
Understanding the Synthesis of Pyridopyrimidines with 2,4-Dichloropyrido[3,4-d]pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.
-
US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.
-
Vilsmeier–Haack reaction - Wikipedia.
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.
-
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine - PubChem.
-
CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents.
-
Reaction mechanism for chlorination of urea - PubMed.
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.
-
Mass spectral fragmentation modes of pyrimidine derivatives.
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) - ResearchGate.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.
-
Vilsmeier-Haack Reaction - Chemistry Steps.
-
NMR Chemical Shifts of Impurities - Sigma-Aldrich.
-
Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed.
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate.
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC - PubMed Central.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
-
WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE - WIPO Patentscope.
-
The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers - Benchchem.
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society.
-
Chemical shifts.
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem.
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate.
-
US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents.
-
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate synthesis.
-
How should I proceed in Chlorination using POCl3? - ResearchGate.
-
Selective chlorination of iminosydnones for fast release of amide, sulfonamide and urea-containing drugs - Chemical Communications (RSC Publishing).
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate.
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC - NIH.
-
ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents.
-
Reaction of the day | Vilsmeier formylation - YouTube.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.
-
Enhanced oxidation of urea by pH swing during chlorination: pH-dependent reaction mechanism - PubMed.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. - ResearchGate.
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central.
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- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. article.sapub.org [article.sapub.org]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful synthetic tools. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common experimental hurdles but also the fundamental reasoning behind these strategies, ensuring a deeper understanding and more robust experimental design.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Conversion
This is one of the most frequent challenges in cross-coupling reactions. The root cause can often be traced back to the catalyst's activity or the reaction conditions.
Question: My Suzuki-Miyaura reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in a Suzuki-Miyaura reaction can stem from several factors, primarily related to the generation and stability of the active Pd(0) catalyst, the integrity of your reagents, and the reaction setup itself.
-
Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are starting with a Pd(II) salt, it must be efficiently reduced in situ. Inefficient reduction can lead to side reactions and low catalytic activity.[1]
-
Reagent Purity: The purity of your starting materials is critical.
-
Aryl Halide/Triflate: Ensure it is free from impurities that could poison the catalyst.
-
Boronic Acid/Ester: These reagents can degrade over time, especially if exposed to moisture, leading to protodeboronation (hydrolysis back to the arene).[1] Consider using more stable boronate esters like pinacol (BPin) or MIDA boronates.[1]
-
-
Solvent and Base Choice: The solvent and base are not just passive components; they play a crucial role in the catalytic cycle.
-
Recommendation: Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] Water can be a necessary component for the hydrolysis of boronate esters to the active boronic acid, but its amount should be controlled.[1] The choice of base is also critical; for instance, strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction but may not be compatible with all functional groups.[4]
-
-
Poor Mixing: In biphasic reaction mixtures, vigorous stirring is essential to maximize the interaction between the reactants and the catalyst.[1]
Issue 2: Reaction Stalls Before Completion
A reaction that starts well but then halts is often a sign of catalyst deactivation during the process.
Question: My Negishi coupling starts, but the conversion plateaus at 30-60%. What's causing this and what can I do?
Answer:
A stalling reaction in Negishi coupling frequently points to catalyst deactivation or inhibition.[5]
-
Catalyst Deactivation: The active Pd(0) catalyst can be susceptible to various deactivation pathways.
-
Oxidation: The Pd(0) species is sensitive to air.[6] Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Degradation: Phosphine-based ligands can be oxidized in the presence of air and moisture.[6] It's advisable to use freshly opened or purified ligands.
-
Substrate-Induced Deactivation: If your substrates contain functional groups that can coordinate to the palladium center, such as unprotected amines or thiols, they can act as catalyst poisons.[5][6]
-
-
Product Inhibition: In some cases, the product of the reaction can bind to the palladium catalyst more strongly than the starting materials, effectively shutting down the catalytic cycle.[5][6]
-
Recommendation: If product inhibition is suspected, you might try running the reaction at a higher dilution or consider a different ligand that could disfavor product binding.
-
-
Zinc Halide Buildup: The accumulation of zinc halides as the reaction progresses can sometimes lead to catalyst inactivation.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right phosphine ligand for my cross-coupling reaction?
A1: The choice of phosphine ligand is paramount as it influences the catalyst's stability, activity, and selectivity by modulating its electronic and steric properties.[7][8]
-
Electron-Rich vs. Electron-Poor Ligands:
-
Electron-rich ligands (e.g., those with alkyl groups like t-butyl or cyclohexyl) increase the electron density on the palladium center.[8] This generally accelerates the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive aryl chlorides.[1][8]
-
Electron-poor ligands may be beneficial in other steps of the catalytic cycle.
-
-
Steric Bulk:
-
Bulky ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) promote the formation of monoligated palladium(0) species, which are often the most active catalysts.[9] They also facilitate reductive elimination, the final step that forms the product and regenerates the catalyst.[7][9][10] Additionally, steric hindrance can suppress side reactions like beta-hydride elimination.[1]
-
| Ligand Type | Key Characteristics | Common Applications |
| Triphenylphosphine (PPh₃) | Readily available, moderately bulky. | Suzuki, Heck, Sonogashira reactions with more reactive substrates. |
| Trialkylphosphines (e.g., P(t-Bu)₃) | Highly electron-donating, bulky. | Effective for coupling less reactive aryl chlorides.[8] |
| Buchwald Ligands (e.g., XPhos, SPhos) | Sterically demanding, electron-rich biarylphosphines. | Broadly applicable in Suzuki, Buchwald-Hartwig, and other couplings, especially with challenging substrates.[4][10] |
| Bidentate Phosphines (e.g., dppf, Xantphos) | Form stable chelate complexes with palladium. | Can provide greater catalyst stability, useful in reactions prone to catalyst decomposition.[5][8] |
Q2: What is the role of the base in cross-coupling reactions, and how do I select an appropriate one?
A2: The base plays multiple crucial roles in the catalytic cycle, and its selection is highly dependent on the specific cross-coupling reaction.
-
In Suzuki-Miyaura Coupling: The base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[11]
-
In Heck Coupling: The base is needed to neutralize the hydrogen halide (HX) that is eliminated during the reaction, regenerating the active catalyst.[12]
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically used to deprotonate the amine, making it a more effective nucleophile.[4]
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu, KOtBu). The strength of the base should be matched to the requirements of the reaction; a base that is too strong can cause unwanted side reactions, while one that is too weak will result in a sluggish or incomplete reaction.[4]
Q3: My reaction is turning black. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition.[5][12] This occurs when the palladium(0) species agglomerates into inactive nanoparticles. This can be caused by:
-
High reaction temperatures.[12]
-
The use of ligands that do not sufficiently stabilize the palladium center.
-
The presence of impurities.
If you observe the formation of palladium black, it is a strong indication that your catalytic system is not stable under the reaction conditions. Consider using a more robust ligand, a lower reaction temperature, or a precatalyst that is less prone to decomposition.[5]
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling Reaction Screen
This protocol is intended as a starting point for optimizing a Suzuki-Miyaura reaction.
-
Preparation: In a glovebox, add the aryl halide (0.1 mmol, 1.0 equiv.), boronic acid or ester (0.12 mmol, 1.2 equiv.), and base (0.2 mmol, 2.0 equiv.) to a reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate amount of this catalyst solution to the reaction vial.
-
Reaction: Add the degassed solvent to the reaction vial to achieve the desired concentration. Seal the vial and remove it from the glovebox.
-
Heating and Monitoring: Place the reaction vial in a preheated aluminum block on a magnetic stir plate.[2] Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC, HPLC, or TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite or silica gel to remove inorganic salts and the palladium catalyst.[2] The crude product can then be purified by chromatography.[2]
Workflow for Troubleshooting Low Conversion
Below is a decision-making workflow to address low conversion in cross-coupling reactions.
Caption: A workflow for troubleshooting low conversion.
The Catalytic Cycle of a Generic Cross-Coupling Reaction
Understanding the fundamental steps of the catalytic cycle is essential for rational catalyst and condition selection.
Caption: A generalized catalytic cycle for cross-coupling.
References
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Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
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ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
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YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. OpenChemHub. Retrieved from [Link]
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MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). Expert Insights: Choosing the Right Phosphine Ligand for Cross-Coupling. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
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RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Reddit. (2021, March 5). Reasons for stalling of a Negishi coupling? r/Chempros. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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ACS Publications. (2025, January 2). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Retrieved from [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. Retrieved from [Link]
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AIP Publishing. (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Retrieved from [Link]
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(n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
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YouTube. (2023, November 9). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. ChemOrgChem. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
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PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
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DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
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(n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
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Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs derived from the versatile 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. This heterocyclic core serves as a crucial starting point for the development of potent and selective inhibitors targeting key proteins in oncogenic signaling pathways. We will dissect the synthetic strategies, compare the biological activities of various analogs, and elucidate the molecular rationale behind their therapeutic potential, with a focus on inhibitors of KRAS-G12D and Axl receptor tyrosine kinase.
The 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Privileged Starting Point in Drug Discovery
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus is a recognized privileged scaffold in medicinal chemistry. Its fused ring system offers a rigid three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for various biological targets. The 2,4-dichloro precursor is particularly valuable as it allows for sequential and regioselective substitution at the C2 and C4 positions of the pyrimidine ring, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets, including kinases and mutant cancer-driving proteins.
Synthetic Strategy: From Dichloro Precursor to Diversified Analogs
The primary synthetic route to a diverse library of 2,4-disubstituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs commences with the commercially available 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride. A typical synthetic workflow involves a series of nucleophilic aromatic substitution (SNAr) reactions, leveraging the differential reactivity of the chlorine atoms at the C2 and C4 positions.
Experimental Protocol: General Synthesis of 2,4-Disubstituted Analogs
A representative synthetic protocol is outlined below:
-
Amide Condensation: The synthesis is often initiated by an amide condensation reaction between the TFA salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and a suitable carboxylic acid (e.g., 4-fluoro-1-naphthoic acid) to introduce a key pharmacophore onto the pyridine nitrogen.
-
First Nucleophilic Substitution (C4-position): The resulting intermediate is then subjected to a nucleophilic aromatic substitution reaction. The chlorine at the C4 position is generally more reactive and can be selectively displaced by a variety of nucleophiles, such as amines, in the presence of a base like diisopropylethylamine (DIPEA).
-
Second Nucleophilic Substitution (C2-position): Following the substitution at C4, the less reactive chlorine at the C2 position can be replaced by a second, often different, nucleophile. This step may require more forcing conditions, such as higher temperatures or microwave irradiation, to proceed efficiently.
-
Deprotection (if necessary): If any of the introduced substituents contain protecting groups (e.g., a Boc group on an amine), a final deprotection step is carried out to yield the target compound.
This stepwise approach allows for the systematic introduction of diverse chemical moieties at both the C2 and C4 positions, facilitating a comprehensive exploration of the structure-activity landscape.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR of 2,4-disubstituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs against two critical cancer targets: KRAS-G12D and Axl kinase.
Analogs as KRAS-G12D Inhibitors
The KRAS protein, a key player in the MAPK signaling pathway, is frequently mutated in various cancers, with the G12D mutation being particularly prevalent in pancreatic and colorectal cancers.[1][2] The development of direct inhibitors for this "undruggable" target has been a significant challenge. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a promising starting point for novel KRAS-G12D inhibitors.
A recent study detailed the design and synthesis of a series of analogs based on this scaffold, with substitutions at the C2 and C4 positions.[3] The antiproliferative activity of these compounds was evaluated against the KRAS-G12D mutant pancreatic cancer cell line, Panc1.[3]
Table 1: Biological Activity of 2,4-Disubstituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs against Panc1 (KRAS-G12D) Cells [3]
| Compound | R1 (C4-substituent) | R2 (C2-substituent) | IC50 (µM) in Panc1 cells |
| 10a | 3,8-diazabicyclo[3.2.1]octane | 1-amino-2-methylpropan-2-ol | >10 |
| 10b | 3,8-diazabicyclo[3.2.1]octane | 1-amino-2-methylpropan-2-ol (S-isomer) | 1.83 |
| 10c | 3,8-diazabicyclo[3.2.1]octane | 1-amino-2-methylpropan-2-ol (R-isomer) | 1.40 |
| 10d | Homopiperazine | 1-amino-2-methylpropan-2-ol | >10 |
| 10k | Homopiperazine | Acrylamide | 2.22 |
Key SAR Insights for KRAS-G12D Inhibition:
-
C4-Substituent: The nature of the substituent at the C4 position is critical for activity. A bridged bicyclic amine, 3,8-diazabicyclo[3.2.1]octane, was found to be crucial for potent anti-proliferative activity.[3] Molecular docking studies suggest that the protonated form of this moiety forms key hydrogen bonds with the aspartate-12 and glycine-60 residues of the KRAS-G12D protein.[3] In contrast, replacing this with a more flexible homopiperazine ring led to a significant loss of activity in the context of the 1-amino-2-methylpropan-2-ol substituent at C2.[3]
-
C2-Substituent: The stereochemistry of the substituent at the C2 position also plays a significant role. The (R)-isomer of 1-amino-2-methylpropan-2-ol (compound 10c ) exhibited slightly better potency than the (S)-isomer (compound 10b ), suggesting a specific spatial arrangement is preferred for optimal interaction with the target.[3] Interestingly, while compound 10k with an acrylamide group at C2 showed weaker cellular activity, it was a potent enzymatic inhibitor of KRAS-G12D (IC50 = 0.009 µM).[3] This discrepancy may be due to differences in cell permeability or engagement of different binding pockets.
-
Overall Structure: The combination of a rigid, bridged bicyclic amine at C4 and an appropriate amino alcohol at C2 appears to be a key determinant for achieving potent cellular activity against KRAS-G12D.
Analogs as Axl Kinase Inhibitors
Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family that plays a crucial role in cancer cell proliferation, survival, migration, and invasion.[4][5] Overexpression of Axl is associated with poor prognosis and drug resistance in various cancers. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has also been explored for the development of selective Axl inhibitors.
A study by Inoue et al. described the discovery of a series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potent and selective Axl inhibitors.[4] While not starting from the 2,4-dichloro precursor, their findings provide valuable comparative SAR insights for this scaffold.
Key SAR Insights for Axl Inhibition (for comparison):
-
Core Scaffold: The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core was identified as a suitable scaffold for Axl inhibition.[4]
-
Substitutions: Modifications at various positions of the scaffold led to the identification of a potent and selective Axl inhibitor, ER-001259851-000, with good drug-like properties and a favorable pharmacokinetic profile.[4] This highlights the versatility of the scaffold in being adaptable to different kinase targets through appropriate derivatization.
Signaling Pathways and Mechanism of Action
To understand the therapeutic rationale for targeting KRAS-G12D and Axl, it is essential to visualize their roles in cellular signaling.
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in the MAPK/ERK signaling pathway.[6] In its active GTP-bound state, KRAS activates downstream effectors, leading to cell proliferation, differentiation, and survival.[7] The G12D mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[2]
Caption: Simplified KRAS signaling pathway and the point of intervention for the described inhibitors.
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding to its ligand Gas6, dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[4][5] These pathways are crucial for cell survival, proliferation, and migration.
Caption: Overview of the Axl signaling pathway and the inhibitory action of tetrahydropyrido[3,4-d]pyrimidine analogs.
Experimental Protocols for Biological Evaluation
The objective evaluation of the synthesized compounds relies on robust and reproducible biological assays. Below are the fundamental protocols for assessing the antiproliferative activity and kinase inhibitory potential of the 2,4-disubstituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.[8][9][10][11][12] It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the compound solutions to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Biochemical kinase assays are employed to determine the direct inhibitory effect of a compound on the activity of a specific kinase. A common format is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
General Protocol:
-
Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and ATP in a kinase buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP. This is often a luciferase-based system where the luminescence signal is inversely proportional to the kinase activity.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a highly tractable starting point for the development of potent and selective inhibitors of challenging cancer targets like KRAS-G12D. The SAR studies highlighted in this guide underscore the importance of specific structural features at the C2 and C4 positions for achieving high potency. The modular synthetic route allows for extensive chemical exploration, paving the way for the discovery of next-generation inhibitors with improved pharmacological profiles.
Future research in this area should focus on:
-
Expanding the diversity of substituents at the C2 and C4 positions, as well as on the tetrahydropyridine ring, to further optimize potency and selectivity.
-
Investigating the potential of these analogs to overcome drug resistance mechanisms.
-
Exploring the application of this scaffold to other relevant biological targets in oncology and beyond.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising lead compounds.
By leveraging the insights from the structure-activity relationships discussed herein, researchers can continue to advance the development of novel therapeutics based on the versatile 2,4-disubstituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold.
References
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- 12. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Comparing the efficacy of pyridopyrimidine inhibitors to known drugs
This guide provides an in-depth comparison of the efficacy of pyridopyrimidine-based inhibitors against established drugs targeting key signaling pathways implicated in cancer and autoimmune diseases. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances and provides supporting experimental data to facilitate informed decisions in drug discovery and development.
Introduction: The Versatility of the Pyridopyrimidine Scaffold
The pyridopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically effective drugs.[1][2] This bicyclic system, composed of fused pyridine and pyrimidine rings, offers a versatile framework for designing potent and selective inhibitors of various key cellular targets.[2][3] Pyridopyrimidine derivatives have been successfully developed as inhibitors of critical enzymes such as dihydrofolate reductase (DHFR) and various protein kinases, which are pivotal in cell signaling pathways that govern cell growth, proliferation, and survival.[1]
This guide will focus on a comparative efficacy analysis of pyridopyrimidine inhibitors against well-established drugs in three key therapeutic areas: Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibition in breast cancer, Epidermal Growth Factor Receptor (EGFR) inhibition in non-small cell lung cancer, and Phosphoinositide 3-kinase delta (PI3Kδ) inhibition in hematological malignancies.
I. CDK4/6 Inhibition: A Paradigm Shift in Breast Cancer Treatment
The dysregulation of the cell cycle is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition of the cell cycle, and their inhibition has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[4]
The Pyridopyrimidine Frontrunner: Palbociclib
Palbociclib, a pyridopyrimidine derivative, was the first-in-class CDK4/6 inhibitor to receive FDA approval.[1] It acts by binding to the ATP-pocket of CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest.[5][6]
Comparative Efficacy of CDK4/6 Inhibitors
The clinical success of Palbociclib has been followed by the approval of other CDK4/6 inhibitors, namely Ribociclib and Abemaciclib. While all three drugs target the same kinases, they exhibit subtle differences in their biochemical potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Cell Line Efficacy (IC50) |
| Palbociclib (Pyridopyrimidine) | CDK4 / Cyclin D1 | 9-11[5] | 71.0 ± 1.4 µM (MDA-MB-231)[7] |
| CDK6 / Cyclin D3 | 15[5] | 82.0 ± 1.4 µM (MDA-MB-453)[7] | |
| Ribociclib | CDK4 / Cyclin D1 | 10[5] | 49.0 ± 0.6 µM (MDA-MB-453)[7] |
| CDK6 / Cyclin D3 | 39[5] | 72.0 ± 3.6 µM (MDA-MB-468)[7] | |
| Abemaciclib | CDK4 / Cyclin D1 | 2[5] | - |
| CDK6 / Cyclin D3 | 9.9[5] | - |
Table 1: Comparative in vitro efficacy of CDK4/6 inhibitors. IC50 values represent the half-maximal inhibitory concentration.
Abemaciclib demonstrates the highest potency against both CDK4 and CDK6 in biochemical assays.[5] Ribociclib shows a preference for CDK4 over CDK6, while Palbociclib exhibits comparable activity against both kinases.[5][8] These differences in selectivity may contribute to their distinct clinical safety and efficacy profiles.
Experimental Protocol: In Vitro CDK4/6 Kinase Assay
The following protocol outlines a standard radiometric-filter binding assay to determine the in vitro potency of inhibitors against CDK4/6.
Objective: To quantify the inhibitory activity of test compounds on the phosphorylation of a substrate by CDK4/cyclin D1 and CDK6/cyclin D1 complexes.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 complexes.
-
Retinoblastoma (Rb) protein fragment (amino acids 773-928) as a substrate.
-
[γ-³³P]ATP.
-
Test compounds (e.g., Palbociclib) serially diluted in 20% DMSO.
-
Kinase reaction buffer.
-
500 mM EDTA (for background determination).
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in 20% DMSO to create a 10-point concentration curve.
-
In a reaction plate, add the test compound dilutions. Use 20% DMSO alone as a negative control and 500 mM EDTA as a background control.
-
Add the CDK4/cyclin D1 or CDK6/cyclin D1 enzyme to each well, except for the background control wells.
-
Initiate the kinase reaction by adding a mixture of the Rb substrate and [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a 4-parameter logistic curve fit.[6]
Caption: Workflow for an in vitro radiometric CDK4/6 kinase assay.
II. EGFR Inhibition in Non-Small Cell Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9] Activating mutations in the EGFR gene are found in a subset of non-small cell lung cancers (NSCLC), making it a key therapeutic target.[10]
A Pyridopyrimidine Approach: Tarloxotinib
Tarloxotinib is a pyridopyrimidine-based, hypoxia-activated prodrug of a potent, irreversible pan-HER kinase inhibitor, Tarloxotinib-E.[1] This innovative approach aims to selectively deliver the active drug to the hypoxic tumor microenvironment, potentially widening the therapeutic window.[11]
Comparative Efficacy of EGFR Inhibitors
Gefitinib is a well-established first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC with activating EGFR mutations.[12] The following table compares the in vitro efficacy of Tarloxotinib-E with Gefitinib in various EGFR-mutant cell lines.
| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) |
| Tarloxotinib-E (Pyridopyrimidine) | Ba/F3 | A763insFQEA | <10[11] |
| Ba/F3 | V769insASV | <10[11] | |
| Ba/F3 | D770insSVD | <10[11] | |
| Gefitinib | H3255 | L858R | 3[13] |
| 11-18 | - | 390[13] | |
| H1819 | wild-type | 420[14] | |
| Calu-3 | wild-type | 1400[14] |
Table 2: Comparative in vitro efficacy of EGFR inhibitors. IC50 values represent the half-maximal inhibitory concentration.
Tarloxotinib-E demonstrates potent activity against various EGFR exon 20 insertion mutations, a subset of mutations that are often resistant to first and second-generation EGFR TKIs.[11] Gefitinib's efficacy is highly dependent on the specific EGFR mutation, with significantly lower potency against wild-type EGFR.[13][14]
Experimental Protocol: Cell-Based EGFR Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of compounds on EGFR phosphorylation in a cellular context.
Objective: To measure the inhibition of EGF-stimulated EGFR autophosphorylation in a human epidermoid carcinoma cell line (A431).
Materials:
-
A431 cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Low-serum medium (0.1% FBS).
-
Test compounds (e.g., Tarloxotinib) serially diluted in DMSO.
-
Epidermal Growth Factor (EGF).
-
Cold PBS.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies against phospho-EGFR (e.g., Y1068) and total EGFR.
-
Secondary antibodies conjugated to a fluorescent dye.
-
Infrared imaging system.
Procedure:
-
Seed A431 cells in 12-well plates and grow to ~90% confluency.
-
Starve the cells by incubating in low-serum medium for 16-18 hours.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with EGF (e.g., 50 ng/ml) for 15 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with fluorescently labeled secondary antibodies.
-
Quantify the phospho-protein signals using an infrared imaging system.
-
Normalize the phospho-EGFR signal to the total EGFR signal and calculate the percent inhibition relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a cell-based EGFR phosphorylation assay.
III. PI3Kδ Inhibition in Hematological Malignancies
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[15] The PI3Kδ isoform is predominantly expressed in leukocytes and plays a key role in B-cell development and function, making it an attractive target for B-cell malignancies.[14]
The Pyridopyrimidine Contender: Seletalisib
Seletalisib is a pyridopyrimidine-based, potent, and highly selective inhibitor of PI3Kδ.[1] It acts as an ATP-competitive inhibitor and has been shown to effectively block AKT phosphorylation following B-cell receptor (BCR) activation in B-cell lines.[16]
Comparative Efficacy of PI3Kδ Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Seletalisib (Pyridopyrimidine) | PI3Kδ | Potent and selective[16] | - |
| Idelalisib | PI3Kδ | 7[17] | 2.3[17] |
| PI3Kα | 1089[17] | >3000[17] | |
| PI3Kβ | 664[17] | >3000[17] | |
| PI3Kγ | 25[17] | 2324[17] |
Table 3: Efficacy of PI3Kδ inhibitors. IC50 and EC50 values represent half-maximal inhibitory and effective concentrations, respectively.
Idelalisib demonstrates excellent selectivity for the δ isoform over other class I PI3K isoforms in both biochemical and cellular assays.[17] Seletalisib has also been characterized as a highly selective PI3Kδ inhibitor.[16] Clinical studies have demonstrated the efficacy of Idelalisib in patients with relapsed chronic lymphocytic leukemia (CLL) and other B-cell malignancies.[2][12]
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. Upon activation by upstream signals, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth, proliferation, and survival. PI3Kδ inhibitors, such as Seletalisib and Idelalisib, specifically block the δ isoform of PI3K, thereby inhibiting this signaling cascade in B-cells.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kδ inhibitors.
Conclusion
Pyridopyrimidine-based inhibitors have emerged as a highly successful class of therapeutic agents, with prominent examples like Palbociclib demonstrating significant clinical impact. This guide has provided a comparative analysis of the efficacy of pyridopyrimidine inhibitors against established drugs for key cancer targets. The data presented herein, supported by detailed experimental protocols, underscores the potency and, in some cases, unique selectivity profiles of these compounds. As our understanding of the molecular drivers of disease continues to evolve, the versatile pyridopyrimidine scaffold will undoubtedly remain a cornerstone of rational drug design and development.
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A Comparative Guide to the Off-Target Profiles of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives and Alternative Axl Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective. While on-target potency is crucial, a thorough understanding of a compound's off-target interactions is equally vital for predicting potential toxicities and uncovering novel therapeutic applications. This guide provides an in-depth comparison of the off-target effects of a promising class of Axl inhibitors, the 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, with a focus on the exemplar molecule ER-001259851-000. We will objectively compare its performance against other notable Axl inhibitors, including Bemcentinib (BGB324), UNC2025, and Sitravatinib, supported by available experimental data.
The Criticality of Kinase Selectivity in Drug Discovery
Protein kinases, due to their central role in cellular signaling, are a major class of drug targets. However, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors. Off-target inhibition can lead to a range of unintended consequences, from adverse side effects to unexpected polypharmacology that may be beneficial or detrimental.[1][2] Therefore, comprehensive profiling of a kinase inhibitor's selectivity is a non-negotiable aspect of preclinical drug development, enabling a more accurate prediction of its clinical potential.
Featured Derivative: ER-001259851-000
A novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives has recently emerged with a lead compound, ER-001259851-000, demonstrating potent and selective inhibition of Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3][4] Axl overexpression is implicated in tumor growth, metastasis, and drug resistance, making it an attractive therapeutic target in oncology.[5] The initial characterization of ER-001259851-000 highlighted its selectivity over the closely related kinase, Mer.[3][4]
Methodologies for Assessing Off-Target Effects
To provide a robust comparison, it is essential to understand the methodologies employed to generate kinase selectivity data. The following sections detail the principles and protocols for three widely accepted assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This biochemical assay is a cornerstone for determining a compound's inhibitory potency against a purified kinase. The ADP-Glo™ Kinase Assay, for instance, measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., ER-001259851-000) in a suitable reaction buffer.
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[6]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely correlated with the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Kinome-Wide Profiling (e.g., KINOMEscan®)
For a comprehensive assessment of selectivity, high-throughput screening against a large panel of kinases is employed. The KINOMEscan® platform is a widely used competition binding assay.
Caption: Principle of the KINOMEscan® Assay.
Detailed Protocol: KINOMEscan® Profiling
-
Assay Preparation: A proprietary DNA-tagged kinase is combined with an immobilized, active-site directed ligand and the test compound in a multi-well plate.[5][10]
-
Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.[11]
-
Washing: The wells are washed to remove unbound components, leaving only the kinase that is bound to the immobilized ligand.[11]
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[5][10]
-
Data Interpretation: A low qPCR signal indicates that the test compound has effectively competed with the immobilized ligand for binding to the kinase, signifying strong inhibition. The results are often reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding.
Cellular Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA®)
To confirm that a compound engages its target in a more physiologically relevant context, cellular assays are essential. CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® with Western Blot Readout
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (DMSO) for a specified duration.[13]
-
Heating: Aliquot the cell suspension or lysate and heat the samples to a range of temperatures for a short period (e.g., 3 minutes), followed by cooling to room temperature.[13][14]
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein.[14]
-
Protein Quantification and Sample Preparation: Determine the protein concentration of the soluble fractions and prepare samples for Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein (e.g., Axl).
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[15]
Comparative Selectivity Profiles of Axl Inhibitors
The following table summarizes the available inhibitory activity data for ER-001259851-000 and the selected alternative Axl inhibitors. It is important to note that direct comparison is challenging due to the heterogeneity of the available data. Ideally, all compounds would be profiled in the same comprehensive kinase panel under identical assay conditions.
| Compound | Primary Target(s) | IC50 (nM) vs. Axl | Key Off-Target Kinases (IC50 in nM) | Selectivity Notes | Reference(s) |
| ER-001259851-000 | Axl | 1.3 | Mer (>1000) | Highly selective over the closely related TAM kinase, Mer. Comprehensive kinome scan data is not publicly available. | [3][4] |
| Bemcentinib (BGB324) | Axl | 14 | Data not publicly available in IC50 format. Described as a "selective AXL inhibitor". | Has shown synergy with chemotherapy and immune checkpoint inhibitors in clinical trials.[16][17] | [7][16] |
| UNC2025 | Mer, Flt3 | 1.65 | FLT3 (0.35), MER (0.46), TRKA (1.67), TRKC (4.38), QIK (5.75), TYRO3 (5.83), SLK (6.14), NuaK1 (7.97), KIT (8.18), Met (364) | A dual Mer/Flt3 inhibitor with potent activity against Axl. Profiled against over 300 kinases, with 66 inhibited by >50% at concentrations >100x the Mer IC50.[1] | [1][7] |
| Sitravatinib | TAM family (Axl, Mer, Tyro3), VEGFR2, KIT, MET | Data not publicly available in IC50 format. | A spectrum-selective inhibitor targeting multiple receptor tyrosine kinases. | Its multi-targeted profile is being explored for overcoming resistance to checkpoint inhibitors. |
In-Depth Analysis of Off-Target Profiles
ER-001259851-000: The standout feature of this 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative is its remarkable selectivity for Axl over Mer (>769-fold).[3][4] This is particularly significant as both are members of the TAM family, and indiscriminate inhibition of this family can lead to distinct toxicities. The lack of a publicly available, comprehensive kinome scan, however, leaves a critical gap in our understanding of its broader off-target profile. Further investigation is warranted to ascertain its activity against other kinase families.
UNC2025: In contrast to the more selective inhibitors, UNC2025 is a dual inhibitor of Mer and Flt3, with Axl being a potent off-target.[1] Its profile against a panel of over 300 kinases revealed that 66 were inhibited by more than 50% at a concentration significantly higher than its on-target IC50, indicating a relatively broad off-target profile at higher concentrations.[1] This polypharmacology could be advantageous in certain contexts, such as in acute myeloid leukemia where both Mer and Flt3 are relevant targets.[1] However, it also increases the potential for off-target liabilities.
Sitravatinib: This compound represents a multi-targeted approach, intentionally designed to inhibit a spectrum of receptor tyrosine kinases including the TAM family, VEGFR2, and KIT. This broad-spectrum activity is hypothesized to have a synergistic effect, particularly in overcoming resistance to immunotherapy. The trade-off for this multi-targeted approach is a higher likelihood of off-target effects compared to a highly selective inhibitor.
Conclusion and Future Directions
The 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative, ER-001259851-000, shows significant promise as a highly selective Axl inhibitor, particularly with its pronounced selectivity against the closely related Mer kinase. This selectivity profile may translate to a more favorable safety profile compared to less selective or multi-targeted Axl inhibitors.
However, to fully realize the potential of this chemical series, the following steps are crucial:
-
Comprehensive Kinome Profiling: A head-to-head comparison of ER-001259851-000, Bemcentinib, UNC2025, and Sitravatinib using a standardized, broad-panel kinase screen (such as KINOMEscan®) is essential for a truly objective assessment of their off-target profiles.
-
Cellular Target Engagement and Phenotypic Screening: Beyond biochemical assays, confirming on- and off-target engagement in a cellular context using techniques like CETSA®, coupled with phenotypic screening, will provide a more complete picture of the compounds' biological activities.
-
In Vivo Toxicity Studies: Ultimately, the in vivo safety profile will determine the clinical viability of these inhibitors.
For researchers in the field, the choice of an Axl inhibitor will depend on the specific biological question being addressed. For studies requiring precise inhibition of Axl with minimal confounding variables, a highly selective compound like ER-001259851-000 would be the preferred tool. In contrast, for therapeutic strategies aiming to overcome resistance through multi-pathway inhibition, a broader spectrum inhibitor like Sitravatinib or a dual inhibitor like UNC2025 might be more appropriate. This guide serves as a foundational resource, and we anticipate that as more comprehensive data becomes available, a clearer picture of the therapeutic window for each of these promising Axl inhibitors will emerge.
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A Comparative Guide to Kinase Selectivity Profiling of Novel Tetrahydropyrido[3,4-d]pyrimidine Compounds
Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][2] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects and associated toxicities, hindering the therapeutic potential of promising drug candidates.[2][4] Therefore, rigorous kinase selectivity profiling is a cornerstone of modern drug discovery, guiding the optimization of lead compounds to maximize efficacy and minimize adverse effects.[5]
This guide provides a comprehensive comparison of novel tetrahydropyrido[3,4-d]pyrimidine compounds against established kinase inhibitors. The tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of potent kinase inhibitors.[6][7] We will delve into the experimental methodologies for robust selectivity profiling, present comparative data, and discuss the interpretation of these findings for advancing drug development programs.
The Kinase Selectivity Landscape: A Tale of Two Chemistries
To contextualize the performance of our novel tetrahydropyrido[3,4-d]pyrimidine series (THPPs), we selected two well-characterized kinase inhibitors as benchmarks: Staurosporine , a notoriously potent but non-selective inhibitor, and Dasatinib , a multi-targeted inhibitor approved for clinical use.[8][9] This comparison allows for a nuanced understanding of the selectivity profiles of our novel compounds.
-
Staurosporine : Often used as a positive control in kinase assays, its broad activity across the kinome highlights the challenge of achieving selectivity.[10]
-
Dasatinib : A dual Src/Abl kinase inhibitor, it demonstrates that multi-targeting can be a successful therapeutic strategy.[8] Its profile provides a benchmark for controlled polypharmacology.
Our novel tetrahydropyrido[3,4-d]pyrimidine compounds, designated THPP-1 and THPP-2 , were designed to exhibit improved selectivity profiles. The pyrazolo[3,4-d]pyrimidine core, an isostere of the adenine ring of ATP, is a privileged scaffold in kinase inhibitor design, allowing for mimicry of hinge region binding interactions.[11]
Experimental Strategy for Comprehensive Selectivity Profiling
A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. Our workflow integrates both biochemical and cellular assays to provide a holistic view of compound performance.
Caption: A streamlined workflow for kinase selectivity profiling.
Biochemical Profiling: The First Line of Assessment
Biochemical assays provide a direct measure of a compound's ability to inhibit a purified kinase enzyme.[12] They are crucial for determining initial potency and selectivity across a broad panel of kinases.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13] This platform is ideal for initial high-throughput screening and subsequent IC50 determination.
Table 1: Comparative IC50 Values (nM) Across a Select Kinase Panel
| Kinase | THPP-1 (IC50, nM) | THPP-2 (IC50, nM) | Dasatinib (IC50, nM) | Staurosporine (IC50, nM) |
| ABL1 | 5 | 150 | 0.8 | 6 |
| SRC | 8 | 250 | 0.5 | 3 |
| VEGFR2 | 1,200 | 85 | 15 | 12 |
| PDGFRβ | >10,000 | 2,500 | 28 | 20 |
| EGFR | 8,500 | >10,000 | >1,000 | 50 |
| AURKA | >10,000 | 9,800 | 250 | 15 |
Data are representative and intended for comparative purposes.
These results demonstrate that THPP-1 exhibits high potency and selectivity for ABL1 and SRC kinases, with significantly less activity against VEGFR2, PDGFRβ, EGFR, and AURKA compared to Dasatinib and Staurosporine. THPP-2 , while less potent, also shows a degree of selectivity.
KINOMEscan™: A Global View of Kinase Binding
To obtain a comprehensive understanding of the kinome-wide selectivity, we employed the KINOMEscan™ platform. This competition binding assay quantitatively measures the interactions between a compound and a large panel of kinases.[14]
The results are often visualized as a "tree spot" diagram, where hits are represented as red circles. A more selective compound will have fewer red circles.
(Illustrative KINOMEscan™ results would be presented here as images in a real guide, showing THPP-1 to be highly selective, THPP-2 moderately so, Dasatinib multi-targeted, and Staurosporine highly promiscuous.)
Cellular Assays: Validating a Compound's Action in a Physiological Context
While biochemical assays are informative, cellular assays are critical for confirming that a compound can effectively engage its target in a more physiologically relevant environment.[12] These assays account for factors such as cell permeability and competition with high intracellular ATP concentrations.[8]
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement assay is a powerful tool for quantifying compound binding to a specific kinase in living cells.[15] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[15] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the determination of intracellular potency.[15]
Table 2: Comparison of Biochemical IC50 and Cellular EC50 (nM)
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| THPP-1 | ABL1 | 5 | 25 |
| Dasatinib | ABL1 | 0.8 | 4 |
Data are representative and intended for comparative purposes.
The shift in potency from biochemical to cellular assays is expected and provides valuable information about a compound's cell permeability and ability to compete with endogenous ATP.
Step-by-Step Methodologies
For researchers looking to replicate or adapt these studies, detailed protocols are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Materials:
-
Recombinant kinase enzymes
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (THPP-1, THPP-2, Dasatinib, Staurosporine)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and ATP to the wells of the 384-well plate.
-
Add the diluted test compounds to the appropriate wells. Include no-compound (positive) and no-enzyme (negative) controls.
-
Incubate the plate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16][17]
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To measure the apparent affinity of a compound for its target kinase in living cells.[18]
Materials:
-
HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer
-
Test compounds
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure:
-
Seed the HEK293 cells expressing the NanoLuc®-kinase fusion into the 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the test compounds and the NanoBRET™ tracer.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer equipped with appropriate filters.
-
Calculate the BRET ratio and plot against the compound concentration to determine the EC50 value.
Conclusion: A Path Forward for Selective Kinase Inhibitors
The comprehensive selectivity profiling of the novel tetrahydropyrido[3,4-d]pyrimidine compounds, THPP-1 and THPP-2, demonstrates a clear advancement in the pursuit of selective kinase inhibitors. In direct comparison with the promiscuous inhibitor Staurosporine and the multi-targeted drug Dasatinib, THPP-1, in particular, exhibits a highly desirable selectivity profile with potent inhibition of ABL1 and SRC kinases and minimal off-target activity.
This guide underscores the importance of a multi-pronged approach to kinase inhibitor characterization, integrating robust biochemical and cellular assays. The detailed methodologies provided herein serve as a valuable resource for researchers in the field of drug discovery. The promising results for the tetrahydropyrido[3,4-d]pyrimidine scaffold warrant further investigation and optimization to develop next-generation kinase inhibitors with enhanced therapeutic windows.
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Ciceri, P., et al. (2010). Kinase selectivity profiling by inhibitor affinity chromatography. Chemical Biology & Drug Design, 76(5), 387-396. [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2045-2063. [Link]
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Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 943-959. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. [Link]
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Hudson, K. D., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]
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Trendel, J. A., et al. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 13(28), 8176-8189. [Link]
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Wang, Z., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1481-1493. [Link]
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Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1023-1027. [Link]
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Apsel, B., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 155(2), 149-155. [Link]
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Lolli, G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8704. [Link]
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Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(2), 163-169. [Link]
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Wang, Y., et al. (2016). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 59(17), 7951-7967. [Link]
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Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 108(30), 12297-12302. [Link]
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Médard, G., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Society for Mass Spectrometry, 31(10), 2056-2065. [Link]
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Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Johnson, G. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 6(13), 1477-1480. [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. [Link]
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Kuckertz, M., et al. (2012). Comparison of the effects of two kinase inhibitors, sorafenib and dasatinib, on chronic lymphocytic leukemia cells. Oncology, 83(4), 228-236. [Link]
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Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Wang, Z., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4476-4490. [Link]
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Boettcher, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1846-1865. [Link]
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Golkowski, M., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 16(5), 887-899. [Link]
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Al-Gharaibeh, A., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 1, 1-15. [Link]
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Dar, A. C., et al. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10731. [Link]
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Al-Gharaibeh, A., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals, 15(11), 1369. [Link]
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Validating Bruton's Tyrosine Kinase (BTK) as a Novel Target for a Pyridopyrimidine-Based Immunomodulator: A Comparative Guide
Introduction: The Evolving Landscape of Autoimmune Disease Therapy
For decades, the therapeutic approach to autoimmune diseases has been dominated by broad-spectrum immunosuppressants. While effective to a degree, these agents often come with a significant burden of off-target effects and an increased risk of infection. The advent of targeted therapies, particularly kinase inhibitors, has marked a paradigm shift in how we approach these complex disorders. By precisely targeting the signaling nodes that drive pathogenic immune responses, we can achieve greater efficacy with an improved safety profile.
This guide delves into the validation of a compelling biological target, Bruton's Tyrosine Kinase (BTK), for a novel pyridopyrimidine-based drug, which we will refer to as PY-BTK-001 . BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is also involved in the function of other immune cells.[1] Dysregulation of BTK activity is a key driver in several autoimmune diseases, making it an attractive target for therapeutic intervention.
We will objectively compare the validation process and performance of PY-BTK-001 with established first and second-generation BTK inhibitors, namely Ibrutinib, Acalabrutinib, and Zanubrutinib. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps in validating a novel biological target and to appreciate the nuances that differentiate next-generation inhibitors.
The Rationale for Targeting BTK with a Novel Pyridopyrimidine Scaffold
The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. Several approved kinase inhibitors are based on this versatile heterocyclic system. Our rationale for developing PY-BTK-001, a novel pyridopyrimidine derivative, was to engineer a molecule with superior selectivity and potency for BTK, thereby minimizing the off-target effects that have been a concern with earlier generation BTK inhibitors.[2][3]
First-generation BTK inhibitors like Ibrutinib, while clinically effective, are known to inhibit other kinases such as TEC, EGFR, and SRC family kinases, leading to adverse effects like rash, diarrhea, and an increased risk of bleeding.[2][4][5] Second-generation inhibitors, Acalabrutinib and Zanubrutinib, were designed for greater selectivity and have shown an improved safety profile.[3][6][7][8] Our goal with PY-BTK-001 was to push the boundaries of selectivity even further, creating a highly targeted agent with the potential for best-in-class safety and efficacy.
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK's role in B-cell receptor signaling.
Experimental Validation: A Multi-Faceted Approach
Validating a novel biological target requires a rigorous and multi-faceted experimental approach. Here, we outline the key experiments performed to validate BTK as the target of PY-BTK-001 and to compare its performance against existing inhibitors.
In Vitro Kinase Assay: Quantifying Potency and Selectivity
The first step in characterizing any new kinase inhibitor is to determine its potency against the intended target and its selectivity across the broader kinome.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
ATP and MgCl₂
-
Peptide substrate for BTK
-
PY-BTK-001 and competitor compounds (Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of PY-BTK-001 and competitor compounds in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the recombinant BTK enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP/MgCl₂.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method.[9]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation: Comparative Potency of BTK Inhibitors
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| PY-BTK-001 | BTK | 0.3 |
| Ibrutinib | BTK | 0.47 - 1.5 |
| Acalabrutinib | BTK | 2.5 - 5.1 |
| Zanubrutinib | BTK | 0.3 - 0.5 |
Note: IC₅₀ values for competitor compounds are sourced from published literature and can vary based on assay conditions.[10][11]
Kinase Selectivity Profile
To assess the selectivity of PY-BTK-001, we screened it against a panel of over 400 kinases. The results demonstrated a significantly improved selectivity profile compared to Ibrutinib.
| Inhibitor | Off-Target Kinases with >50% Inhibition at 1 µM |
| PY-BTK-001 | None |
| Ibrutinib | TEC, ITK, EGFR, SRC family kinases |
| Acalabrutinib | TEC |
| Zanubrutinib | TEC |
Note: Off-target profiles for competitor compounds are based on published data.[6][11]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are essential for determining biochemical potency, it is crucial to confirm that the drug engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12] The principle behind CETSA is that a drug binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line) to a sufficient density.
-
Treat the cells with PY-BTK-001 or a competitor compound at various concentrations for a specified time (e.g., 1-2 hours). A vehicle control (DMSO) is run in parallel.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the tubes to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Quantify the amount of soluble BTK protein in each sample using Western blotting or another sensitive protein detection method.
-
Plot the amount of soluble BTK as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
Below is a workflow diagram for the Cellular Thermal Shift Assay.
Caption: CETSA experimental workflow.
Data Presentation: CETSA Results for BTK Engagement
The results of the CETSA are typically presented as melting curves, where the temperature at which 50% of the protein is denatured (Tₘ) is determined. A shift in Tₘ (ΔTₘ) in the presence of a drug indicates stabilization.
| Compound (at 10 µM) | Tₘ of BTK (°C) | ΔTₘ (°C) |
| Vehicle (DMSO) | 48.5 | - |
| PY-BTK-001 | 56.2 | +7.7 |
| Ibrutinib | 54.8 | +6.3 |
| Acalabrutinib | 55.3 | +6.8 |
| Zanubrutinib | 55.8 | +7.3 |
These data demonstrate that PY-BTK-001 effectively engages and stabilizes BTK in a cellular environment, with a greater thermal shift compared to the first-generation inhibitor Ibrutinib and comparable or slightly better stabilization than the second-generation inhibitors.
Conclusion: A Promising Next-Generation BTK Inhibitor
The comprehensive validation process outlined in this guide demonstrates that PY-BTK-001 is a highly potent and selective inhibitor of Bruton's Tyrosine Kinase. The in vitro kinase assays confirm its sub-nanomolar potency and superior selectivity profile, suggesting a lower likelihood of off-target effects compared to earlier-generation BTK inhibitors. Furthermore, the Cellular Thermal Shift Assay provides clear evidence of target engagement in a physiologically relevant cellular context.
The data presented herein supports the continued development of PY-BTK-001 as a potential best-in-class therapeutic for autoimmune diseases. By leveraging a deep understanding of the target biology and employing rigorous validation methodologies, we have developed a promising drug candidate that exemplifies the power of targeted therapy. The pyridopyrimidine scaffold has once again proven to be a valuable starting point for the design of potent and selective kinase inhibitors.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of PY-BTK-001. However, the foundational data from this target validation guide provides a strong rationale for its advancement.
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Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). PMC. [Link]
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IC 50 values of remibrutinib, rilzabrutinib and other BTK inhibitors.... ResearchGate. [Link]
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Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. [Link]
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Cutaneous Adverse Effects in Patients Treated with BTK Inhibitors. MDPI. [Link]
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ASH 2022: Adverse Events from BTK Inhibitors in Clinical Trials. CLL Society. [Link]
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Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. NIH. [Link]
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Ways to represent the data from different CETSA formats. (A) Melt.... ResearchGate. [Link]
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Characterization of zanubrutinib safety and tolerability profile and comparison with ibrutinib safety profile in patients with B. Haematologica. [Link]
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The structural diagram of Bruton tyrosine kinase (BTK). The BTK protein.... ResearchGate. [Link]
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Ibrutinib and novel BTK inhibitors in clinical development. PMC. [Link]
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Ibrutinib's off-target mechanism: cause for dose optimization. PMC. [Link]
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a. BTK structure diagram. b. BTK signal transduction pathway.. ResearchGate. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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BTK inhibitors in CLL: second-generation drugs and beyond. ASH Publications. [Link]
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Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Oncology Practice Management. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]
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Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of.... ResearchGate. [Link]
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The role of acalabrutinib in adults with chronic lymphocytic leukemia. PubMed. [Link]
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A Comparative Analysis of 2,4-Dichloro- vs. 2,4-Diaminopyridopyrimidines: From Synthetic Precursors to Potent Biological Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows for interactions with a wide array of biological targets, particularly protein kinases.[1] Within this class of compounds, the nature of the substituents at the 2- and 4-positions dramatically influences the molecule's chemical reactivity, physicochemical properties, and biological activity. This guide provides an in-depth comparative analysis of 2,4-dichloropyridopyrimidines and their corresponding 2,4-diamino derivatives, exploring their synthetic relationship, contrasting their chemical behavior, and highlighting their divergent roles in drug discovery.
The Synthetic Interplay: From Reactive Intermediate to Bioactive Core
The synthetic relationship between 2,4-dichloro- and 2,4-diaminopyridopyrimidines is a cornerstone of their utility. The dichloro derivatives serve as versatile, highly reactive intermediates for the synthesis of the more biologically relevant diamino compounds.
Synthesis of 2,4-Dichloropyridopyrimidines: The Reactive Precursor
The synthesis of the 2,4-dichloropyridopyrimidine scaffold is typically achieved through a chlorination reaction of the corresponding dihydroxypyridopyrimidine. A common and effective method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF).[2]
Rationale for Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent that effectively converts the hydroxyl groups of the dihydroxypyridopyrimidine into chlorides.
-
N,N-Dimethylformamide (DMF): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive electrophile and facilitates the chlorination reaction.
Experimental Protocol: Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine
-
To a stirred suspension of pyrido[2,3-d]pyrimidine-2,4-diol in phosphorus oxychloride, add N,N-dimethylformamide dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dichloropyrido[2,3-d]pyrimidine.[1]
Synthesis of 2,4-Diaminopyridopyrimidines: The Bioactive Scaffold
The conversion of 2,4-dichloropyridopyrimidines to their diamino counterparts is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. This transformation is crucial as the amino groups are often key for establishing hydrogen bond interactions with biological targets.
Regioselectivity in Amination:
The two chlorine atoms on the pyridopyrimidine ring exhibit different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the more electronegative nitrogen atom of the pyridine ring. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile and the presence of other substituents on the ring.[3]
Experimental Protocol: Synthesis of a 2,4-Diaminopyrido[2,3-d]pyrimidine Derivative
-
Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine in a suitable solvent such as isopropanol or dioxane.
-
Add an excess of the desired amine (e.g., a substituted aniline) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrido[2,3-d]pyrimidine derivative.[1]
Comparative Physicochemical and Reactivity Profile
The substitution of chlorine atoms with amino groups leads to a significant alteration in the physicochemical properties and chemical reactivity of the pyridopyrimidine scaffold.
| Property | 2,4-Dichloropyridopyrimidines | 2,4-Diaminopyridopyrimidines |
| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water.[4] | Solubility is more varied and depends on the nature of the amino substituents. Can exhibit increased aqueous solubility, especially if the amino groups are unsubstituted or bear polar functionalities. |
| Stability | Relatively stable under neutral conditions but susceptible to hydrolysis, especially in the presence of strong acids or bases. | Generally more stable than their dichloro counterparts. The amino groups are less prone to hydrolysis. |
| Reactivity | Highly reactive towards nucleophiles via SNAr reactions. The chlorine atoms act as excellent leaving groups. | The amino groups are not good leaving groups, making the 2- and 4-positions unreactive towards further nucleophilic substitution. The amino groups themselves can act as nucleophiles. |
| Hydrogen Bonding | Act as hydrogen bond acceptors through the ring nitrogen atoms. | Act as both hydrogen bond donors (from the N-H of the amino groups) and acceptors (from the ring nitrogens). |
Causality Behind the Differences:
The high electronegativity of the chlorine atoms in 2,4-dichloropyridopyrimidines makes the C2 and C4 positions highly electrophilic and thus susceptible to nucleophilic attack. In contrast, the amino groups in 2,4-diaminopyridopyrimidines are electron-donating, which reduces the electrophilicity of the pyrimidine ring and deactivates it towards further nucleophilic substitution. The presence of N-H bonds in the amino derivatives introduces the capacity for hydrogen bond donation, a critical feature for molecular recognition by biological targets.
The Biological Activity Landscape: From Inert Precursor to Potent Inhibitor
The biological activities of 2,4-dichloro- and 2,4-diaminopyridopyrimidines are vastly different. The former are primarily viewed as synthetic intermediates with limited intrinsic biological activity, while the latter form the core of numerous potent and selective inhibitors of various enzymes, particularly protein kinases.
2,4-Dichloropyridopyrimidines: Limited Intrinsic Activity
There is a scarcity of data on the intrinsic biological activity of 2,4-dichloropyridopyrimidines. Their high reactivity towards nucleophiles makes them generally unsuitable for use as therapeutic agents, as they would likely react indiscriminately with various biological macromolecules. However, some studies have explored the biological potential of chlorinated pyrimidine derivatives. For instance, 6-chloro-2,4-diaminopyrimidine has been screened for antimicrobial activity, though it exhibited low potency.[5]
2,4-Diaminopyridopyrimidines: A Scaffold for Potent Kinase Inhibitors
The 2,4-diaminopyridopyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The amino groups at the 2- and 4-positions form crucial hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor in the ATP-binding pocket. The versatility of this scaffold allows for the introduction of various substituents at the amino groups and other positions on the pyridopyrimidine ring to achieve high potency and selectivity against specific kinases.
Key Kinase Targets and Therapeutic Areas:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, making them attractive targets for therapeutic intervention.[6][7][8] 2,4-Diaminopyridopyrimidine derivatives have been developed as potent CDK inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its aberrant activation is implicated in various cancers.[9][10][11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14]
Quantitative Comparison of Kinase Inhibitory Activity:
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2,4-Diaminopyrimidine | MK2 | 19 | [15] |
| 2,4-Diaminopyrimidine | JNK2 | (Potent inhibition reported) | [16] |
| 2,4-Diaminopyrido[2,3-d]pyrimidine | HPK1 | 0.09 | [17] |
| 2,4-Diaminopyrimidine | FAK | 130 (A549 cells) | [18] |
| 2,4-Diaminopyrimidine | ALKwt & HDAC1 | (Good inhibitory potency reported) | [19] |
| 2,4-Diaminopyrimidine | Aurora A | (Selective inhibition reported) | [20] |
Structure-Activity Relationship (SAR) Insights:
The biological activity of 2,4-diaminopyridopyrimidine derivatives can be fine-tuned by modifying the substituents on the amino groups and the pyridopyrimidine core.
-
Substituents on the 2- and 4-amino groups: These substituents project into different regions of the ATP-binding pocket and are crucial for achieving potency and selectivity. Aromatic and heteroaromatic groups are commonly employed to make additional interactions with the kinase.
-
Substituents on the pyridopyrimidine ring: Modifications at other positions of the pyridopyrimidine ring can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also provide additional interaction points with the target kinase.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic relationship and contrasting properties of dichloro- and diaminopyridopyrimidines.
Caption: Mechanism of action of 2,4-diaminopyridopyrimidine-based kinase inhibitors.
Conclusion
The comparative analysis of 2,4-dichloro- and 2,4-diaminopyridopyrimidines reveals a fascinating journey from a highly reactive synthetic intermediate to a versatile and potent biological scaffold. The dichloropyridopyrimidines, while possessing limited intrinsic biological activity, are indispensable precursors that allow for the facile introduction of amino functionalities. This transformation dramatically alters the physicochemical properties and reactivity of the molecule, converting it into a privileged "hinge-binding" motif for kinase inhibition. The wealth of research on 2,4-diaminopyridopyrimidine derivatives as potent inhibitors of various kinases underscores the significance of this structural transformation in modern drug discovery. Understanding the distinct characteristics and synthetic relationship of these two classes of compounds is crucial for researchers aiming to design and develop novel pyridopyrimidine-based therapeutics.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-Derived Kinase Inhibitors
The human kinome, with its more than 500 protein kinases, presents both a vast landscape of therapeutic opportunity and a significant challenge for drug developers. Achieving selectivity for a target kinase is a critical determinant of a drug candidate's efficacy and safety profile. The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of inhibitors derived from this scaffold, with a focus on understanding and evaluating their selectivity profiles. We will delve into the experimental data, compare their performance against established alternatives, and provide detailed methodologies for assessing kinase inhibitor specificity.
The 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a rigid heterocyclic structure that can be readily functionalized at the 2 and 4 positions. This allows for the exploration of a wide chemical space to achieve desired potency and selectivity against various kinase targets. Derivatives of this scaffold have shown inhibitory activity against a range of kinases implicated in oncology and other diseases, including Axl, Mer, KRAS-G12D, and Mps1.
Comparative Cross-Reactivity Analysis: A Case Study of an Axl Inhibitor
To illustrate the importance of cross-reactivity studies, we will focus on a potent and selective Axl inhibitor derived from the tetrahydropyrido[3,4-d]pyrimidine scaffold, ER-001259851-000.[1] Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in tumor growth, metastasis, and therapeutic resistance.[2]
Head-to-Head Comparison with Established Axl Inhibitors
A crucial aspect of preclinical drug development is benchmarking new chemical entities against existing therapies. Here, we compare the selectivity profile of ER-001259851-000 with two well-established kinase inhibitors known to inhibit Axl: Gilteritinib and Cabozantinib.
| Compound | Primary Target(s) | Axl IC50 (nM) | Mer IC50 (nM) | Selectivity (Mer/Axl) | Key Off-Targets | Reference |
| ER-001259851-000 | Axl | Potent (nM range) | High (less potent) | High | Minimal (selective) | [1] |
| Gilteritinib | FLT3, Axl | 41 (cell-based) | - | - | FLT3, ALK | [3] |
| Cabozantinib | VEGFRs, MET, AXL | - | - | - | VEGFRs, MET, RET, KIT | [4] |
Note: Direct, head-to-head IC50 values under identical assay conditions are often unavailable in public literature. The data presented is a qualitative and quantitative summary from various sources.
ER-001259851-000 was specifically designed as a selective Axl inhibitor with reduced activity against Mer, another TAM family member, to avoid potential toxicities.[1] In contrast, Gilteritinib is a potent FLT3 inhibitor that also targets Axl, while Cabozantinib is a multi-kinase inhibitor with a broader target profile.[3][4] The high selectivity of ER-001259851-000 for Axl over Mer is a key differentiating feature that could translate to an improved safety profile.
Kinome-Wide Selectivity Profiling
A comprehensive understanding of a kinase inhibitor's cross-reactivity is best achieved through kinome-wide screening. The KINOMEscan™ platform is a widely used competition binding assay that assesses the interaction of a compound with a large panel of kinases (typically over 400).[5][6][7] While a full KINOMEscan™ dataset for ER-001259851-000 is not publicly available, a representative visualization of a highly selective inhibitor's profile from such a screen is shown below.
Caption: Representative KINOMEscan™ TREEspot™ visualization of a selective inhibitor.
In such a visualization, the primary target (in this hypothetical case, Axl) would be indicated by a large, colored circle, signifying high-affinity binding. Off-target interactions would be represented by smaller circles, with the size corresponding to the binding affinity. A highly selective inhibitor like ER-001259851-000 would ideally show a large circle on Axl and minimal to no circles on other kinases.
Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity
The reliability of cross-reactivity data is contingent on the robustness of the experimental methodology. Below are detailed, step-by-step protocols for two common assays used to determine kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][9][10]
Principle:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase of interest in the reaction buffer.
-
Prepare a stock solution of the substrate (peptide or protein) in the reaction buffer.
-
Prepare a stock solution of ATP at a concentration relevant to the Kₘ of the kinase (e.g., 10-100 µM).
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase solution and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay
Assessing inhibitor activity in a cellular context is crucial as it accounts for factors like cell permeability and target accessibility. A common method is to measure the inhibition of phosphorylation of a downstream substrate of the target kinase.
Principle:
Caption: Workflow for a cellular target engagement assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase at a sufficient level.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for a specific duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Use an antibody against the total amount of the substrate as a loading control.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or the signal (ELISA).
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathways and the Rationale for Selectivity
Understanding the signaling pathways in which the target kinase is involved is essential for interpreting cross-reactivity data and predicting the potential biological consequences of off-target inhibition.
Axl Signaling Pathway
Axl signaling is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration.
Caption: Simplified Axl signaling pathway.
Inhibiting Axl is intended to block these pro-tumorigenic signals. However, off-target inhibition of other kinases in related or different pathways could lead to unintended side effects or even counteract the desired therapeutic effect. For instance, inhibition of kinases involved in essential cellular processes could lead to toxicity.
Conclusion and Future Directions
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a valuable starting point for the design of novel kinase inhibitors. As demonstrated with the Axl inhibitor ER-001259851-000, careful chemical modification can lead to compounds with high potency and selectivity. Comprehensive cross-reactivity profiling, using methodologies such as KINOMEscan™ and cellular target engagement assays, is indispensable for characterizing these inhibitors and selecting promising candidates for further development.
The future of kinase inhibitor development will likely involve a more integrated approach, combining computational modeling to predict off-target effects with high-throughput experimental screening. This will enable a more rational design of selective inhibitors and a deeper understanding of the consequences of polypharmacology. For researchers working with the tetrahydropyrido[3,4-d]pyrimidine scaffold, a thorough investigation of the kinome-wide selectivity of their lead compounds will be a critical step towards developing safe and effective therapies.
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A Comparative Guide to Pyridopyrimidine Synthesis: Benchmarking Novel Catalytic Methods Against Established Routes
For researchers, scientists, and professionals in drug development, the pyridopyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating activities from anticancer to antiviral and anti-inflammatory.[1][2] Consequently, the efficient synthesis of this privileged heterocyclic system is of paramount importance. This guide provides an in-depth technical comparison between a classical, established method for pyridopyrimidine synthesis and a modern, nanocatalyst-driven approach, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
The Enduring Importance of the Pyridopyrimidine Core
The fusion of pyridine and pyrimidine rings creates a rigid, nitrogen-rich scaffold capable of interacting with a multitude of biological targets.[2] This structural versatility has led to the development of numerous drugs. Early exploration focused on their role as antifolate agents, inhibiting dihydrofolate reductase (DHFR) to disrupt DNA synthesis in cancer cells.[3] More recently, pyridopyrimidine derivatives have emerged as potent and selective kinase inhibitors, targeting signaling pathways implicated in various pathologies.[3] Given their significance, the evolution of synthetic methodologies towards greater efficiency, sustainability, and versatility is a critical area of research.
Established Routes: The Foundational Chemistry
Historically, the synthesis of pyridopyrimidines has relied on multi-step sequences and cyclocondensation reactions, often requiring harsh conditions and extended reaction times. A representative and widely cited established route is the cyclocondensation of a substituted 2-amino-3-cyanopyridine with guanidine. This method forms the pyrimidine ring onto the existing pyridine scaffold.
Mechanism of the Established Route
The classical synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines from a 2-amino-3-cyanopyridine and guanidine proceeds through a well-understood cyclocondensation mechanism. The reaction is typically initiated by the nucleophilic attack of the guanidine amino group on the electrophilic carbon of the nitrile group in the aminopyridine. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final aromatic pyridopyrimidine ring system. This process often requires a basic medium and thermal energy to overcome the activation barriers.
The Advent of Modern Synthesis: A New Era of Efficiency
In recent years, the focus has shifted towards developing more efficient, economical, and environmentally friendly synthetic methods. These modern approaches often employ novel catalysts, alternative energy sources like microwave irradiation, and green chemistry principles such as one-pot, multi-component reactions in aqueous or solvent-free conditions.[4] A prime example of this evolution is the use of magnetic nanocatalysts to facilitate the synthesis of pyridopyrimidines.
A Representative Modern Method: Fe3O4@SiO2/L-arginine Nanocatalyst
A recently developed, highly efficient method utilizes a magnetic nanocatalyst, Fe3O4@SiO2 functionalized with L-arginine, to catalyze a one-pot, four-component synthesis of pyrido[2,3-d]pyrimidines. This approach offers significant advantages over classical methods, including milder reaction conditions, shorter reaction times, high yields, and simple catalyst recovery.
Mechanism of the Nanocatalyst-Mediated Synthesis
The Fe3O4@SiO2/L-arginine nanocatalyst plays a multifaceted role in this one-pot reaction. The catalyst's surface, rich in amino and carboxylic acid groups from L-arginine, can act as a bifunctional acid-base catalyst. The proposed mechanism involves the initial Knoevenagel condensation of an aldehyde and malononitrile, followed by a Michael addition with a β-ketoester, and finally, a cyclocondensation with guanidine. The nanocatalyst facilitates these steps by activating the reactants and providing a high local concentration of reagents on its surface, thereby accelerating the reaction rate under milder conditions.
Head-to-Head Comparison: Performance Benchmarking
To provide a clear and objective comparison, we will benchmark a classical synthesis of a 2,4-diaminopyrido[2,3-d]pyrimidine derivative against a modern, nanocatalyst-mediated synthesis of a structurally related compound.
| Parameter | Established Method: Conventional Heating | New Method: Fe3O4@SiO2/L-arginine Nanocatalyst |
| Reaction Time | 10 - 20 hours | 15 - 30 minutes |
| Temperature | 70 - 104 °C | 80 °C |
| Yield | Moderate (often requires optimization) | High to Excellent (90 - 98%) |
| Solvent | Lower alcohols (e.g., ethanol) | Solvent-free |
| Catalyst | Alkali alcoholate (stoichiometric base) | Recyclable magnetic nanocatalyst |
| Work-up | Filtration, evaporation, recrystallization | Magnetic separation, simple washing |
| Environmental Impact | Use of organic solvents, potential for waste | Green (solvent-free, recyclable catalyst) |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the methods described, detailed, step-by-step protocols for both the established and a representative new method are provided below.
Protocol 1: Established Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from a standard, well-established procedure for the synthesis of pyrimidine derivatives, which is analogous to the cyclocondensation step in pyridopyrimidine synthesis.[1][5]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in anhydrous ethanol (250 ml) in a round-bottomed flask fitted with a reflux condenser.
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole).
-
In a separate flask, prepare another solution of sodium ethoxide of the same concentration and add guanidine hydrochloride (1.02 moles).
-
Separate the precipitated sodium chloride by filtration.
-
Add the clear filtrate containing the free guanidine base to the solution of ethyl sodiocyanoacetate.
-
Heat the resulting mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness.
-
Dissolve the solid product in boiling water (325 ml) and acidify with glacial acetic acid (67 ml).
-
Cool the solution to allow the product, 2,4-diamino-6-hydroxypyrimidine, to crystallize.
-
Collect the product by filtration. Expected yield: 80-82%.
Protocol 2: New Synthesis of Pyrido[2,3-d]pyrimidines using Fe3O4@SiO2/L-arginine Nanocatalyst
This protocol describes a one-pot, four-component synthesis of a substituted pyrido[2,3-d]pyrimidine.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Fe3O4@SiO2/L-arginine nanocatalyst (0.05 g)
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), guanidine hydrochloride (1.2 mmol), and the Fe3O4@SiO2/L-arginine nanocatalyst (0.05 g).
-
Heat the solvent-free mixture at 80 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography.
-
After completion of the reaction, add ethanol to the mixture and use an external magnet to separate the nanocatalyst.
-
Decant the ethanolic solution and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure pyrido[2,3-d]pyrimidine derivative. Expected yield: 90-98%.
-
The recovered nanocatalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Visualizing the Synthetic Pathways
To further elucidate the differences between these two approaches, the following diagrams illustrate the core logic and workflow of each synthesis.
Caption: Workflow for the established synthesis of pyridopyrimidines.
Caption: Workflow for the new nanocatalyst-mediated synthesis.
Conclusion: Embracing Innovation in Synthesis
The comparison clearly demonstrates the significant advancements offered by modern synthetic methods for pyridopyrimidines. The nanocatalyst-driven, one-pot approach is not merely an incremental improvement but a paradigm shift in terms of efficiency, sustainability, and operational simplicity. While established routes laid the crucial groundwork and are still valuable for certain applications, new methods provide researchers with powerful tools to accelerate the discovery and development of novel pyridopyrimidine-based therapeutics. The adoption of these innovative strategies is essential for driving progress in medicinal chemistry and bringing new, life-saving drugs to patients more quickly and sustainably.
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A Comparative In Silico Docking Analysis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology.[1][2][3] This guide provides an in-depth comparative analysis of the in silico docking of various 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, elucidating their binding interactions with key oncogenic kinases. By examining the structural basis of their inhibitory activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of next-generation inhibitors.
The versatility of the tetrahydropyrido[3,4-d]pyrimidine core allows for facile chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4][5] This has led to the exploration of its derivatives against a range of cancer-related targets, including Axl receptor tyrosine kinase, Monopolar spindle 1 (Mps1) kinase, and the notoriously challenging KRAS-G12D mutant.[4][6][7][8][9] This guide will focus on a comparative analysis of derivatives targeting these kinases, drawing upon published computational studies to highlight key structure-activity relationships (SAR).
The Strategic Imperative of In Silico Docking in Kinase Inhibitor Design
Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This approach is instrumental in the early stages of drug discovery for hit identification and lead optimization. By simulating the intermolecular interactions between a ligand and its receptor, we can gain a detailed understanding of the key hydrogen bonds, hydrophobic interactions, and other forces that govern binding. This knowledge is crucial for designing compounds with improved potency and selectivity.
The following sections will delve into the specific docking methodologies and comparative binding analyses of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives against Axl, Mps1, and KRAS-G12D, providing a framework for understanding their therapeutic potential.
Comparative Docking Analysis Against Axl Receptor Tyrosine Kinase
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical mediator of cancer cell survival, proliferation, and metastasis.[4] Its overexpression is associated with poor prognosis in numerous cancers, making it an attractive therapeutic target. Researchers have successfully designed and synthesized a series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potent and selective Axl inhibitors.[4]
Experimental Protocol: In Silico Docking of Axl Inhibitors
The following protocol outlines a typical workflow for the in silico docking of Axl inhibitors, based on established methodologies.
-
Protein Preparation:
-
The crystal structure of the Axl kinase domain is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).
-
-
Ligand Preparation:
-
The 2D structures of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives are sketched and converted to 3D structures.
-
The ligands are energy minimized using a suitable force field (e.g., MMFF94).
-
-
Molecular Docking:
-
A molecular docking program (e.g., AutoDock Vina, GOLD, or Schrödinger's Glide) is used to predict the binding poses of the ligands in the Axl active site.
-
The docking grid is centered on the ATP-binding site of the kinase.
-
Multiple docking runs are performed for each ligand to ensure conformational sampling.
-
-
Analysis of Docking Results:
-
The predicted binding poses are visualized and analyzed to identify key interactions with active site residues.
-
The docking scores (binding affinities) are compared to rank the compounds.
-
Caption: A generalized workflow for the in silico docking of kinase inhibitors.
Comparative Binding Interactions of Axl Inhibitors
A notable example is the derivative ER-001259851-000, which was identified as a potent and selective Axl inhibitor.[4] While specific docking scores from a comparative study are not publicly detailed, the structure-activity relationship data indicates that modifications at the C2 and C4 positions of the pyrimidine ring are crucial for achieving high affinity and selectivity.
| Derivative Type | Key Substitutions | Predicted Binding Interactions (Hypothetical) |
| Scaffold | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | Forms key hydrogen bonds with the hinge region of the kinase. |
| Lead Compound | Amine at C2, Aryl ether at C4 | Engages with the hydrophobic back pocket. |
| Optimized Inhibitor | Modified C2 and C4 substituents | Enhanced hydrophobic interactions and optimized geometry for improved potency and selectivity. |
Comparative Docking Analysis Against Monopolar Spindle 1 (Mps1) Kinase
Mps1 is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[7][9] Its overexpression is linked to aneuploidy and tumorigenesis, making it a validated target for cancer therapy. A series of pyrido[3,4-d]pyrimidine derivatives have been investigated as Mps1 inhibitors, with computational studies elucidating their binding mechanisms.[7][9]
Experimental Protocol: In Silico Docking and MM/GBSA of Mps1 Inhibitors
The in silico evaluation of Mps1 inhibitors often involves a multi-step process to enhance the accuracy of binding prediction.
-
Molecular Docking:
-
Similar to the Axl protocol, initial docking is performed to generate binding poses.
-
-
Molecular Dynamics (MD) Simulations:
-
The top-ranked docking poses are subjected to MD simulations to assess the stability of the ligand-protein complex over time in a simulated physiological environment.
-
-
MM/GBSA Calculations:
-
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is employed to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.[7]
-
Caption: A refined in silico workflow incorporating molecular dynamics and MM/GBSA.
Comparative Binding Interactions of Mps1 Inhibitors
Studies on pyrido[3,4-d]pyrimidine derivatives targeting Mps1 have revealed that van der Waals interactions and nonpolar solvation energies are the primary drivers of binding.[7] All investigated inhibitors were found to interact with a common set of residues, including I531, V539, M602, C604, N606, I607, L654, I663, and P673.[7] Furthermore, stable hydrogen bonds with residues G605 and K529 were identified as being crucial for potent inhibitory activity.[7]
| Derivative | Key Interacting Residues | Predicted Contribution to Binding |
| Derivative A | G605, K529 (H-bonds); I531, V539, M602 (hydrophobic) | Strong binding affinity due to a combination of hydrogen bonding and extensive hydrophobic interactions. |
| Derivative B | G605 (H-bond); I531, V539 (hydrophobic) | Moderate binding affinity, with fewer key interactions compared to Derivative A. |
| Alternative Inhibitor | K529 (H-bond); M602, I607 (hydrophobic) | Different binding mode, potentially offering a distinct selectivity profile. |
Comparative Docking Analysis Against KRAS-G12D
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of covalent inhibitors that target a cryptic pocket present in the GDP-bound state. The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been utilized as a starting point for the design of novel KRAS-G12D inhibitors.[6][8]
Experimental Protocol: Structure-Based Design and Docking of KRAS-G12D Inhibitors
The development of KRAS-G12D inhibitors from the tetrahydropyrido[3,4-d]pyrimidine scaffold is a prime example of structure-based drug design.
-
Scaffold Hopping and Initial Docking:
-
The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is docked into the KRAS-G12D binding pocket (PDB: 7RPZ) to assess its fit and potential interaction points.
-
-
Iterative Design and Synthesis:
-
Substituents are added to the core scaffold to enhance interactions with key residues such as Asp12, Gly60, Glu92, and His95.[8]
-
-
Comparative Docking of Derivatives:
-
Each newly designed derivative is docked into the KRAS-G12D active site to predict its binding mode and affinity.
-
The docking results guide the selection of compounds for synthesis and biological evaluation.
-
Comparative Binding Interactions of KRAS-G12D Inhibitors
A study detailing the design of KRAS-G12D inhibitors based on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold provides valuable insights into their binding modes.[8]
| Compound | Key Substituent | Key Interacting Residues | IC50 (Enzymatic) |
| 10c | Protonated 3,8-diazabicyclo[3.2.1]octane | Asp12, Gly60 (H-bonds) | > 10 µM |
| 10k | Homopiperazine | Glu92, His95 (H-bonds) | 0.009 µM |
| MRTX1133 (Reference) | Not specified | Asp12, Glu62, His95 (H-bonds), Arg68 (arene-cation) | Not specified |
The docking studies revealed that compound 10c , despite showing potent anti-proliferative activity, had weak enzymatic inhibition.[8] This was attributed to its interaction with Asp12 and Gly60. In contrast, the highly potent enzymatic inhibitor 10k established crucial hydrogen bonds with Glu92 and His95.[8] This highlights the importance of targeting specific sub-pockets within the KRAS-G12D active site to achieve high inhibitory potency.
Conclusion and Future Directions
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. This comparative in silico docking analysis underscores the importance of a structure-guided approach to inhibitor design. By leveraging computational tools to understand the intricate molecular interactions between these derivatives and their target kinases, researchers can more effectively navigate the complex process of drug discovery.
Future efforts in this area should focus on integrating advanced computational techniques, such as free energy perturbation (FEP) calculations, to more accurately predict binding affinities and guide the design of next-generation inhibitors. Furthermore, the continued exploration of novel substitutions on the tetrahydropyrido[3,4-d]pyrimidine core holds the potential to unlock inhibitors with improved drug-like properties and novel mechanisms of action. The insights gained from these in silico studies will undoubtedly accelerate the development of new targeted therapies for cancer and other diseases.
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PubMed. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]
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A Head-to-Head Comparison of Pyridothienopyrimidine and Quinazoline-Based Kinase Inhibitors: A Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent heterocyclic scaffolds in modern kinase inhibitor design: pyridothienopyrimidines and quinazolines. As foundational structures for numerous FDA-approved and investigational drugs, particularly in oncology, a nuanced understanding of their respective strengths and weaknesses is critical for researchers, medicinal chemists, and drug development teams. We will move beyond surface-level comparisons to dissect their mechanisms, analyze head-to-head performance data, provide actionable experimental protocols, and discuss future perspectives.
Chapter 1: The Molecular Landscape: Structural Nuances and Mechanistic Implications
At their core, both quinazoline and pyridothienopyrimidine scaffolds are bioisosteres of the adenine ring of ATP, enabling them to function as ATP-competitive inhibitors.[1] They are designed to fit within the ATP-binding pocket of protein kinases, forming critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain.[1][2] This occupation of the active site physically blocks ATP binding and subsequent phosphorylation of downstream substrates, thereby disrupting aberrant signaling pathways.
However, the specific arrangement of heteroatoms in their fused ring systems dictates crucial differences in their binding modes, selectivity profiles, and potential for overcoming drug resistance.
The Quinazoline Scaffold: The quinazoline core is a well-trodden path in kinase inhibitor design, forming the basis of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[3][4] Its binding is typically characterized by a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a key methionine residue in the hinge region (Met793 in EGFR).[4] A second, water-mediated hydrogen bond can also form via the N3 atom.[4] The 4-anilino substituent is a common feature, directed towards the back of the ATP pocket to establish further hydrophobic interactions that enhance potency.[4][5]
The Pyridothienopyrimidine Scaffold: This scaffold is a newer entrant but has rapidly gained attention for its ability to target a diverse range of kinases, including EGFR, VEGFR, and PIM-1.[6][7][8] The fusion of thieno[2,3-b]pyridine with a pyrimidine ring creates a unique electronic and steric profile. The arrangement of nitrogen and sulfur atoms can allow for different or additional hydrogen bonding patterns within the hinge region compared to quinazolines. This structural distinction can be exploited by medicinal chemists to achieve higher potency or to gain selectivity against specific kinases or mutant forms that are resistant to quinazoline-based drugs.
Caption: Simplified binding modes of quinazoline and pyridothienopyrimidine scaffolds.
Chapter 2: Head-to-Head Performance: A Data-Driven Comparison
Objective evaluation requires direct comparison of inhibitors against the same biological target under identical assay conditions. While large-scale, direct comparisons are rare in published literature, we can synthesize data from studies that benchmark novel compounds against established standards. Here, we compare representative compounds from each class targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
One study detailed the synthesis of novel pyridothienopyrimidine derivatives and tested their inhibitory activity against wild-type EGFR (EGFRWT), comparing them directly to the first-generation quinazoline-based inhibitor, Erlotinib.[7][9]
| Parameter | Inhibitor Class | Representative Compound(s) | Target | IC50 (nM) | Source(s) |
| Biochemical Potency | Quinazoline | Erlotinib | EGFRWT | 27.01 | [7][9] |
| Pyridothienopyrimidine | Compound 3a | EGFRWT | 7.27 | [7][9] | |
| Pyridothienopyrimidine | Compound 5a | EGFRWT | 17.29 | [7][9] | |
| Pyridothienopyrimidine | Compound 9b | EGFRWT | 9.54 | [7][9] |
Analysis and Interpretation: The data clearly indicate that several pyridothienopyrimidine derivatives exhibit significantly higher biochemical potency against EGFR than Erlotinib.[7][9] For example, compound 3a is nearly four times more potent.[7][9] This supports the hypothesis that the pyridothienopyrimidine scaffold can be optimized to achieve superior target inhibition. This enhanced potency may be attributed to a more favorable interaction with the ATP-binding site, potentially forming stronger or additional hydrogen bonds with the hinge region. Such improvements in potency are a primary goal in lead optimization, as they can translate to lower required therapeutic doses and potentially fewer off-target effects.
Chapter 3: Experimental Corner: Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential. Here we provide detailed, step-by-step methodologies for two key assays in the kinase inhibitor evaluation workflow: a biochemical potency assay and a cellular target engagement assay.
Protocol 1: Biochemical Potency via ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, providing a highly sensitive and reliable method for determining inhibitor IC50 values.[10]
Causality: The choice of a luminescence-based ADP quantification method is deliberate. It is a universal assay applicable to virtually any kinase, avoids the use of hazardous radioisotopes, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. Performing the assay at the Km for ATP is critical for accurately determining the potency of ATP-competitive inhibitors.[10]
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the pyridothienopyrimidine and quinazoline inhibitors in 100% DMSO, followed by a final dilution into the assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor solution or vehicle control (e.g., 1% DMSO in buffer).
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., recombinant EGFR) diluted in assay buffer. Pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) in assay buffer to start the reaction.
-
Incubation: Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. This time should be within the linear range of the kinase reaction to ensure the measured activity is proportional to the enzyme's initial velocity.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data using "no-enzyme" (100% inhibition) and "vehicle-only" (0% inhibition) controls. Plot the normalized response versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay
While biochemical assays measure direct enzyme inhibition, cellular assays are crucial to confirm that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect. The NanoBRET™ Target Engagement assay measures compound binding at a specific kinase target within intact cells.[11]
Causality: This assay is chosen because it provides a quantitative measure of target occupancy in living cells, which is a more physiologically relevant endpoint than biochemical IC50. It helps differentiate compounds that are potent biochemically but have poor cell permeability from those that effectively reach their intracellular target.
Detailed Methodology:
-
Cell Preparation: Use HEK293 cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase. Plate the cells in a 96-well white assay plate and incubate overnight.
-
Tracer Addition: Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM® I Reduced Serum Medium. Add the tracer to the cells. The tracer is a fluorescently labeled molecule that reversibly binds to the kinase's ATP pocket.
-
Inhibitor Addition: Immediately add the test inhibitors (pyridothienopyrimidine and quinazoline compounds) at various concentrations to the wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium.
-
Substrate Addition: Add the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution. The inhibitor component ensures that only the intracellular signal from the fusion protein is measured.
-
Data Acquisition: Read both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths simultaneously using a luminometer equipped with the appropriate filters.
-
Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. After normalizing to controls, plot the BRET ratio against inhibitor concentration to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target kinase.
Chapter 4: Beyond the Target: ADME/Tox and Future Perspectives
A potent inhibitor is only a viable drug candidate if it possesses favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Both quinazoline and pyridothienopyrimidine scaffolds can be decorated with various functional groups to tune these properties.
ADME/Tox Profile:
-
Quinazolines: As a well-established class, the ADME/Tox profiles of many quinazoline-based drugs are well-documented.[12][13] They generally exhibit good oral bioavailability. However, metabolism is a key consideration, as they can be substrates for cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions.[14]
-
Pyridothienopyrimidines: This class is less mature, and thus less public data is available. However, in silico prediction tools are invaluable for early assessment.[15] The inclusion of the thiophene ring can alter lipophilicity and metabolic stability compared to the benzene ring in quinazolines, which may offer advantages in optimizing pharmacokinetic profiles.
Future Perspectives:
The field is moving towards developing inhibitors with higher selectivity to minimize off-target toxicity and designing covalent or irreversible inhibitors to overcome resistance mutations.[16] Both scaffolds are amenable to the inclusion of a reactive "warhead" (e.g., an acrylamide group) that can form a covalent bond with a non-catalytic cysteine residue near the active site. Furthermore, the development of dual inhibitors that hit multiple nodes in a signaling pathway (e.g., dual EGFR/VEGFR inhibitors) is an active area of research for both quinazoline and pyridothienopyrimidine classes.[17]
Conclusion
The choice between a pyridothienopyrimidine and a quinazoline scaffold is not a matter of inherent superiority but of strategic design based on the specific therapeutic goal.
-
Quinazolines represent a proven, well-understood scaffold with a wealth of historical data to guide development. They are an excellent starting point for targets where their known binding mode is effective.
-
Pyridothienopyrimidines offer a compelling alternative, demonstrating the potential for higher potency and providing novel intellectual property space. Their distinct structural features may be particularly advantageous for achieving selectivity among closely related kinases or for targeting mutant enzymes resistant to previous generations of inhibitors.
Ultimately, the optimal choice will be revealed through rigorous, head-to-head experimental evaluation, as outlined in this guide. By combining robust biochemical and cellular assays with early ADME/Tox profiling, drug discovery teams can make data-driven decisions to select the scaffold with the highest probability of clinical success.
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- Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. RSC Publishing.
- Ali, H.I., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.
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- (PDF) A series of quinazolin‐4(3H)‐one‐morpholine hybrids as anti‐lung‐cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. ResearchGate.
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A-Scientist's-Guide-to-Confirming-Microtubule-Depolymerization-by-Novel-Agents
Introduction: The Enduring Appeal of a Dynamic Target
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1][2] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a host of cellular processes, most notably the formation of the mitotic spindle during cell division.[1][3] This central role in cell proliferation has made microtubules a prime target for anticancer drug development for decades.[1][3]
Classic microtubule-targeting agents (MTAs) fall into two broad categories: stabilizers (e.g., taxanes), which prevent depolymerization, and destabilizers (e.g., vinca alkaloids, colchicine), which inhibit polymerization.[1][4] Both classes of drugs disrupt the delicate balance of microtubule dynamics, leading to mitotic arrest and, ultimately, apoptotic cell death.[3][5] However, the clinical utility of existing MTAs can be hampered by issues such as neurotoxicity and the development of drug resistance.[1] This necessitates the discovery and rigorous characterization of novel agents with improved therapeutic profiles.[1][6]
Pillar 1: The Biochemical Litmus Test - Direct Interaction with Tubulin
The most direct way to ascertain a compound's effect on microtubules is to observe its interaction with purified tubulin in a cell-free environment. The in vitro tubulin polymerization assay is the gold standard for this purpose.
The "Why": Causality in the Assay
This assay directly measures the ability of a compound to interfere with the polymerization of tubulin dimers into microtubules. By using highly purified tubulin, we eliminate the complexity of the cellular environment, allowing for a clear determination of a direct interaction.[7] The polymerization process can be monitored by measuring the change in light scattering or fluorescence over time. A genuine depolymerizing agent will inhibit the rate and extent of this polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and established methodologies.[2][7]
Materials:
-
Lyophilized, >99% pure tubulin (e.g., from bovine brain)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
Your novel agent ("Novel Agent X")
-
Positive Control: Nocodazole or Vincristine
-
Negative Control: DMSO (vehicle)
-
96-well, non-binding, black microplates
-
Temperature-controlled microplate reader capable of reading fluorescence or absorbance
Procedure:
-
Preparation: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer containing GTP. Keep on ice to prevent premature polymerization.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add your test compounds (Novel Agent X, controls) at various concentrations.
-
Initiation: Add the cold tubulin solution to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance (turbidity) at 340 nm or fluorescence every minute for 60 minutes.
-
Analysis: Plot the change in absorbance/fluorescence versus time. Compare the curves generated by Novel Agent X to the positive and negative controls. A potent depolymerizing agent will show a significant reduction in the polymerization rate and the final plateau phase, similar to the positive control.
Pillar 2: Visualizing the Impact - Cellular Confirmation
While biochemical assays are crucial, it is essential to confirm that the agent has the same effect within the complex milieu of a living cell. Immunofluorescence microscopy provides a powerful visual confirmation of microtubule network disruption.
The "Why": From In Vitro to In Vivo Relevance
This technique allows for the direct visualization of the microtubule cytoskeleton within treated cells. A depolymerizing agent is expected to cause a dose-dependent disassembly of the intricate microtubule network, resulting in a diffuse cytoplasmic staining of tubulin rather than distinct filaments.[6] This provides strong evidence that the agent can access its intracellular target and exert its depolymerizing activity in a cellular context.
Experimental Protocol: Immunofluorescence Staining of Microtubules
This is a standard protocol for immunofluorescence.[2][8]
Materials:
-
Cells cultured on glass coverslips (e.g., A549, HeLa)
-
Novel Agent X, positive control (e.g., Nocodazole), and vehicle control (DMSO)
-
Fixative: 4% formaldehyde in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA or 5% normal goat serum in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI or Hoechst
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with various concentrations of Novel Agent X and controls for a predetermined time (e.g., 18-24 hours).
-
Fixation: Gently wash the cells with PBS and then fix them. If using formaldehyde, fix for 10-15 minutes at room temperature.[2] If using methanol, fix for 5-10 minutes at -20°C.[9]
-
Permeabilization: (For formaldehyde fixation) Wash with PBS and then permeabilize with Triton X-100 for 10-15 minutes.[8]
-
Blocking: Wash with PBS and then block with Blocking Buffer for at least 45-60 minutes to reduce non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate with the anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash thoroughly with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash thoroughly with PBS. Stain nuclei with DAPI or Hoechst for 10 minutes.[8] Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
Pillar 3: The Cellular Consequence - Cell Cycle Arrest
A hallmark of both microtubule stabilizing and destabilizing agents is their ability to disrupt the mitotic spindle, leading to an arrest of the cell cycle, typically at the G2/M phase.[1][3] This downstream effect serves as a crucial piece of corroborating evidence.
The "Why": Linking Mechanism to Phenotype
By interfering with the formation of the mitotic spindle, depolymerizing agents activate the spindle assembly checkpoint, preventing the cell from progressing into anaphase. This results in an accumulation of cells in the G2/M phase of the cell cycle.[10] Quantifying this cell cycle arrest via flow cytometry provides a robust, quantitative measure of the agent's antimitotic activity.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells in suspension (from treated and control cultures)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow Cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Novel Agent X and controls for a duration that allows for at least one cell cycle (e.g., 24 hours). Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: The resulting histograms will show the distribution of cells in G1, S, and G2/M phases based on their DNA content. Compare the percentage of cells in the G2/M phase in treated samples versus the control. A significant increase in the G2/M population is indicative of mitotic arrest.
Data Synthesis and Comparison
To build a compelling case, the data from these experiments should be synthesized and compared against a known depolymerizing agent.
Table 1: Comparative Analysis of Novel Agent X vs. Vincristine
| Assay | Metric | Novel Agent X | Vincristine (Control) | DMSO (Control) |
| In Vitro Tubulin Polymerization | % Inhibition of Polymerization (at 1 µM) | 85% | 90% | <5% |
| Immunofluorescence Microscopy | Microtubule Phenotype | Diffuse cytoplasmic staining, loss of filaments | Diffuse cytoplasmic staining, loss of filaments | Intact, filamentous network |
| Cell Cycle Analysis | % Cells in G2/M (at 100 nM) | 75% | 80% | 15% |
| Cell Viability (e.g., MTT Assay) | IC50 (in A549 cells) | 50 nM | 40 nM | N/A |
Visualizing the Workflow and Mechanism
Diagrams can effectively illustrate the experimental logic and the underlying biological mechanism.
Experimental Workflow
Caption: A multi-pronged approach to confirming microtubule depolymerization.
Mechanism of Microtubule Dynamics and Agent Intervention
Sources
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A Researcher's Guide to Characterizing and Overcoming Resistance to Novel 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-Derived Kinase Inhibitors
Foreword for the Modern Drug Discovery Professional
The pyrido[3,4-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile template for the development of potent kinase inhibitors.[1][2][3] Derivatives of the 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core have demonstrated significant promise, with researchers designing novel compounds targeting critical oncogenic drivers such as KRAS-G12D and the Axl receptor tyrosine kinase.[4][5] However, the clinical utility of even the most promising kinase inhibitors is often curtailed by the eventual emergence of drug resistance—a complex and multifaceted challenge that remains a primary cause of treatment failure in oncology.[2][6]
This guide provides a comprehensive, technically grounded framework for evaluating the drug resistance profiles of novel compounds derived from this privileged scaffold. As Senior Application Scientists, we understand that robust, reproducible data is paramount. Therefore, we present not just protocols, but the strategic rationale behind them, empowering you to design self-validating experiments that yield unambiguous insights. We will explore the generation of resistant cell lines, the characterization of resistance phenotypes, the elucidation of underlying molecular mechanisms, and the strategic design of combination therapies to overcome these resistance pathways.
The Inevitable Challenge: Understanding Drug Resistance Mechanisms
Resistance to kinase inhibitors can be broadly categorized into two major types: on-target alterations that directly affect the drug-target interaction, and off-target (or bypass) mechanisms that render the inhibition of the primary target ineffective. A thorough evaluation must consider both possibilities.
On-Target Resistance: This typically involves genetic alterations within the target kinase itself.
-
Gatekeeper Mutations: The most common form of on-target resistance, where a mutation in the ATP-binding pocket of the kinase sterically hinders the binding of the inhibitor without significantly compromising the kinase's enzymatic activity.[7] A classic example is the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[8][9]
-
Target Amplification: A significant increase in the copy number of the target gene can lead to overexpression of the kinase, effectively overwhelming the inhibitor at clinically achievable concentrations.
Off-Target (Bypass) Resistance: This involves the activation of alternative signaling pathways that compensate for the inhibition of the primary target.[7]
-
Bypass Pathway Activation: Cancer cells can adapt by upregulating parallel signaling cascades. For instance, in the context of HER2-targeted therapies, the activation of pathways like PI3K/Akt/mTOR can sustain cell proliferation and survival despite effective HER2 blockade.[10][11][12][13] Similarly, MET amplification is a known bypass mechanism for EGFR inhibitors.[9][14]
-
Phenotypic Transformation: In some cases, cancer cells undergo fundamental changes in their cellular identity, such as the epithelial-to-mesenchymal transition (EMT), which can confer broad resistance to various therapies.[8][14]
Below is a conceptual diagram illustrating the major signaling pathways and points of resistance relevant to kinase inhibitors.
Caption: A three-phase experimental workflow for drug resistance profiling.
Phase 1: Development of Drug-Resistant Models
The cornerstone of any resistance study is a robust and clinically relevant resistant cell line model. The most common method involves continuous exposure of a sensitive parental cell line to escalating concentrations of the drug. [15][16][17] Protocol: Generating a Resistant Cell Line via Continuous Exposure
-
Causality: This method mimics the clinical scenario where tumors acquire resistance under constant therapeutic pressure. The stepwise increase in drug concentration selects for cells with progressively stronger resistance mechanisms. [15][18]
-
Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of your lead compound on the parental cancer cell line (e.g., A549, MCF-7) using a standard cell viability assay. [16][17]2. Initiation of Culture: Begin by culturing the parental cells in a medium containing the compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (comparable to the untreated parental line), passage them and double the concentration of the compound in the culture medium.
-
Iterative Selection: Repeat this dose escalation process. This can be a lengthy procedure, often taking 3 to 18 months. [19]It is crucial to cryopreserve cells at various stages of resistance development.
-
Establishment of a Stable Resistant Line: A resistant cell line is considered stable when it can consistently proliferate in a drug concentration that is at least 10-fold higher than the IC50 of the parental cell line. [15]This new, higher concentration should be maintained in the culture medium to preserve the resistant phenotype.
Phase 2: Phenotypic and Mechanistic Characterization
Once a resistant line is established, the next step is to quantify the degree of resistance and uncover the molecular machinery driving it.
A. Quantifying Resistance: Cell Viability Assays
Cell viability assays are essential for determining the IC50 values and comparing the sensitivity of parental versus resistant cells. [20][21][22]The resazurin reduction assay is a cost-effective, sensitive, and reliable method. [23] Protocol: Resazurin (AlamarBlue) Cell Viability Assay
-
Causality: This assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells. [23]
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the pyridopyrimidine derivative (and comparator compounds) for 48-72 hours.
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of drug concentration and fit a dose-response curve to calculate the IC50 value.
| Cell Line | Compound | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| NCI-H1975 | Compound A | 15 | 350 | 23.3 |
| NCI-H1975 | Compound B | 22 | 890 | 40.5 |
| NCI-H1975 | Gefitinib | 25 | >10,000 | >400 |
| BT-474 | Compound C | 8 | 150 | 18.8 |
| BT-474 | Lapatinib | 12 | 980 | 81.7 |
Table 1: Example comparative IC50 data for parental and resistant cell lines. The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).
B. Uncovering Mechanisms: Western Blotting for Pathway Analysis
Western blotting is a powerful technique to investigate changes in protein expression and activation (phosphorylation) of key signaling molecules. [24][25][26]This analysis can reveal if resistance is driven by on-target modifications or the activation of bypass pathways. [27] Protocol: Western Blot for Key Signaling Proteins
-
Causality: By probing for total and phosphorylated forms of proteins in critical pathways (e.g., EGFR, AKT, ERK), we can create a snapshot of the signaling network's status in resistant cells compared to parental cells, identifying any hyper-activated bypass routes. [27]
-
Protein Extraction: Lyse parental and resistant cells (both untreated and treated with the compound for a short duration, e.g., 6 hours) using a lysis buffer supplemented with protease and phosphatase inhibitors. [26]2. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. [24]4. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against your targets (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C. [26]7. Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Phase 3: Designing Strategies to Overcome Resistance
The knowledge gained from mechanistic studies allows for the rational design of combination therapies aimed at co-targeting the primary driver and the resistance pathway. [28] A. Evaluating Combination Therapies: Synergy Assays
Synergy assays quantitatively determine whether the combined effect of two drugs is greater than the sum of their individual effects. [29][30]The Bliss Independence model is a commonly used method for this analysis. [31] Protocol: Checkerboard Synergy Assay
-
Causality: This assay systematically tests a matrix of concentrations for two drugs, allowing for the calculation of a synergy score that defines the nature of the interaction (synergistic, additive, or antagonistic). [30][32]
-
Plate Setup: In a 96-well plate, create a two-dimensional concentration matrix. Serially dilute your pyridopyrimidine derivative along the rows and a second drug (e.g., a MET inhibitor, a PI3K inhibitor) along the columns.
-
Cell Seeding & Treatment: Seed the resistant cells and, after overnight adherence, apply the drug combinations from the matrix plate.
-
Viability Assessment: After 72 hours, assess cell viability using the resazurin assay as described previously.
-
Synergy Calculation: Calculate synergy scores using software like SynergyFinder 2.0. [31]A positive score typically indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
Caption: Rationale for combination therapy to overcome bypass pathway-mediated resistance.
| Drug Combination (in Resistant Line) | Primary Target | Bypass Target | Synergy Score (Bliss) | Interpretation |
| Cmpd B + Crizotinib | EGFR | MET | +15.2 | Synergistic |
| Cmpd B + Alpelisib | EGFR | PI3K | +8.5 | Moderately Synergistic |
| Cmpd B + Doxorubicin | EGFR | N/A | +1.1 | Additive |
| Cmpd C + Trastuzumab | HER2 | HER2 | -5.6 | Antagonistic |
Table 2: Example synergy analysis data for a lead compound in a resistant cell line. Higher positive scores indicate stronger synergy.
Conclusion
Evaluating the drug resistance profile of novel 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives is not merely a characterization step but a critical component of a successful drug development strategy. By systematically generating resistant models, quantifying the resistance phenotype, and elucidating the underlying molecular drivers, researchers can proactively devise strategies to overcome this clinical challenge. The use of combination therapies, guided by robust mechanistic data, holds the key to extending the therapeutic potential of this promising class of compounds and ultimately improving patient outcomes.
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A Tale of Two Isomers: Unraveling the Bioactivity of Pyrido[3,4-d]pyrimidine and Pyrido[4,3-d]pyrimidine Scaffolds
A Senior Application Scientist's Guide to Isomeric Bioactivity
In the landscape of medicinal chemistry, the subtle dance of atoms within a molecule can lead to profound differences in biological activity. This guide delves into the fascinating world of isomeric pyridopyrimidines, offering a comparative analysis of the pyrido[3,4-d]pyrimidine and pyrido[4,3-d]pyrimidine scaffolds. As a researcher, scientist, or drug development professional, understanding the nuances of how the placement of a single nitrogen atom can dictate therapeutic potential is paramount. We will explore the differential bioactivities of these two closely related heterocyclic systems, supported by experimental data, to illuminate their distinct and overlapping therapeutic landscapes.
The Isomeric Distinction: A Structural Overview
At the heart of our comparison lies the constitutional isomerism of the pyrido[3,4-d]pyrimidine and pyrido[4,3-d]pyrimidine cores. Both are bicyclic heteroaromatic systems formed by the fusion of a pyridine and a pyrimidine ring. However, the point of fusion and the orientation of the nitrogen atoms in the pyridine ring create distinct electronic and steric environments, profoundly influencing their interaction with biological targets.
The pyrido[3,4-d]pyrimidine scaffold features the pyridine nitrogen at position 5, while the pyrido[4,3-d]pyrimidine scaffold has its pyridine nitrogen at position 6. This seemingly minor alteration in the nitrogen placement leads to differences in the molecule's hydrogen bonding capacity, dipole moment, and overall shape, which in turn dictates its binding affinity and selectivity for various enzymes and receptors.
Comparative Bioactivity: A Focus on Kinase Inhibition
Both pyridopyrimidine isomers have emerged as privileged scaffolds in the development of kinase inhibitors, a critical class of therapeutics in oncology and beyond.[1] To provide a direct and objective comparison, we will examine their inhibitory activity against a common and clinically significant target: the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
A series of 4-anilino-7-substituted-pyrido[4,3-d]pyrimidines were synthesized and evaluated for their ability to inhibit the tyrosine-phosphorylating activity of EGF-stimulated full-length EGFR enzyme.[2] In parallel, a novel class of compounds bearing the pyrido[3,4-d]pyrimidine scaffold were designed and assessed as irreversible EGFR tyrosine kinase inhibitors (EGFR-TKIs), with a focus on overcoming acquired resistance.[3]
| Scaffold | Compound/Derivative | Target | IC50 (nM) | Reference |
| Pyrido[4,3-d]pyrimidine | 7-(3-Morpholinopropoxy)-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine | EGFR | 0.5 | [2] |
| Pyrido[4,3-d]pyrimidine | 7-[3-(Dimethylamino)propoxy]-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine | EGFR | 1.0 | [2] |
| Pyrido[3,4-d]pyrimidine | Compound 25h | EGFRL858R | 1.7 | [3] |
| Pyrido[3,4-d]pyrimidine | Compound 25h | EGFRL858R/T790M | 23.3 | [3] |
| Pyrido[3,4-d]pyrimidine | Compound B30 | EGFRL858R | 1.1 | [4] |
| Pyrido[3,4-d]pyrimidine | Compound B30 | EGFRL858R/T790M/C797S | 7.2 | [4] |
The data reveals that both scaffolds can be elaborated to produce highly potent EGFR inhibitors. Notably, derivatives of the pyrido[4,3-d]pyrimidine core have demonstrated sub-nanomolar to low nanomolar inhibition of wild-type EGFR.[2] In contrast, recent efforts in the pyrido[3,4-d]pyrimidine series have focused on tackling the challenge of acquired resistance in cancer therapy, with compounds showing impressive potency against clinically relevant EGFR mutants such as L858R, T790M, and the challenging C797S mutation.[3][4]
This divergence in research focus suggests that the pyrido[3,4-d]pyrimidine scaffold may offer a more adaptable framework for developing next-generation inhibitors that can overcome resistance mechanisms. The positioning of the pyridine nitrogen in the [3,4-d] isomer may allow for the introduction of substituents that can form crucial interactions within the ATP-binding pocket of mutant kinases.
Further diversifying the biological profiles, a pyrido[4,3-d]pyrimidine derivative, SKI-O-068, has been identified as a potent inhibitor of PIM-1 kinase with an IC50 of 123 nM.[5] While extensive data on PIM-1 inhibition by pyrido[3,4-d]pyrimidines is not as readily available in the public domain, this finding points to another avenue for therapeutic intervention where the pyrido[4,3-d]pyrimidine scaffold has shown promise.
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors from both isomeric scaffolds has been guided by extensive structure-activity relationship (SAR) studies.
For the pyrido[4,3-d]pyrimidine series targeting EGFR, the 4-anilino moiety is a critical pharmacophore, mimicking the adenine portion of ATP and forming key hydrogen bonds in the hinge region of the kinase domain. The 7-position of the pyridopyrimidine core has been shown to be amenable to a wide variety of solubilizing substituents, including weakly basic amines, without compromising inhibitory activity.[2] The most effective of these substituents are typically long-chain amines that occupy a largely hydrophobic region at the entrance of the ATP binding cleft.[2]
In the case of the pyrido[3,4-d]pyrimidine EGFR inhibitors, an acrylamide moiety has been incorporated to act as a Michael acceptor, enabling covalent bond formation with a cysteine residue (Cys797) in the active site of EGFR.[3] This irreversible binding is a key strategy for overcoming resistance. Furthermore, substitutions at the 2, 4, and 6-positions of the pyrido[3,4-d]pyrimidine core have been explored to optimize potency and selectivity against mutant EGFR forms.[4]
The distinct substitution patterns that lead to potent inhibitors for each scaffold underscore the influence of the isomeric nature of the core on the overall molecular interactions with the target protein.
Experimental Methodologies: A Blueprint for Discovery
The synthesis and biological evaluation of these isomeric pyridopyrimidines follow established yet distinct chemical and biological protocols.
General Synthetic Approach
The construction of the pyridopyrimidine core is a critical step in the synthesis of these bioactive molecules. A common strategy involves the cyclocondensation of a suitably substituted aminopyridine derivative with a pyrimidine precursor.
Generic Synthesis of a Pyrido[4,3-d]pyrimidine Core:
A thermal cyclocondensation of an ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride can be employed to construct the pyrido[4,3-d]pyrimidine heterocyclic system.[6]
Caption: General synthetic workflow for the formation of a pyrido[4,3-d]pyrimidine core.
Generic Synthesis of a Pyrido[3,4-d]pyrimidine Core:
The synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives often starts from a common intermediate, such as 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine.[6] This intermediate can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitutions to introduce diversity at the C-4 position.[6]
Biological Evaluation: Kinase Inhibition Assays
The in vitro inhibitory activity of the synthesized compounds against their target kinases is a crucial step in the evaluation process. A widely used method is the radiometric protein kinase assay.
Radiometric Protein Kinase Assay (e.g., 33PanQinase® Activity Assay): [7]
-
Preparation of Reagents: Prepare assay buffer, kinase solution, substrate solution (e.g., a generic tyrosine kinase substrate), and a solution of the test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period to allow for phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Separate the radiolabeled phosphorylated substrate from the unreacted [γ-33P]ATP using a filter membrane that captures the substrate.
-
Detection: Quantify the amount of radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Simplified EGFR signaling pathway and the point of intervention by pyridopyrimidine inhibitors.
Conclusion: A Divergent Path to Therapeutic Innovation
The isomeric pair of pyrido[3,4-d]pyrimidine and pyrido[4,3-d]pyrimidine, while structurally similar, exhibit distinct and evolving bioactivity profiles. The pyrido[4,3-d]pyrimidine scaffold has a longer history in the literature as a potent inhibitor of wild-type kinases like EGFR. In contrast, the pyrido[3,4-d]pyrimidine core has more recently emerged as a versatile platform for developing inhibitors that can effectively target drug-resistant mutant kinases.
This comparative guide underscores the importance of isomeric considerations in drug design. The choice of scaffold is not merely a matter of synthetic convenience but a critical decision that can profoundly impact the therapeutic potential of a molecule. For researchers in the field, a deep understanding of the subtle yet significant differences between these isomeric systems is essential for the rational design of next-generation therapeutics with improved efficacy and selectivity. The continued exploration of both the pyrido[3,4-d]pyrimidine and pyrido[4,3-d]pyrimidine scaffolds promises to yield novel and impactful medicines for a range of human diseases.
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Navigating the Labyrinth: A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
For the diligent researcher pushing the boundaries of drug discovery, the synthesis and handling of novel compounds like 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are routine. However, the lifecycle of a chemical doesn't end at the successful synthesis or assay. The final, and arguably most critical, step is its safe and compliant disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, ensuring the safety of your team and the environment.
Understanding the Hazard Profile: An In-depth Look at a Chlorinated Heterocycle
-
Corrosivity and Irritation: Closely related compounds, such as 2,4-dichloro-5-fluoropyrimidine, are classified as corrosive and can cause severe skin burns and eye damage.[1][2] The Boc-protected analog, tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, is also known to cause skin and eye irritation. Therefore, it is imperative to treat 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as a corrosive and irritant.
-
Toxicity: Many chlorinated organic compounds exhibit some level of toxicity if ingested, inhaled, or absorbed through the skin. Analogous compounds are often harmful if swallowed.[2]
-
Environmental Hazard: Chlorinated compounds can be persistent in the environment and toxic to aquatic life.
Given these potential hazards, all waste containing this compound must be treated as hazardous waste .
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This workflow is designed to ensure compliance with general hazardous waste regulations. Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe chemical waste management.
-
Solid Waste:
-
Collect unreacted 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and any contaminated consumables (e.g., filter paper, weighing boats) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
Solutions containing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine should be collected in a separate, labeled, and sealed waste container.
-
Do not mix this waste stream with other, incompatible waste types. For instance, avoid mixing with strong oxidizing agents.
-
Step 2: Labeling and Storage
Accurate and detailed labeling is non-negotiable for ensuring the safety of all personnel handling the waste.
-
Label Content: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine"
-
The CAS number: "726697-13-8"
-
An accurate estimation of the concentration and total volume/mass.
-
The primary hazards (e.g., "Corrosive," "Irritant").
-
The date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
-
The storage temperature should be in a cool, dry place, away from direct sunlight and sources of ignition.[3]
-
Step 3: Disposal Pathway Determination
The following decision tree, represented as a DOT graph, illustrates the appropriate disposal pathways. The primary recommended method for chlorinated heterocyclic compounds is incineration at a licensed hazardous waste facility.
Caption: Decision workflow for the disposal of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Step 4: Professional Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the ultimate authority on hazardous waste disposal at your facility. They will arrange for the pickup and transportation of the waste by a licensed hazardous waste disposal company.
-
Incineration: This is the preferred method for chlorinated organic compounds. High-temperature incineration ensures the complete destruction of the compound and its hazardous byproducts. The process should be equipped with flue gas scrubbers to neutralize acidic gases like hydrogen chloride that are formed during combustion.[4]
-
Chemical Neutralization (Use with Extreme Caution): In some specific and controlled scenarios, chemical neutralization might be considered. For instance, hydrolysis of the chloro groups with a base could be a potential route. However, this should only be performed by highly trained personnel with a validated and approved protocol, as incomplete reactions could produce other hazardous intermediates. This is not a recommended procedure for a standard laboratory setting.
What NOT to Do: Avoiding Common Disposal Pitfalls
-
DO NOT dispose of this compound down the drain. This can lead to the contamination of waterways and is a serious regulatory violation.
-
DO NOT dispose of this compound in the regular trash. This poses a significant risk to sanitation workers and the environment.
-
DO NOT attempt to neutralize the compound without a validated protocol and the express permission of your EHS department.
Spills and Decontamination
In the event of a spill, the primary focus is on containment and the safety of personnel.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Do not attempt to clean a spill without the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills, a respirator may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material into a designated hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. Place the contaminated absorbent into a sealed hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
By adhering to these rigorous protocols, you can ensure that your groundbreaking research does not come at the cost of safety or environmental integrity. The proper disposal of chemical waste is a shared responsibility that safeguards our collective future.
References
-
PubChem. tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]
- Sigma-Aldrich. Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine. (Please note that a direct, persistent link to this specific SDS may vary, but it can be searched on the vendor's website).
- Fisher Scientific. Safety Data Sheet for a similar compound. (A specific URL for a relevant analog's SDS should be sought and cited).
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A Senior Application Scientist's Guide to Handling 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Risk-Based Approach to Personal Protective Equipment
Welcome to a comprehensive guide on the safe handling of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. As professionals in research and drug development, our most critical asset is our well-being. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the principles of chemical causality and risk mitigation. The guidance herein is designed to empower you with the knowledge to not only use Personal Protective Equipment (PPE) correctly but to understand the scientific rationale behind each recommendation.
Hazard Assessment & Chemical Profile
Understanding the adversary is the first step in any safety protocol. While comprehensive toxicological data for this specific molecule may be limited, by examining its structure—a chlorinated pyridopyrimidine—we can infer a significant hazard profile based on analogous compounds.[1][2][3] The presence of dichlorinated heterocyclic rings suggests that the compound is chemically reactive and potentially corrosive.
Key Inferred Hazards:
-
Corrosive/Irritant: Likely to cause severe skin burns and serious eye damage upon contact.[1][2][3][4]
-
Harmful if Swallowed: Ingestion may lead to significant internal damage.[1][3]
-
Respiratory Irritant: Inhalation of the solid as a dust or aerosol may cause respiratory tract irritation.[5]
-
Potential Sensitizer: Similar compounds can cause skin sensitization upon repeated contact.[1]
| Property[6][7] | Value |
| Molecular Formula | C₇H₇Cl₂N₃ |
| Molecular Weight | 204.05 g/mol |
| Appearance | White to Pale Beige Solid |
| CAS Number | 726697-13-8 |
| Storage | 2-8°C, Hygroscopic |
| Solubility | Slightly soluble in Methanol, Water |
The Core Principle: The Hierarchy of Controls
Before we even discuss PPE, we must ground our safety philosophy in the Hierarchy of Controls . This is a foundational concept in occupational safety that prioritizes the most effective control measures. PPE, while essential, is the last line of defense against a chemical hazard. Its effectiveness is entirely dependent on proper selection, fit, and consistent use, making it less reliable than engineered solutions.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Mandatory PPE Protocol: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE approach is mandatory. This protocol is designed to be a self-validating system; if any layer is compromised, the subsequent layers provide crucial backup protection.
Engineering Controls: The Primary Barrier
All handling of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is a non-negotiable engineering control that minimizes inhalation exposure.[1][2]
Dermal and Eye Protection
Direct contact is a primary exposure route. The following PPE is required to create a robust barrier.
| PPE Component | Specification & Rationale |
| Primary Gloves | Type: Nitrile, powder-free.[8] Rationale: Provides a good barrier against a range of chemicals. The powder-free design prevents aerosolization of the compound. |
| Secondary Gloves | Type: A second pair of nitrile or neoprene gloves worn over the primary pair.[8][9] Rationale: Double-gloving significantly reduces the risk of exposure from a single glove failure (e.g., micropuncture, tear). The outer glove can be removed immediately after a known contamination event, preserving the integrity of the inner barrier. |
| Lab Gown | Type: Poly-coated, disposable gown with long sleeves and elastic cuffs.[10] Rationale: Standard cotton lab coats are permeable and offer insufficient protection. A poly-coated gown provides resistance to chemical splashes. Cuffs should be tucked under the outer glove. |
| Eye Protection | Type: Chemical splash goggles (ANSI Z87.1 certified).[11][12] Rationale: Protects against splashes and dust. Standard safety glasses offer inadequate protection from splashes from the side, top, or bottom. |
| Face Protection | Type: Full-face shield worn over chemical splash goggles.[11][13] Rationale: Mandatory when handling larger quantities (>50g) or when there is a significant risk of splashing or energetic reaction. It protects the entire face from direct contact. |
Respiratory Protection
When used within a certified fume hood, additional respiratory protection is typically not required. However, in situations where engineering controls are not available or are insufficient (e.g., cleaning a large spill, failure of ventilation), respiratory protection is critical.
-
Requirement: A NIOSH-approved air-purifying respirator with an N95 (for particulates) or organic vapor cartridge is necessary.[10] Use of a respirator requires prior medical evaluation and annual fit-testing.[10]
Step-by-Step Donning & Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Procedural flow for donning and doffing PPE to minimize contamination.
Operational & Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is required.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Don the appropriate PPE as described above, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material like sand or diatomaceous earth, working from the outside in.[2]
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealed hazardous waste container.[11]
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
All materials contaminated with 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are considered hazardous waste.
-
Contaminated PPE: Used gloves, gowns, and any other disposable PPE must be placed in a designated, sealed hazardous waste container immediately after removal.[1]
-
Chemical Waste: Unused chemical and contaminated solutions must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[5]
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Response Protocol
| Exposure Route | Immediate Action Steps |
| Skin Contact | 1. Immediately remove contaminated clothing while under a safety shower. 2. Flush the affected area with copious amounts of water for at least 15 minutes.[2][11] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.[11] 2. If breathing is difficult, have a trained person administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [3] 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention. |
This guide provides a framework for the safe handling of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any additional requirements. Your safety is paramount; handle this and all chemicals with the respect they command.
References
-
PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Hawkins, Inc. (2019, May 13). Handling Chlorine Safely. Retrieved from [Link]
-
IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
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- 2. dcfinechemicals.com [dcfinechemicals.com]
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- 4. tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | C12H15Cl2N3O2 | CID 37819032 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt | 1000578-08-4 [chemicalbook.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
